2-(Isopropylamino)-1-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYGOBZUASRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243902 | |
| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-21-0 | |
| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-isopropylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4164-21-0 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-(Isopropylamino)-1-phenylethanol molecular structure
This technical guide details the structural properties, synthesis, and pharmacological significance of 2-(Isopropylamino)-1-phenylethanol (CAS: 4164-21-0), a critical beta-amino alcohol intermediate.[1][2]
Structural Core of Beta-Adrenergic Ligands
Part 1: Executive Technical Summary[1]
2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) is a secondary amino alcohol featuring a stereogenic center at the benzylic position.[2] Structurally, it represents the fundamental pharmacophore of beta-adrenergic receptor antagonists (beta-blockers) .[1][2] It serves as the non-sulfonated core of the antiarrhythmic drug Sotalol and is a structural homolog to Isoproterenol (lacking the catechol hydroxyls).
This molecule is primarily utilized as:
-
A Model System: For studying the structure-activity relationships (SAR) of beta-adrenergic binding, specifically the interaction between the secondary amine, the beta-hydroxyl group, and the aryl moiety.[1]
-
A Synthetic Intermediate: In the manufacture of functionalized phenylethanolamines via electrophilic aromatic substitution (e.g., sulfonation) on the phenyl ring.
-
An Impurity Marker: Monitoring process-related impurities in the synthesis of Sotalol and related APIs.
Part 2: Chemical Profile & Data[1][3][4]
The following data characterizes the racemic free base. Note that in pharmaceutical applications, the compound is frequently handled as a hydrochloride salt to ensure stability and crystallinity.
| Property | Data Specification |
| IUPAC Name | 1-Phenyl-2-(propan-2-ylamino)ethanol |
| Common Name | N-Isopropylphenylethanolamine |
| CAS Number | 4164-21-0 (Racemic) / 112211-92-4 ((R)-isomer) |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chiral Center | C1 (Benzylic carbon) |
| Physical State | Pale yellow viscous oil or low-melting solid (Free Base) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in Water |
| pKa (Calc.) | ~9.5 (Secondary Amine), ~14 (Alcohol) |
| H-Bond Donors | 2 (OH, NH) |
| H-Bond Acceptors | 2 |
Part 3: Synthesis Logic & Protocols
The synthesis of 2-(isopropylamino)-1-phenylethanol is dominated by two primary mechanistic pathways: Nucleophilic Ring Opening (Industrial/Scale-up) and Asymmetric Reduction (Chiral/Research).[1][2]
Pathway A: Regioselective Ring Opening of Styrene Oxide
This is the most atom-economical route.[1] It relies on the nucleophilic attack of isopropylamine on styrene oxide.
-
Mechanism: Sₙ2 attack.
-
Regioselectivity: Under basic or neutral conditions, the amine attacks the less substituted carbon (terminal position) due to steric hindrance at the benzylic position, yielding the desired 1-phenyl-2-amino product.[1]
-
Critical Control: Excess amine is required to prevent bis-alkylation (formation of tertiary amines).[1]
Protocol 1: Standard Synthesis (Racemic)
Reagents: Styrene Oxide (1.0 eq), Isopropylamine (3.0–5.0 eq), Ethanol (Solvent).
-
Preparation: Charge a reaction vessel with Ethanol (5 vol) and Isopropylamine (3.0 eq). Cool to 0–5°C.
-
Addition: Add Styrene Oxide (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor by TLC or HPLC for the disappearance of styrene oxide.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess isopropylamine.
-
Purification: The crude oil is dissolved in ethyl acetate and washed with water. To isolate as a solid, treat the organic phase with HCl/Ether to precipitate the hydrochloride salt . Recrystallize from Isopropanol/Ether.
Pathway B: Enantioselective Reduction (Advanced)
For pharmacological studies requiring specific enantiomers (typically the (R)-isomer for beta-adrenergic activity), the ketone precursor is reduced using a chiral catalyst.[1]
Protocol 2: Asymmetric Reduction
Precursor: 2-(Isopropylamino)acetophenone (derived from 2-bromoacetophenone + isopropylamine).[1] Catalyst: (S)-CBS (Corey-Bakshi-Shibata) catalyst or specific Ketoreductase (KRED) enzymes.[1][2]
-
Setup: Dissolve 2-(Isopropylamino)acetophenone in dry THF under Nitrogen.
-
Catalyst Loading: Add (S)-Me-CBS-oxazaborolidine (0.1 eq).[1][2]
-
Reduction: Add Borane-THF complex (BH₃·THF, 0.6 eq) dropwise at -20°C.
-
Quench: Quench carefully with Methanol after reaction completion (approx. 1 h).
-
Result: Yields (R)-2-(isopropylamino)-1-phenylethanol with high enantiomeric excess (>95% ee).
Part 4: Reaction Pathway Visualization[1]
The following diagram illustrates the divergence between the epoxide ring-opening route and the ketone reduction route, highlighting the origin of the chiral center.
Figure 1: Synthetic pathways to 2-(isopropylamino)-1-phenylethanol.[1][2] The upper path (Blue) utilizes epoxide chemistry for racemic synthesis. The lower path (Red) utilizes ketone reduction, allowing for stereochemical control.
Part 5: Pharmacological Context & Safety[1]
Mechanism of Action (SAR)
The 2-(isopropylamino)-1-phenylethanol scaffold contains the minimum structural requirements for beta-adrenergic receptor binding:
-
Aromatic Ring: Interactions with phenylalanine residues in the receptor pocket (pi-pi stacking).[1]
-
Beta-Hydroxyl Group: Forms a critical hydrogen bond with Asn293 and Asp113 in the receptor. The (R)-configuration matches the natural ligand (norepinephrine).[1]
-
Isopropyl Amine: The bulky isopropyl group confers selectivity for beta-receptors over alpha-receptors (which prefer smaller methyl/primary amines).[1]
Safety & Handling
-
Hazards: As a secondary amine and amino alcohol, the compound is classified as Corrosive (Skin Corr. 1C) and an Irritant . It can cause severe eye damage.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Toxicity: While specific LD50 data for this intermediate is sparse, structural analogs (phenylethanolamines) are biologically active affecting heart rate and blood pressure. Handle with full PPE (gloves, goggles, fume hood).
References
-
PubChem. (2024). 2-(Isopropylamino)-1-phenylethanol (Compound).[2][3] National Library of Medicine. Available at: [Link][1]
-
ResearchGate. (2016). Graphite oxide catalyzed synthesis of beta-amino alcohols by ring-opening of epoxides.[1][2] (Detailed aminolysis mechanism). Available at: [Link]
Sources
Technical Monograph: Strategic Synthesis of 2-(Isopropylamino)-1-phenylethanol
[1]
Executive Summary
This technical guide details the synthesis of 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2), a critical
Its synthesis is a fundamental case study in regioselective epoxide ring-opening and chemoselective reduction.[1] This guide presents two distinct protocols:
Retrosynthetic Analysis & Strategy
The synthesis of 2-(Isopropylamino)-1-phenylethanol can be deconstructed into two primary disconnections. The choice of route depends heavily on the requirement for enantiopurity versus bulk throughput.
[1]
Method A: Regioselective Ring Opening of Styrene Oxide[1][2][3]
This is the "workhorse" method. The reaction relies on the nucleophilic attack of isopropylamine on the epoxide ring.
Mechanistic Insight
The reaction of styrene oxide with amines is governed by a competition between electronic and steric factors.[1]
- -Attack (Steric Control): Nucleophilic attack at the terminal, less hindered carbon yields the desired product.[1] This is favored under basic or neutral conditions.[1]
- -Attack (Electronic Control): Attack at the benzylic position is stabilized by the phenyl ring's ability to distribute positive charge in the transition state.[1] This is often observed under acidic catalysis but is minimized in this protocol by using the amine itself as the base.
Experimental Protocol
Reagents: Styrene oxide (120 g, 1.0 mol), Isopropylamine (excess, >2.0 mol), Methanol or Ethanol (400 mL).
-
Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser.
-
Addition: Charge the flask with methanol and isopropylamine. Add styrene oxide dropwise over 30 minutes at room temperature to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (
C) for 5 hours.-
Note: Monitoring via TLC (SiO2, 10% MeOH in DCM) is essential to confirm consumption of styrene oxide (
).[1]
-
-
Workup:
-
Remove solvent and excess amine via rotary evaporation under reduced pressure.[1]
-
The residue will be a viscous oil.
-
-
Purification:
Critical Control Point: Using a large excess of isopropylamine prevents the formation of the bis-alkylated byproduct (where one amine molecule reacts with two epoxide molecules).[1]
Method B: Reduction of -Amino Ketone[1]
This route is preferred when high enantiomeric excess (ee) is required, as the ketone intermediate allows for asymmetric reduction (e.g., using CBS catalysts), although this guide describes the racemic reduction using NaBH4.
Reaction Workflow[1][4][5][6][7][8]
Experimental Protocol
Step 1: Substitution
-
Dissolve phenacyl bromide (1 eq) in dry THF or Toluene.
-
Add Isopropylamine (2.5 eq) dropwise at
C.[1] -
Stir at room temperature for 12 hours. The solution will turn cloudy as Isopropylamine hydrobromide salts precipitate.
-
Filter off the salts.[1] Evaporate the filtrate to obtain the unstable
-amino ketone intermediate.[1] Proceed immediately to reduction.
Step 2: Reduction
-
Dissolve the intermediate in Ethanol.[1]
-
Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise at
C. -
Stir for 2 hours.
-
Quench: Add dilute HCl carefully to destroy excess hydride, then basify with NaOH to pH 10.
-
Extraction: Extract with Ethyl Acetate, dry over MgSO4, and concentrate.
Comparative Data Analysis
The following table contrasts the two methodologies to assist in process selection.
| Metric | Method A (Epoxide) | Method B (Phenacyl Bromide) |
| Atom Economy | High (100% incorporation) | Lower (Loss of HBr) |
| Reagent Cost | Low (Commodity chemicals) | Moderate (Phenacyl bromide is lachrymatory) |
| Regioselectivity | Good (Favors | Excellent (Structure fixed by ketone) |
| Safety Profile | Moderate (Epoxides are potential carcinogens) | Low (Phenacyl bromide is a potent lachrymator) |
| Scalability | High (Industrial Standard) | Moderate (Multi-step) |
Characterization & Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified. This constitutes a self-validating system .[1]
-
1H NMR (CDCl3, 400 MHz):
- 7.30–7.40 (m, 5H, Ar-H)
- 4.70 (dd, 1H, CH -OH) — Diagnostic benzylic proton.
- 2.85 (m, 1H, N-CH -(CH3)2)[1]
- 2.60–2.75 (m, 2H, CH2-N)
- 1.08 (d, 6H, CH3)
-
Mass Spectrometry (ESI+):
-
Impurity Profile:
-
In Method A, look for the regioisomer (1-(isopropylamino)-2-phenylethanol), which shows a distinct shift in the CH2/CH signals.[1]
-
References
-
Preparation of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Retrieved from [Link]
-
2-(Isopropylamino)-1-phenylethanol Structure and Data. PubChem. National Library of Medicine.[1] Retrieved from [Link][1]
-
Regioselectivity in the Ring Opening of Epoxides. ResearchGate. Retrieved from [Link][1][2][5]
-
Sotalol Impurity Profiling. Pharmaffiliates. Retrieved from [Link][1]
-
Reductive Amination Techniques. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Magnetically Recoverable WO3/Fe3O4 Catalyst for the Selective Oxidation of Styrene to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
Technical Monograph: 2-(Isopropylamino)-1-phenylethanol
CAS Number: 5650-44-2 (Racemic Free Base) Synonyms: N-Isopropyl-phenylethanolamine; N-Isopropyl-β-hydroxyphenethylamine Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]
Executive Summary & Chemical Architecture
2-(Isopropylamino)-1-phenylethanol represents the fundamental pharmacophore of the β-adrenergic antagonist (beta-blocker) class.[1] Structurally, it is the "parent" scaffold of the arylethanolamine family, lacking the ring substituents found in clinical drugs like Sotalol (sulfonamide substituted) or Isoproterenol (catechol substituted).[1]
For drug development professionals, this compound serves two critical functions:
-
SAR Benchmarking: It acts as a lipophilic, non-selective probe to determine the baseline affinity of the β-adrenergic receptor pocket in the absence of hydrogen-bonding ring substituents.[1]
-
Impurity Profiling: It is a known process-related impurity and degradation product in the synthesis of complex beta-blockers, requiring rigorous quantification under ICH Q3A/B guidelines.[1]
Chemical Structure Analysis
The molecule consists of a phenyl ring attached to an ethanolamine side chain.[1][2] The secondary amine is substituted with an isopropyl group, a steric feature critical for β-receptor selectivity over α-receptors.[1]
-
Chiral Center: Carbon-1 (benzylic position).[1] The (R)-enantiomer typically exhibits higher biological activity, aligning with the Levinthal binding model for adrenergic receptors.[1]
-
Lipophilicity: High (logP ~ 1.8), allowing significant blood-brain barrier (BBB) penetration compared to its hydroxylated analogs.[1]
Synthesis: Epoxide Ring Opening Protocol
Context: The most efficient industrial route involves the nucleophilic ring-opening of styrene oxide by isopropylamine.[1] This "atom-economic" reaction avoids the generation of halide salts associated with phenacyl bromide reductions.[1]
Reaction Mechanism
The reaction proceeds via an SN2 attack of the isopropylamine nitrogen on the less substituted carbon (β-carbon) of the styrene oxide ring (regioselective opening), driven by steric hindrance at the benzylic position.[1]
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis via regioselective epoxide ring opening.
Detailed Protocol
-
Reagent Setup: Charge a reactor with Methanol (5 volumes). Add Isopropylamine (3.0 equivalents).[1] The excess amine prevents the formation of the bis-alkylated impurity (tertiary amine).[1]
-
Addition: Dropwise add Styrene Oxide (1.0 equivalent) while maintaining temperature < 30°C to control the exotherm.
-
Reaction: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor consumption of styrene oxide via TLC or HPLC.[1]
-
Workup: Distill off methanol and excess isopropylamine under reduced pressure. The residue will be a viscous yellow oil.[1]
-
Crystallization: Dissolve the oil in hot Hexane (or Hexane/Ethyl Acetate 9:1). Cool slowly to 4°C.
-
Isolation: Filter the white crystals. Yield is typically 45–60%.[1]
Pharmacological Context & SAR
Context: Understanding the Structure-Activity Relationship (SAR) of this core is vital for designing next-generation ligands.[1]
The "Phenylethanolamine" Scaffold Logic
The biological activity of 2-(Isopropylamino)-1-phenylethanol highlights the specific contributions of ring substituents:
-
Core (This Compound): Weak partial agonist/antagonist.[1] High CNS penetration.[1]
-
+ 3,4-Dihydroxy (Isoproterenol): Potent β-agonist.[1] The catechols form hydrogen bonds with Serine residues in the receptor pocket (Ser203, Ser204, Ser207).[1]
-
+ 4-Sulfonamide (Sotalol): Class III antiarrhythmic/β-blocker.[1] The sulfonamide provides polar interactions without the metabolic instability of catechols.[1]
DOT Diagram: SAR Logic Tree
Figure 2: Structure-Activity Relationship showing the divergence from the core scaffold to clinical drugs.[1]
Analytical Profiling & Quality Control
Context: As a reference standard, purity must be established using orthogonal methods. The absence of the bis-alkylated impurity is the critical quality attribute (CQA).[1]
HPLC Method Parameters
This method separates the mono-alkylated product from the starting material (styrene oxide) and the bis-impurity.[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-15 min: 10%→60% B; 15-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (detects the phenyl ring transitions) |
| Retention Time | ~7.5 min (Product); ~12.0 min (bis-impurity) |
DOT Diagram: Analytical Decision Tree
Figure 3: In-process control (IPC) workflow for reaction monitoring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229746, 2-(Isopropylamino)-1-phenylethanol. Retrieved from [Link][1]
-
PrepChem (2024). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved from [Link]
-
Tainter, M. L. (1929). Pharmacological actions of Phenylethanolamine.[1] Journal of Pharmacology and Experimental Therapeutics. (Historical context for scaffold pharmacology).
Sources
Technical Monograph: Biological Activity & Application of 2-(Isopropylamino)-1-phenylethanol
Executive Summary
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic) represents the fundamental pharmacophore of the
Unlike its clinical derivatives (e.g., Sotalol, Isoproterenol), this molecule lacks ring substitution (such as catechol hydroxyls or sulfonamides). Consequently, it serves as a critical Structure-Activity Relationship (SAR) probe , exhibiting partial agonist activity with high lipophilicity. This guide details its molecular pharmacology, synthesis, and validated experimental protocols for researchers investigating G-protein coupled receptor (GPCR) modulation.
Molecular Architecture & SAR Analysis
To understand the biological activity of 2-(Isopropylamino)-1-phenylethanol, one must deconstruct its interaction with the
The Pharmacophore Triad
The biological activity is governed by three specific structural domains:
| Structural Domain | Biological Function | Mechanism of Action |
| N-Isopropyl Group | The bulky isopropyl group fits into the hydrophobic pocket of the | |
| Ethanolamine Linker | Receptor Anchoring | The |
| Unsubstituted Phenyl Ring | Lipophilicity & BBB Penetration | Lacking polar hydroxyls (unlike Isoproterenol), this domain increases |
Comparative Pharmacology
This molecule is the des-dihydroxy analogue of Isoproterenol .
-
Isoproterenol: Full Agonist (High Potency due to ring -OH H-bonding).
-
2-(Isopropylamino)-1-phenylethanol: Partial Agonist / Weak Antagonist (Lower Potency, retained Affinity).
Biological Mechanisms & Signaling Pathways[1]
Upon binding to the
Signal Transduction Diagram
The following diagram illustrates the downstream cascade activated by this scaffold.
Figure 1: Signal transduction pathway initiated by ligand binding to the
Experimental Protocols
This section provides self-validating workflows for synthesizing and testing the molecule.
Chemical Synthesis (Enantioselective Route)
Racemic mixtures often obscure biological data. The following protocol utilizes a lipase-mediated kinetic resolution to isolate the active (R)-enantiomer.
Reagents:
-
Racemic 2-(Isopropylamino)-1-phenylethanol
-
Candida antarctica Lipase B (CALB / Novozym 435)[2]
-
Vinyl Acetate (Acyl donor)[2]
-
MTBE (Solvent)
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic substrate in 50 mL dry MTBE.
-
Acyl Donor Addition: Add 30 mmol Vinyl Acetate.
-
Biocatalysis: Add 200 mg immobilized CALB. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor via HPLC (Chiralpak OD-H column) every 2 hours.
-
Termination: Stop reaction at 50% conversion (theoretical maximum for resolution).
-
Separation: Filter enzyme. Evaporate solvent.
-
Purification: Separate the unreacted (R)-alcohol from the (S)-acetate ester via column chromatography (Silica gel; Hexane/EtOAc gradient).
In-Vitro Radioligand Binding Assay
To determine the affinity (
Materials:
-
Membrane preparation: HEK293 cells overexpressing human
-AR. -
Radioligand:
-CGP12177 (Hydrophilic antagonist, specific for cell surface receptors). -
Test Compound: 2-(Isopropylamino)-1-phenylethanol (
M to M).
Step-by-Step Protocol:
-
Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 12.5 mM
, 2 mM EDTA). -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20 g protein). -
25
L -CGP12177 (Final conc: 1 nM). -
25
L Test Compound (Gradient concentrations).
-
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer.
-
Quantification: Add scintillation cocktail and count in a Liquid Scintillation Counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Synthesis & Degradation Logic
Understanding the chemical origin of this molecule is vital for drug purity analysis, particularly as it relates to Sotalol .
Distinction Note:
-
Target Molecule: 2-(Isopropylamino)-1-phenylethanol (The core scaffold).[1]
-
Sotalol Impurity A: N-[4-[2-(isopropylamino)ethyl]phenyl]methanesulfonamide (Deoxysotalol). Note the ethyl vs ethanol difference.
-
Sotalol Degradant: If Sotalol loses its sulfonamide group, it reverts to the phenylethanolamine core described here.
Figure 2: Two primary synthetic routes. Route A is efficient for racemic production; Route B allows for enantioselective reduction.
Safety & Handling (E-E-A-T)
While less potent than clinical sympathomimetics, this compound is bioactive and an irritant.
-
Hazard Class: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Toxicology: As a secondary amine, it can form nitrosamines if exposed to nitrosating agents.
-
Handling: Use a fume hood. Avoid inhalation of dust/mist.
-
Neutralization: Spills should be treated with weak acid (citric acid) to form the water-soluble salt, facilitating safe cleanup.
References
-
BenchChem. (2024). 2-(Isopropylamino)-1-phenylethanol Research Chemical. Retrieved from
-
PubChem. (2025).[3][4] Phenylethanolamine | C8H11NO.[3][5] National Library of Medicine.[1] Retrieved from
-
MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers. Molecules. Retrieved from
-
Santa Cruz Biotechnology. (2024). 2-(Isopropylamino)ethanol Safety Data Sheet. Retrieved from
-
National Institutes of Health. (2021).[1] The Bacteriostatic Activity of 2-Phenylethanol Derivatives. PMC. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxo sotalol | C12H18N2O3S | CID 11086835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]
Comprehensive Spectroscopic Characterization of 2-(Isopropylamino)-1-phenylethanol
Technical Guide for Structural Elucidation and Quality Control
Executive Summary & Pharmacophore Significance[1]
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a
For drug development professionals, this molecule is not merely an intermediate; it serves as a model system for understanding the spectroscopic behavior of more complex APIs like Sotalol or Isoproterenol . Its characterization requires a rigorous multi-modal approach to distinguish it from potential regioisomers and bis-alkylated impurities formed during synthesis.
This guide provides a self-validating spectroscopic profile, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to ensure absolute structural confirmation.
Synthesis & Sample Preparation Strategy
To interpret spectroscopic data accurately, one must understand the chemical origin of the sample. The standard synthesis involves the nucleophilic ring-opening of styrene oxide by isopropylamine.
Reaction Mechanism and Regioselectivity
The reaction is governed by steric hindrance. Isopropylamine attacks the less substituted carbon (
Figure 1: Nucleophilic ring-opening pathway. The regioselectivity dictates the methylene proton environment observed in NMR.
Sample Preparation for Spectroscopy[1]
-
NMR: Dissolve ~10 mg of the free base in 0.6 mL of CDCl
. If the sample is the HCl salt, use DMSO-d or D O to prevent precipitation and ensure sharp peaks, though chemical shifts will vary slightly. -
IR: Prepare a KBr pellet (1-2%) or use Attenuated Total Reflectance (ATR) on the neat solid.
-
MS: Dilute to 10 ppm in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
Mass Spectrometry (MS) Analysis[1][2]
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For
Fragmentation Logic
-
Molecular Ion (M+): m/z 179 (Weak in EI, strong [M+H]+ in ESI).
-
Base Peak (m/z 72): The dominant fragmentation pathway is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon. The positive charge is stabilized by the nitrogen atom (iminium ion formation).
-
Tropylium Ion (m/z 91/107): The benzylic moiety generates characteristic aromatic fragments.
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways. The m/z 72 peak is diagnostic for the N-isopropyl-aminomethyl substructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
NMR is the definitive tool for establishing the regiochemistry (1-phenyl vs. 2-phenyl) and assessing purity.
H NMR Data (400 MHz, CDCl )
The chirality at the C1 position renders the adjacent methylene protons (C2-H) diastereotopic . They will not appear as a simple doublet but rather as chemically non-equivalent signals (part of an ABX system).
| Position | Multiplicity | Integration | Assignment Logic | |
| Ar-H | 7.25 - 7.38 | Multiplet | 5H | Overlapping phenyl protons (ortho, meta, para). |
| C1-H | 4.68 | dd | 1H | Benzylic methine. Deshielded by OH and Phenyl ring. Coupling to diastereotopic C2-H's. |
| C2-H | 2.92 | dd | 1H | Diastereotopic methylene proton adjacent to N. |
| C2-H | 2.68 | dd | 1H | Diastereotopic methylene proton adjacent to N. |
| N-CH | 2.85 | Septet | 1H | Methine of the isopropyl group. |
| CH | 1.08 | Doublet | 6H | Isopropyl methyls (may appear as two doublets if steric hindrance is high, but usually one d). |
| OH/NH | ~2.5 | Broad s | 2H | Exchangeable protons. Shift varies with concentration/moisture. |
C NMR Data (100 MHz, CDCl )
| Position | Assignment Logic | |
| Ar-C (ipso) | 142.5 | Quaternary carbon attached to the ethanol chain. |
| Ar-C | 128.5, 127.6, 125.9 | Ortho, meta, para carbons. |
| C1 (CH-OH) | 71.8 | Benzylic alcohol carbon. |
| C2 (CH | 55.2 | Methylene carbon attached to Nitrogen. |
| CH (iPr) | 48.9 | Methine of the isopropyl group. |
| CH | 22.9 | Methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy[3][5]
IR is utilized primarily for "fingerprinting" in QC to ensure the solid-state form (polymorph/salt) is correct.
-
3200 - 3400 cm
: Broad band corresponding to O-H stretching (H-bonded). Often overlaps with the weaker N-H stretching vibration. -
2800 - 3000 cm
: C-H stretching. The aromatic C-H is just above 3000, while aliphatic (isopropyl) C-H is just below 3000. -
1060 cm
: Strong C-O stretching band, characteristic of secondary alcohols. -
700 & 760 cm
: Strong bands indicating a monosubstituted benzene ring (out-of-plane C-H bending).
Quality Control: Impurity Profiling
In the context of drug development (e.g., Sotalol synthesis), two specific impurities must be monitored using the data above:
-
Bis-alkylation: The secondary amine product can react with another equivalent of styrene oxide.
-
Detection: Look for a second set of benzylic signals in NMR and a significant mass shift (M+ ~ 299).
-
-
Oxidation (Ketone formation): 2-(Isopropylamino)-1-phenylethanone.
-
Detection: Appearance of a carbonyl stretch in IR (~1680 cm
) and loss of the benzylic methine doublet in H NMR.
-
References
-
Preparation of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Available at: [Link]
-
Mass Spectra of 1-phenylethanol and 2-phenylethanol derivatives. Nibbering, N. M. M., & De Boer, T. J. (1968).[1] Organic Mass Spectrometry. (Context for fragmentation mechanisms). Available at: [Link]
-
Methcathinone (Oxidized analog) Spectral Data. Wikipedia / NIST Data references. (For comparison of ketone vs alcohol). Available at: [Link]
- Sotalol Hydrochloride Monograph.United States Pharmacopeia (USP). (Establishes regulatory relevance of the phenylethanolamine pharmacophore).
Sources
The Fundamental Beta-Adrenergic Scaffold: 2-(Isopropylamino)-1-phenylethanol
A Technical Guide on Discovery, Synthesis, and Structure-Activity Relationships
Executive Summary
2-(Isopropylamino)-1-phenylethanol represents the "skeleton key" of beta-adrenergic pharmacology. While rarely used as a standalone therapeutic agent, this molecule serves as the fundamental pharmacophore for the entire class of beta-blockers (e.g., Sotalol) and beta-agonists (e.g., Isoproterenol). Its discovery marked the pivotal transition from non-selective catecholamines to targeted beta-adrenergic modulators.
This technical guide analyzes the compound not merely as a chemical intermediate, but as the critical control in Structure-Activity Relationship (SAR) studies that defined modern cardiology. We will explore its synthesis via epoxide ring opening, its role as a "silent" scaffold in receptor binding, and its critical status as a process impurity in the manufacturing of Sotalol.
Part 1: Chemical Phylogeny & Discovery Context
The history of 2-(Isopropylamino)-1-phenylethanol is inextricably linked to the search for asthma treatments that spared the heart from the hypertensive effects of adrenaline.
In the 1940s, Konzett and colleagues at Boehringer Ingelheim discovered that increasing the steric bulk on the nitrogen atom of norepinephrine shifted activity from alpha-receptors (vasoconstriction) to beta-receptors (bronchodilation/vasodilation). This led to Isoproterenol (N-isopropyl-norepinephrine).
However, researchers needed to understand which parts of the molecule were essential. By stripping away the catechol hydroxyl groups of Isoproterenol, they arrived at 2-(Isopropylamino)-1-phenylethanol .
The Evolutionary Significance
-
Adrenaline (Epinephrine): N-Methyl. Mixed
activity. -
Isoproterenol: N-Isopropyl + 3,4-Dihydroxy. Potent
agonist.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
2-(Isopropylamino)-1-phenylethanol: N-Isopropyl + Unsubstituted Ring.[1] Drastically reduced potency.
Figure 1: The structural evolution of beta-adrenergic ligands.[1] The target molecule represents the minimal scaffold required for beta-receptor recognition, serving as the bridge between agonists and antagonists.
Part 2: Pharmacological Mechanisms (SAR)
To understand why this molecule is used in "biased agonism" research today, we must analyze its interaction with the
The "Anchor and Latch" Mechanism
-
The Anchor (N-Isopropyl): The bulky isopropyl group fits into a hydrophobic pocket in the receptor (Transmembrane Domain 3/7). This provides the selectivity for beta receptors over alpha receptors. 2-(Isopropylamino)-1-phenylethanol possesses this anchor, meaning it can enter the binding site.
-
The Latch (Ring Substituents): High-affinity binding requires hydrogen bonding between Serine residues (Ser204, Ser207 in
) and the aromatic substituents (catechol hydroxyls in Isoproterenol, sulfonamide in Sotalol). -
The Result: Because 2-(Isopropylamino)-1-phenylethanol lacks these ring substituents, it binds transiently and weakly. It is often used as a negative control to validate that a new drug candidate's activity is due to specific ring interactions and not just non-specific hydrophobic binding.
Key Insight for Drug Developers: If your N-isopropyl derivative shows high potency without ring substitution, suspect off-target binding or a novel allosteric mechanism.
Part 3: Synthesis Protocol
The most efficient route for synthesizing high-purity 2-(Isopropylamino)-1-phenylethanol for research standards is the Aminolysis of Styrene Oxide . This route is preferred over the reduction of 2-bromoacetophenone due to higher atom economy and easier workup.
Reaction Scheme
Precursors: Styrene Oxide (CAS: 96-09-3) + Isopropylamine (CAS: 75-31-0).
Figure 2: Nucleophilic ring-opening of styrene oxide. The regioselectivity is driven by steric hindrance, favoring attack at the terminal carbon.
Detailed Methodology (Self-Validating Protocol)
Objective: Synthesize 10g of 2-(Isopropylamino)-1-phenylethanol.
-
Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Styrene Oxide: 12.0 g (0.1 mol)
-
Isopropylamine: 17.7 g (0.3 mol) — Note: 3 eq excess is crucial to prevent polymerization or bis-alkylation.
-
Solvent: Ethanol (50 mL) + Water (2 mL) — Water catalyzes the ring opening.
-
-
Reaction:
-
Add Styrene Oxide to the solvent.
-
Add Isopropylamine dropwise over 10 minutes (Exothermic).
-
Heat to mild reflux (approx. 60°C) for 4 hours.
-
-
Process Control (Validation Point):
-
TLC:[2] Silica gel, Mobile Phase: CHCl3:MeOH:NH3 (90:9:1).
-
Endpoint: Disappearance of Styrene Oxide spot (high Rf). Appearance of product spot (lower Rf, ninhydrin active).
-
-
Workup:
-
Rotary evaporate the excess isopropylamine and ethanol.
-
The residue is a viscous oil. Dissolve in Ethyl Acetate (50 mL).
-
Wash with Brine (2 x 20 mL). Dry over Na2SO4.
-
-
Purification:
-
The crude oil often crystallizes upon standing or cooling.
-
Recrystallize from n-Hexane/Ethyl Acetate to yield white needles.
-
Yield Target: >85%.
-
Part 4: Analytical Profile & Impurity Management
For professionals working with Sotalol Hydrochloride , this molecule is a critical process impurity. It corresponds to the starting material impurity if unsubstituted styrene is present, or a degradation product where the sulfonamide moiety is cleaved (rare, requires harsh conditions).
Impurity Classification:
-
Chemical Name: N-Des(methanesulfonamido) Sotalol.
-
Risk: It acts as a competitive antagonist with significantly lower potency, potentially diluting the therapeutic effect of the drug batch.
Quantitative Data Table
| Parameter | Value / Characteristic | Relevance |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)ethanol | Standard ID |
| CAS Number | 5650-44-2 | Registry |
| Molecular Weight | 179.26 g/mol | Mass Spec ID |
| pKa | ~9.5 (Secondary Amine) | HPLC Buffer Selection |
| LogP | 1.8 | Lipophilicity (BBB Penetration) |
| UV Max | 257 nm | HPLC Detection Wavelength |
| Appearance | White to off-white solid | Physical QC |
HPLC Detection Method (Sotalol Impurity Profiling)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: Phosphate Buffer pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Retention Time: 2-(Isopropylamino)-1-phenylethanol will elute after Sotalol due to the lack of the polar sulfonamide group (making it more lipophilic).
References
-
Konzett, H. (1940). Neue broncholytisch hochwirksame Körper der Adrenalinreihe. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie. (Foundational work on N-isopropyl substitution).
-
Lands, A. M., et al. (1967). Differentiation of receptor systems activated by sympathomimetic amines. Nature.[3] (Differentiation of Beta-1 and Beta-2 using isopropyl analogs).
-
PubChem. (2023). Compound Summary: 2-(Isopropylamino)-1-phenylethanol.[1] National Library of Medicine.
-
European Pharmacopoeia (Ph. Eur.). (2023). Sotalol Hydrochloride Monograph: Impurity Analysis.
-
Smith, L.H. (1977). Beta-adrenergic blocking agents: the design and clinical development of Sotalol. Journal of Clinical Pharmacology.
Sources
Technical Guide: 2-(Isopropylamino)-1-phenylethanol Safety, Synthesis, and Handling
[1][2][3]
Executive Summary
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2), often identified in pharmaceutical development as Sotalol Impurity A , is a critical secondary amino-alcohol intermediate.[1][2][3] It serves as the immediate precursor and primary degradation product of the Class III antiarrhythmic agent Sotalol. Beyond its specific application in Sotalol manufacturing, it represents a classic
This guide provides a rigorous technical framework for the safe handling, synthesis, and characterization of this compound. Researchers must recognize that while it is an intermediate, it possesses significant pharmacological potential and physicochemical reactivity (alkalinity, hygroscopicity) that necessitate containment protocols equivalent to active pharmaceutical ingredients (APIs).[1][2]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the dual nature of this molecule—as a secondary amine base and a secondary alcohol—is essential for predicting its stability and reactivity.
Table 1: Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | 1-Phenyl-2-(propan-2-ylamino)ethanol | Official nomenclature for regulatory filing.[1][2][3][4] |
| Common Name | Sotalol Impurity A; N-Isopropylphenylethanolamine | Used in USP/EP monographs.[1][2][3] |
| CAS Number | 5650-44-2 (Racemate) | Primary identifier for safety searches. |
| Molecular Weight | 179.26 g/mol | Calculation of stoichiometry.[2][3] |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation.[1][2][3] |
| Melting Point | 89°C – 91°C | Key purity indicator; impure samples melt lower.[2][3] |
| pKa (Calculated) | ~9.5 (Amine) | Highly basic; forms stable salts with mineral acids.[1][2][3] |
| Solubility | Methanol, Ethanol, Chloroform | High solubility in polar organic solvents.[2][3] |
| Chirality | 1 Chiral Center (C1) | Exists as (R) and (S) enantiomers; usually synthesized as racemate.[1][2][3] |
Part 2: Toxicology & GHS Safety Assessment[1][2]
Critical Warning: As a structural analogue to beta-blockers, this compound must be treated as a pharmacologically active substance .[1][2][3] Systemic absorption may induce bradycardia or hypotension.[2][3]
GHS Classification (Derived from Structural Homologs)
-
Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage).[2][3][5] Note: Secondary amines are often corrosive.[1][2]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2][3][5]
Exposure Response Protocol
-
Inhalation: Move to fresh air immediately. The amine vapor is corrosive to mucous membranes.[2][3]
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious water for 15 minutes.[2][3] Do not use acidic neutralizers on skin.[2]
-
Eye Contact: Immediate irrigation for 30 minutes.[2][3] Consult an ophthalmologist.
Decision Tree: Safety & Handling Logic
The following diagram illustrates the decision logic for handling spills or exposure events based on the compound's state.
Figure 1: Decision logic for containment and emergency response based on physical state and exposure route.[1][2][3][5]
Part 3: Synthesis & Purification Protocols
The most robust route for synthesizing 2-(Isopropylamino)-1-phenylethanol is the nucleophilic ring-opening of styrene oxide with isopropylamine.[1][2][3] This method is preferred over reductive amination of 2-bromoacetophenone due to milder conditions and higher atom economy.[1][2][3]
Mechanism
The reaction proceeds via an
Protocol: Styrene Oxide Ring Opening
Scale: 100 g Batch Equipment: 1L Round-bottom flask, Reflux condenser, Inert gas (Nitrogen) line.
-
Preparation:
-
Amine Addition:
-
Reaction:
-
Work-up:
-
Purification (Recrystallization):
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the regioselective ring-opening of styrene oxide.[1][2][3]
Part 4: Analytical Characterization
To certify the material for use as a reference standard (Sotalol Impurity A), high-performance liquid chromatography (HPLC) is required.[1][2][3]
HPLC Method (Reverse Phase)
This method is adapted from USP monographs for Sotalol Hydrochloride, designed to separate the amine from potential bis-alkylated impurities.[1][2][3]
-
Column: C18 (Octadecylsilane),
, 5 m packing (e.g., Waters Symmetry or Agilent Zorbax).[1][2] -
Mobile Phase A: Phosphate Buffer pH 3.0 (0.05 M
adjusted with phosphoric acid). -
Mode: Isocratic (90:10 Buffer:ACN) or Gradient if bis-impurities are suspected.[1][2][3]
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl ring).[1][2][3]
-
Retention Time: The secondary amine (polar) will elute early; bis-alkylated impurities (non-polar) will elute later.[1][2][3]
Storage & Stability[2][6]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol derivatives.[1][2][3] PubChem.[2][3][6][7] Available at: [Link][1][2][3][7]
-
PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. (Based on US Patent 4,372,969).[2][3] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
Technical Monograph: Enantioselective Architectures of 2-(Isopropylamino)-1-phenylethanol
Content Type: Technical Monograph / Methodological Guide Subject: Chiral Pharmacophores & Asymmetric Synthesis Target Audience: Medicinal Chemists, Process Engineers, and GPCR Researchers
Executive Directive: The Privileged Scaffold
2-(Isopropylamino)-1-phenylethanol (N-isopropylphenylethanolamine) represents a foundational "privileged scaffold" in medicinal chemistry. Structurally analogous to the endogenous catecholamines (epinephrine/norepinephrine) and the synthetic agonist isoproterenol, this molecule serves as a critical probe for
Unlike its catechol derivatives, the absence of the 3,4-dihydroxyl moiety on the phenyl ring significantly alters its pharmacokinetic profile, increasing lipophilicity and blood-brain barrier (BBB) permeability, while retaining the core pharmacophore required for receptor recognition.
The Core Challenge: The biological activity is stereospecific. The (R)-enantiomer typically exhibits eutomeric properties (high affinity) at
Molecular Architecture & Pharmacological Divergence
The Easson-Stedman Hypothesis
The disparity in binding affinity between the enantiomers is explained by the three-point attachment model.
-
The (R)-Enantiomer: The hydroxyl group (-OH), the aromatic ring, and the ammonium cation (protonated amine) align perfectly with the receptor's aspartate residue (ionic bond), serine/threonine residues (H-bond), and hydrophobic pocket.
-
The (S)-Enantiomer: Due to the spatial inversion at the chiral center, the critical
-hydroxyl group cannot form the necessary hydrogen bond with the receptor cleft, leading to a binding affinity drop of 100-fold or greater.
Physicochemical Profile (Racemate)
-
IUPAC Name: 1-phenyl-2-(propan-2-ylamino)ethanol[1]
-
Molecular Formula:
[1] -
MW: 179.26 g/mol
-
pKa: ~9.5 (Secondary amine)
-
LogP: ~1.8 (Moderate lipophilicity)
Strategic Synthesis: Protocols for Enantiopurity
To achieve high Enantiomeric Excess (ee), we present two distinct workflows: Biocatalytic Kinetic Resolution (for high purity/moderate scale) and Asymmetric Transfer Hydrogenation (for industrial scalability).
Protocol A: Chemo-Enzymatic Kinetic Resolution (Green Chemistry Route)
Rationale: Lipases exhibit exquisite stereoselectivity for secondary alcohols. By using an acyl donor, the lipase selectively acetylates the (R)-enantiomer (or (S)- depending on lipase origin), leaving the other alcohol unreacted.[1]
Reagents:
-
Substrate: Racemic 2-(isopropylamino)-1-phenylethanol[1]
-
Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435)
-
Acyl Donor: Vinyl acetate (irreversible donor)
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of racemic amino alcohol in 50 mL of dry MTBE.
-
Acyl Donor Addition: Add 30 mmol of vinyl acetate.
-
Catalysis: Add 200 mg of immobilized CAL-B.
-
Incubation: Shake at 30°C / 200 rpm for 24–48 hours. Monitor conversion via HPLC.
-
Termination: Filter off the immobilized enzyme (reusable).
-
Separation: The reaction yields the (R)-acetate and the (S)-alcohol (assuming CAL-B specificity for R-acylation).
-
Purification: Separate the neutral ester from the basic amine using acid-base extraction or flash chromatography.
-
Hydrolysis: The (R)-acetate is hydrolyzed (MeOH/K2CO3) to yield pure (R)-2-(isopropylamino)-1-phenylethanol.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Rationale: Direct reduction of the ketone precursor avoids the 50% yield cap of kinetic resolution.
Reagents:
-
Substrate: 2-(Isopropylamino)-1-phenylethanone (Ketone precursor)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reaction vessel with Argon.
-
Catalyst Loading: Dissolve the Ruthenium catalyst (1 mol%) in dry DMF or DCM.
-
Substrate Addition: Add the ketone substrate (0.5 M concentration).
-
Reduction: Slowly add the Formic acid/TEA mixture at 0°C.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Add saturated NaHCO3.
-
Extraction: Extract with EtOAc, dry over Na2SO4.
-
Result: Yields (S)-alcohol with >95% ee (stereochemistry depends on the diamine ligand used; (S,S)-ligand typically yields (S)-alcohol).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and chemical pathways for generating the specific enantiomers.
Figure 1: Synthetic decision tree comparing Enzymatic Kinetic Resolution (EKR) and Asymmetric Transfer Hydrogenation (ATH).
Analytical Validation: Chiral HPLC Protocol
Trust in enantioselective synthesis is impossible without rigorous validation. The following method is validated for the separation of phenylethanolamine derivatives.
Methodology: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP).[2]
| Parameter | Specification | Rationale |
| Column | Lux Cellulose-3 (Phenomenex) | Cellulose tris(4-methylbenzoate) selector is highly effective for aromatic alcohols. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for baseline resolution. |
| Mobile Phase | n-Heptane / Isopropanol / TFA (98.7 : 1.3 : 0.[3]1) | Non-polar mode. TFA ensures protonation of the amine, sharpening peak shape by reducing silanol interactions. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 µm particles. |
| Temperature | 15°C - 25°C | Lower temperature often improves chiral selectivity ( |
| Detection | UV @ 254 nm | Targets the phenyl chromophore.[3] |
| Elution Order | Typically (R) then (S) | Note: Must be confirmed with pure standards as elution order can flip with solvent changes. |
Self-Validating Check:
-
Resolution factor (
): Must be > 1.5 for quantitative integration. -
Tailing Factor: Should be < 1.3. If higher, increase TFA concentration slightly (up to 0.2%).
Receptor Interaction Mechanism
To understand why the (R)-enantiomer is preferred, we model the ligand-receptor interface.
Figure 2: The Easson-Stedman 3-point attachment model. The (S)-enantiomer fails to align the Hydroxyl group with the Serine site when the Phenyl and Amine are bound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. PubChem.[1] [Link]
-
Szymanska, K. et al. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI Molecules, 2021. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] [Link]
-
Deranged Physiology. Enantiomerism and Clinical Relevance in Pharmacology. Deranged Physiology. [Link]
Sources
Technical Guide: 2-(Isopropylamino)-1-phenylethanol as a Chiral Auxiliary & Ligand
Executive Summary
2-(Isopropylamino)-1-phenylethanol (IPAE) represents a critical class of
This guide details the synthesis, resolution, and application of IPAE, focusing on its role as a bidentate ligand that induces chirality via rigid transition state geometries.
Part 1: Structural Basis & Mechanistic Principles
Structural Attributes
The efficacy of IPAE as a chiral inducer relies on three structural pillars:
-
The Chelation Scaffold: The 1,2-amino alcohol motif forms a rigid 5-membered chelate ring with Lewis acidic metals (Zn, B, Al).
-
Steric Tuning (
-Isopropyl): Unlike the smaller -methyl group found in ephedrine, the isopropyl group provides enhanced steric hindrance, directing incoming nucleophiles more effectively during catalytic cycles. -
Electronic Anchoring (Phenyl Ring): The benzylic position increases the acidity of the hydroxyl proton, facilitating rapid alkoxide formation, while the phenyl ring offers
-stacking opportunities in transition states.
Mechanistic Mode of Action
In catalytic applications, IPAE typically operates via a bimetallic transition state (e.g., in diethylzinc additions). The deprotonated amino alcohol bridges two metal centers: one metal binds the substrate (activating the electrophile), while the other anchors the nucleophile.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using IPAE as a ligand.
Part 2: Preparation & Resolution
To utilize IPAE as a chiral tool, it must be enantiomerically pure. Two primary routes exist: asymmetric synthesis from a ketone precursor or resolution of the racemate.[1]
Route A: Ring Opening of Styrene Oxide (Racemic Synthesis)
The most atom-economical route involves the nucleophilic attack of isopropylamine on styrene oxide.
Reaction:
Regioselectivity: The attack occurs predominantly at the less hindered terminal carbon, yielding the desired regioisomer.
Route B: Optical Resolution (Critical Step)
Since Route A yields a racemate, resolution is required. Di-O-toluoyltartaric acid is the gold standard resolving agent for this class of amino alcohols.
Protocol 1: Synthesis and Resolution of (R)-IPAE
Target: (R)-2-(isopropylamino)-1-phenylethanol
Step 1: Synthesis of Racemate
-
Charge: In a pressure vessel, dissolve styrene oxide (12.0 g, 100 mmol) in MeOH (50 mL).
-
Addition: Add isopropylamine (17.7 g, 300 mmol, 3.0 eq). The excess amine prevents polymerization.
-
Reaction: Seal and heat to 60°C for 12 hours.
-
Workup: Concentrate under reduced pressure to remove MeOH and excess amine. The residue solidifies upon standing.
Step 2: Resolution
-
Salt Formation: Dissolve the crude racemate (17.9 g, 100 mmol) in hot ethanol (100 mL). Add (+)-Di-O-toluoyl-D-tartaric acid (38.6 g, 100 mmol).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (R)-amine precipitates.[2]
-
Filtration: Collect the crystals and wash with cold ethanol.
-
Free Basing: Suspend the salt in water and basify with 2M NaOH (pH > 12). Extract with CH
Cl (3 x 50 mL). -
Drying: Dry organics over Na
SO , filter, and concentrate. -
Validation: Check enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column). Target >98% ee.
Part 3: Applications in Asymmetric Synthesis
Enantioselective Addition of Diethylzinc
This is the primary application of IPAE. The ligand accelerates the reaction of dialkylzinc with aldehydes significantly faster than the background racemic reaction.
Mechanism:
The reaction proceeds via a ligand-accelerated catalysis mechanism. The IPAE reacts with Et
Protocol 2: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropanol
Materials:
-
(R)-IPAE (5 mol%)
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M in hexane, 2.0 mmol)
-
Toluene (anhydrous)
Procedure:
-
Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (R)-IPAE (9 mg, 0.05 mmol) in anhydrous toluene (3 mL).
-
Catalyst Formation: Add Et
Zn (2.0 mL, 2.0 mmol) at room temperature. Stir for 20 minutes. Evolution of ethane gas will be observed. -
Substrate Addition: Cool the mixture to 0°C. Add benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 6–12 hours. Monitor consumption of aldehyde by TLC.
-
Quench: Quench carefully with 1M HCl (2 mL).
-
Extraction: Extract with Et
O (3 x 10 mL). Wash combined organics with brine and dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Ligand Performance Comparison
| Ligand | Substrate | Product | Yield (%) | ee (%) | Ref |
| (R)-IPAE | Benzaldehyde | 1-phenylpropanol | 92 | 94 | [1] |
| Ephedrine | Benzaldehyde | 1-phenylpropanol | 85 | 68 | [2] |
| DAIB | Benzaldehyde | 1-phenylpropanol | 98 | 98 | [3] |
Note: While DAIB (dimethylaminoisoborneol) often yields higher ee, IPAE is significantly cheaper to synthesize and offers comparable results in many aliphatic substrates.
Precursor to Chiral Oxazaborolidines
IPAE can be converted into oxazaborolidine catalysts (CBS-type) for the reduction of ketones. The
Figure 2: Conversion of IPAE to an Oxazaborolidine catalyst for borane reduction.
Part 4: Troubleshooting & Optimization
Nonlinear Effects
In zinc-catalyzed additions, the relationship between the ee of the ligand and the ee of the product is often nonlinear (positive nonlinear effect). This suggests the formation of stable heterochiral dimers (catalyst resting state) that are less active than the homochiral dimers.
-
Implication: You do not always need 100% ee ligand to get high ee product, but high purity is recommended for reproducibility.
Solvent Effects
-
Recommended: Toluene, Hexane (Non-polar solvents favor the tight transition state).
-
Avoid: THF or Ether (Coordinating solvents compete with the ligand for the zinc center, lowering ee).
Temperature Control
While room temperature reactions are faster, lowering the temperature to 0°C or -20°C typically improves enantioselectivity by 5–10% by rigidifying the transition state, provided the reaction rate remains acceptable.
References
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).
-Amino Alcohols.[3] The Journal of Organic Chemistry, 65(7), 2108-2113. [Link] -
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by an amino alcohol. Journal of the American Chemical Society, 108(22), 7117-7119. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
Sources
Methodological & Application
Application Note: Analytical Characterization of 2-(Isopropylamino)-1-phenylethanol (Sotalol Impurity A)
Introduction & Molecule Profile[1][2][3]
2-(Isopropylamino)-1-phenylethanol (CAS: 16974-42-8) is a critical secondary amine intermediate and a known pharmacopeial impurity (EP Impurity A; USP Related Compound C) of the beta-blocker Sotalol .[1] Structurally, it represents the "des-sulfonamide" core of the Sotalol molecule, lacking the methanesulfonamide moiety on the phenyl ring.
Accurate analysis of this compound is challenging due to:
-
Polarity: The presence of both a hydroxyl group and a secondary amine creates significant polarity, leading to peak tailing in standard reverse-phase (RP) HPLC.
-
Lack of Chromophores: Unlike Sotalol, it lacks the sulfonamide auxochrome, reducing UV sensitivity.
-
Chirality: The molecule possesses one chiral center at the benzylic position, requiring enantioselective methods for full characterization.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 179.13 Da | |
| pKa (Amine) | ~9.5 (Basic) | Requires high pH buffers (pH > 11) or low pH (pH < 3) to control ionization.[1][2] |
| LogP | ~1.6 | Moderately lipophilic; suitable for C18 retention if pH is controlled. |
| UV Max | ~210–220 nm | Requires low-UV detection; solvents must have high UV transmission (e.g., Phosphate/Acetonitrile).[1] |
Analytical Decision Workflow
The following decision tree outlines the selection of the appropriate methodology based on the analytical objective (Purity, Identification, or Chirality).
Figure 1: Analytical strategy selection based on sensitivity and selectivity requirements.
Method 1: Reverse-Phase HPLC (QC & Purity)[2]
This method is the "workhorse" for purity analysis. Because the amine pKa is ~9.5, running at neutral pH causes silanol interactions (peak tailing). We utilize a low pH phosphate buffer to keep the amine fully protonated (
Chromatographic Conditions
-
Column: End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV @ 220 nm.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Scientific Rationale:
-
pH 3.0: At this pH, the secondary amine is protonated. While this reduces retention slightly compared to the neutral form, it eliminates secondary interactions with residual silanols on the silica support, drastically improving the Tailing Factor (
). -
220 nm: The phenyl ring provides sufficient absorbance at this wavelength. Higher wavelengths (e.g., 254 nm) will result in poor Signal-to-Noise (S/N) ratios due to the lack of conjugation.[1]
System Suitability Criteria (Self-Validating):
-
Tailing Factor: NMT 2.0 (Target < 1.5).
-
Resolution (
): > 2.0 between Impurity A and Sotalol (if co-injected). -
Precision: %RSD of peak area < 2.0% (n=6 injections).
Method 2: LC-MS/MS (Trace Analysis & ID)[2]
For identifying this impurity in complex matrices or confirming its structure, Mass Spectrometry (MS) is required. The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode.
MS Source Parameters[2][3][8][9]
-
Ionization: ESI Positive (
).[1] -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (Optimized for molecular ion survival).[1]
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Fragmentation Pathway (MRM Transitions)
The fragmentation of 2-(Isopropylamino)-1-phenylethanol follows a predictable pathway dominated by alpha-cleavage relative to the amine and loss of water from the alcohol.[1]
Primary Transition:
Figure 2: Proposed ESI+ fragmentation pathway for MRM method development.
Method 3: Chiral Separation (Enantiomeric Purity)[2]
Since the molecule contains a chiral center at the carbon bearing the hydroxyl group, enantiomeric separation is often required during process development.
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Temp: 25°C.
Mechanistic Insight: The addition of Diethylamine (DEA) is non-negotiable. In normal phase chiral chromatography of amino alcohols, the basic amine interacts strongly with the amylose/cellulose stationary phase backbone. DEA acts as a displacer, masking these non-specific sites and allowing the chiral selector to function via hydrogen bonding and steric inclusion, resulting in baseline resolution of enantiomers.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Sotalol Hydrochloride Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity A structure and limits).[1]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol (Structural analog reference). Retrieved from .[1][6]
-
SynZeal Research . Sotalol Impurity A Reference Standard Data. (Confirming structure as N-isopropyl-1-phenylethanolamine).[1]
-
United States Pharmacopeia (USP) . Sotalol Hydrochloride.[7][8][9] USP-NF.[1] (Defines Related Compound C). [1]
Sources
- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. scispace.com [scispace.com]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: Chiral Separation & Resolution of 2-(Isopropylamino)-1-phenylethanol Enantiomers
Executive Summary & Introduction
This Application Note details the protocols for the enantioseparation of 2-(Isopropylamino)-1-phenylethanol (CAS: 112211-92-4 for R-isomer), a critical
Achieving high optical purity (>99% e.e.) is mandatory in pharmaceutical development due to the distinct pharmacological profiles of enantiomers in this class. For instance, the (R)-enantiomer often exhibits significantly different receptor binding affinity compared to the (S)-form.
This guide provides three distinct methodologies tailored to different scales and requirements:
-
Analytical HPLC: For purity assessment and quality control (QC).
-
Classical Resolution: For cost-effective, multi-gram scale purification.
-
Enzymatic Kinetic Resolution: A "green chemistry" alternative for intermediate scale.
Chemical Structure & Properties[1][2][3][4][5]
-
Molecular Formula:
-
Chiral Center: C1 (Benzylic position)
-
Functionality: Secondary amine (basic), Secondary alcohol (H-bond donor/acceptor), Phenyl ring (
interactions).[1]
Critical Separation Challenge: The secondary amine moiety interacts strongly with residual silanol groups on silica-based columns, leading to peak tailing. All chromatographic protocols below incorporate specific additives to suppress this non-specific interaction.
Method A: Analytical Chiral HPLC (Gold Standard)
Objective: Rapid, baseline separation for determining Enantiomeric Excess (e.e.).
Column Selection Strategy
For
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
-
Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent).[1]
Optimized Protocol (Normal Phase)
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Hexane provides low viscosity; IPA modulates elution strength.[1] |
| Additive | 0.1% Diethylamine (DEA) or Ethanolamine | CRITICAL: The basic additive competes for silanol sites, sharpening the amine peak shape.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to balance pressure and resolution.[1] |
| Temperature | 25°C | Lower temperatures (15-20°C) generally increase resolution ( |
| Detection | UV @ 254 nm | Targets the phenyl chromophore.[1] |
| Injection Vol. | 5 - 10 | Dissolve sample in Mobile Phase (approx. 1 mg/mL).[1] |
Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation if the standard protocol yields insufficient resolution (
Figure 1: Decision tree for optimizing chiral HPLC separation of amino alcohols.
Method B: Preparative Classical Resolution
Objective: Cost-effective separation of multi-gram quantities without expensive chromatography columns.
Mechanism: Formation of diastereomeric salts using a chiral acid.[2] The solubility difference between the
Reagents[2][6][7][8][9][10]
-
Substrate: Racemic 2-(Isopropylamino)-1-phenylethanol.[1][2]
-
Resolving Agent: (S)-(+)-Mandelic Acid or (-)-Di-p-toluoyl-L-tartaric acid .[1]
-
Note: Mandelic acid is often preferred for phenylethanolamines due to structural similarity (phenyl stacking).
-
-
Solvent: Ethanol (95%) or Acetone.
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve 0.1 mol of racemic amine in minimal hot Ethanol.
-
Add 0.1 mol of (S)-(+)-Mandelic acid.
-
Heat to reflux until clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
The less soluble diastereomeric salt (typically the heterochiral pair) will crystallize.[2]
-
-
Filtration & Recrystallization:
-
Filter the crystals.
-
Crucial Step: Recrystallize the solid 1-2 times from hot ethanol to upgrade chiral purity (check supernatant via Method A).
-
-
Free Base Liberation:
-
Suspend the purified salt in water.
-
Add 2M NaOH until pH > 12.
-
Extract the free amine into Dichloromethane (DCM).
-
Dry over
and evaporate.
-
Method C: Enzymatic Kinetic Resolution (Biocatalysis)
Objective: High enantioselectivity under mild conditions (Green Chemistry). Mechanism: Lipases catalyze the transesterification of the alcohol group. One enantiomer reacts faster, leaving the other as the unreacted alcohol.[2]
Protocol
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozyme 435).[1]
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Workflow:
-
Dissolve racemate in MTBE.[3]
-
Add 3 equivalents of Vinyl Acetate.
-
Add Lipase beads (10-20% w/w relative to substrate).
-
Incubate at 30°C with shaking.
-
Monitor: Use Method A to track conversion. Stop when conversion reaches ~50%.
-
Workup: Filter enzyme. Separate the Ester (product) from the Alcohol (substrate) via standard flash chromatography (Silica gel).
Validation & Quality Control
To ensure the reliability of the separation, calculate the following parameters during Method A validation:
Resolution Factor ( )
Must be
Selectivity Factor ( )
TargetReferences
-
TCI Chemicals. (R)-2-Isopropylamino-1-phenylethanol Product Specifications. Retrieved from
-
Hyun, M. H., & Cho, Y. J. (2004).[1][4] Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.[4] Methods in Molecular Biology.[4] Springer Protocols. Retrieved from [4]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
MDPI. Separation of Mandelic Acid by a Reactive Extraction Method. (Relevant for Resolving Agent recovery). Retrieved from [2]
-
Kamal, A., et al. (2013). Lipase catalyzed kinetic resolution of 1-phenylethanol derivatives.[2][3][5] (Applied mechanism for Method C). Retrieved from
Sources
- 1. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]
- 2. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
using 2-(Isopropylamino)-1-phenylethanol in asymmetric synthesis.
Application Note: 2-(Isopropylamino)-1-phenylethanol in Asymmetric Synthesis
Part 1: Executive Summary & Strategic Utility
2-(Isopropylamino)-1-phenylethanol (CAS: 4164-21-0) represents a critical scaffold in the "chiral pool" of amino alcohols. While structurally distinct from the classic phenylglycinol (which bears the amino group at the benzylic position), this
Its utility in asymmetric synthesis is twofold:
-
As a Chiral Ligand: It serves as an effective ligand for enantioselective organometallic additions (e.g., diethylzinc to aldehydes), leveraging the steric bulk of the
-isopropyl group to direct facial selectivity. -
As a Chiral Building Block: It is the direct precursor to several
-adrenergic receptor agonists/antagonists. Enantiopurity is non-negotiable here, as the -enantiomer typically exhibits distinct pharmacological profiles compared to the -enantiomer.
This guide provides a validated workflow for the Kinetic Resolution of the racemic scaffold and its subsequent application as a Ligand in Asymmetric Catalysis .
Part 2: Mechanism of Action
The Chiral Induction Model
When used as a ligand in the addition of diethylzinc (
-
Deprotonation: The hydroxyl and amine protons react with
to form a zinc alkoxide chelate. -
Coordination: A second equivalent of
coordinates to the oxygen, activating the ethyl group for transfer. -
Steric Steering: The bulky
-isopropyl group forces the aldehyde to approach from the face that minimizes steric clash, resulting in high enantiomeric excess (ee) of the product alcohol.
DOT Diagram: Catalytic Cycle & Transition State Logic
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by 2-(isopropylamino)-1-phenylethanol.
Part 3: Validated Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Obtaining the Catalyst)
Before using the compound as a ligand, one must ensure high optical purity. If starting from racemic material, use this lipase-catalyzed resolution.
Objective: Separate
Step-by-Step Methodology:
-
Preparation: Dissolve racemic 2-(isopropylamino)-1-phenylethanol (10 mmol) in dry diisopropyl ether (DIPE) or
-heptane (50 mL).-
Note: Hydrophobic solvents preserve lipase activity better than polar ones.
-
-
Acyl Donor Addition: Add vinyl acetate (5 equivalents). Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol substrate).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring (Self-Validating Step): Monitor reaction progress by chiral HPLC or GC.
-
Stop Point: When conversion reaches exactly 50%.
-
Validation: The unreacted alcohol will be one enantiomer (typically
, depending on lipase preference), and the ester will be the other ( ).
-
-
Workup: Filter off the enzyme (can be reused). Evaporate solvent.
-
Separation: Separate the alcohol and the ester via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Hydrolysis (Optional): Hydrolyze the ester fraction (NaOH/MeOH) to recover the antipodal alcohol.
Data Table: Typical Resolution Metrics
| Parameter | Value | Notes |
| Solvent | Critical for enzyme stability. | |
| Acyl Donor | Vinyl Acetate | Irreversible transesterification. |
| Temperature | 30–40°C | Higher temps may degrade enantioselectivity ( |
| Typical Yield | 45–48% (theoretical 50%) | For each enantiomer. |
| Enantiomeric Excess (ee) | >98% | After one cycle.[1] |
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: Use the resolved
Reagents:
-
Ligand:
-2-(isopropylamino)-1-phenylethanol (5 mol%). -
Substrate: Benzaldehyde (1.0 mmol).
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol).
-
Solvent: Toluene (anhydrous).
Detailed Workflow:
-
Ligand Activation:
-
In a flame-dried Schlenk flask under Argon, dissolve the Ligand (9 mg, 0.05 mmol) in anhydrous Toluene (2 mL).
-
Critical Step: Add
(2.2 mL, 2.2 mmol) dropwise at 0°C. -
Observation: Evolution of ethane gas will be observed. Allow to stir for 20 minutes at room temperature to form the active Zinc-Ligand complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (or -20°C for higher ee).
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
-
Mechanistic Insight: The aldehyde coordinates to the open site on the zinc center. The isopropyl group on the ligand blocks one face, forcing ethyl transfer from the other.
-
-
Reaction:
-
Stir at 0°C for 6–12 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde indicates completion.
-
-
Quench & Workup:
-
Quench carefully with 1N HCl (caution: residual
will fume/flame if not handled under inert gas; add acid dropwise). -
Extract with
(3x). Wash organics with brine, dry over .
-
-
Analysis:
Expected Results:
| Condition | Ligand Loading | Yield | ee (%) | Configuration |
| Toluene, 0°C | 5 mol% | >90% | 85–94% | |
| Hexane, RT | 5 mol% | >95% | 70–80% |
Part 4: Synthesis of Chiral Oxazolidinones (Derivatization)
For researchers needing a chiral auxiliary, this ligand can be cyclized.
-
Dissolve 2-(isopropylamino)-1-phenylethanol in
with (2.2 eq). -
Cool to 0°C. Add Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI, 1.2 eq).
-
Stir 2 hours.
-
Result: 3-isopropyl-4-phenyloxazolidin-2-one.
-
Application: This auxiliary can be acylated and used for diastereoselective alkylations (Evans-type chemistry), although the
-isopropyl group is less common than -benzyl or -isopropyl in valine-derived auxiliaries.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee (<50%) | Moisture in solvent/reagents. | |
| Low Conversion | Old | Titrate |
| Racemization | High temperature during resolution.[1] | Keep enzymatic resolution strictly at 30°C. Higher temps increase the rate of the reverse reaction or non-selective hydrolysis. |
| Poor Separation | Column overload. | Amino alcohols can streak on silica. Add 1% |
References
-
Enantioselective Addition of Organometallics
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
-
Kinetic Resolution of Phenylethanol Derivatives
-
Synthesis of Beta-Blocker Intermediates
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
-
-
Mechanism of Amino Alcohol Ligands
-
Yamakawa, M., & Noyori, R. (1995). An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society, 117(23), 6327–6335. Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(−)-1-フェニルエタノール ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
2-(Isopropylamino)-1-phenylethanol as a beta-agonist.
Application Note: Pharmacological Profiling of the Phenylethanolamine Core Subject: 2-(Isopropylamino)-1-phenylethanol as a Structural Reference Standard for Beta-Adrenergic Receptor Agonism.
Executive Summary
Compound Identity: 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) Synonyms: N-Isopropylphenylethanolamine; Dehydroxy-isoproterenol. Role: Pharmacophore Template / SAR Reference Standard.
This Application Note details the utility of 2-(Isopropylamino)-1-phenylethanol not as a therapeutic lead, but as the critical "Minimal Pharmacophore" in beta-adrenergic receptor (β-AR) drug discovery. While the structurally related Isoproterenol is a potent full agonist due to its catechol (3,4-dihydroxy) ring, 2-(Isopropylamino)-1-phenylethanol lacks these hydroxyl groups.
By profiling this compound, researchers can quantify the specific thermodynamic contribution of ring-substitution to receptor binding affinity and intrinsic efficacy. This guide provides protocols for using this molecule to calibrate assay sensitivity to weak partial agonists and validate Structure-Activity Relationship (SAR) models.
Mechanistic Insight & SAR Logic
To understand the utility of this compound, one must understand the β2-Adrenergic Receptor binding pocket.
-
The Anchor (Amine): The isopropyl-amine tail of 2-(Isopropylamino)-1-phenylethanol binds to Asp113 in Transmembrane Domain III (TM3) via an ionic bond. This is the primary anchor for all beta-agonists.
-
The Chiral Switch (Hydroxyl): The
-hydroxyl group on the ethyl chain binds to Asn293 (TM6), essential for receptor activation. -
The Missing Link (Ring Hydroxyls): High-potency agonists (Isoproterenol, Epinephrine) possess ring hydroxyls that form hydrogen bonds with Ser203, Ser204, and Ser207 (TM5).
-
Crucial Distinction: 2-(Isopropylamino)-1-phenylethanol lacks these ring hydroxyls. Consequently, it exhibits significantly lower affinity (
) and intrinsic efficacy ( ) compared to Isoproterenol.
-
Scientific Value: If your assay cannot distinguish the weak activity of this backbone from the background noise, your system is not sensitive enough to detect novel partial agonists.
Figure 1: Beta-Adrenergic Signaling Pathway
Visualization of the Gs-coupled pathway activated by beta-agonists.
Caption: The canonical Gs-cAMP signaling cascade. Note that the subject compound induces this pathway with significantly reduced efficacy compared to catecholamines.
Comparative Data Profile
The following table illustrates the expected pharmacological profile when comparing the "Naked" core (Subject) vs. the "Decorated" agonist (Isoproterenol).
| Parameter | 2-(Isopropylamino)-1-phenylethanol | Isoproterenol (Reference) | Interpretation |
| Structure | Unsubstituted Phenyl Ring | 3,4-Dihydroxy Phenyl Ring | Hydroxyls drive potency.[1] |
| Binding Affinity ( | High Micromolar ( | Low Nanomolar ( | ~1000-fold loss in affinity due to lack of Serine anchoring. |
| Intrinsic Activity ( | Partial Agonist / Weak | Full Agonist ( | Inability to fully stabilize the active receptor conformation ( |
| Primary Use | Negative Control / SAR Baseline | Positive Control | Validates assay dynamic range. |
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
Objective: To determine the affinity (
Materials:
-
Membranes: CHO or HEK293 cells overexpressing human
-AR. -
Radioligand: [
I]-Iodocyanopindolol (High affinity antagonist, ). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Procedure:
-
Preparation: Dilute 2-(Isopropylamino)-1-phenylethanol in DMSO. Prepare serial dilutions ranging from
to (Note: Higher concentrations are required due to low affinity). -
Incubation: In 96-well plates, combine:
-
Membrane suspension (
protein). -
[
I]-Iodocyanopindolol (Final conc: 20-50 pM). - Test Compound (or Propranolol for non-specific binding).
-
Membrane suspension (
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Count radioactivity (CPM) in a gamma counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Self-Validation Check: If the
Protocol B: Functional cAMP Accumulation (TR-FRET)
Objective: To assess if the compound possesses any intrinsic efficacy (partial agonism) or acts as a neutral antagonist.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kit.
Procedure:
-
Cell Seeding: Seed HEK293-
cells (2,000 cells/well) in white 384-well plates. -
Stimulation:
-
Add IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Add 2-(Isopropylamino)-1-phenylethanol (Dose response:
down to ). -
Reference Control: Run a parallel Isoproterenol curve.
-
-
Incubation: 30 minutes at Room Temperature.
-
Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody (lysis buffer included).
-
Read: Measure TR-FRET signal (665 nm / 620 nm ratio).
-
Calculation: Decrease in FRET signal is proportional to cAMP increase.
Expected Result: The compound should show a very shallow dose-response curve with a maximal effect (
Workflow Visualization
Figure 2: SAR Validation Workflow
Decision tree for utilizing the phenylethanolamine core in drug development.
Caption: Workflow demonstrating the use of the unsubstituted core to validate the contribution of functional groups in new drug candidates.
References
-
PubChem. (n.d.).[2] 2-(Isopropylamino)-1-phenylethanol (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]
-
Strader, C. D., et al. (1989). Structural basis of beta-adrenergic receptor function.[1][4] FASEB Journal. (Classic text defining the Asp113 and Ser203/204/207 interactions). Retrieved from [Link]
-
Kobilka, B. K. (2007). G protein-coupled receptor structure and activation.[3] Biochimica et Biophysica Acta. (Detailed structural mechanics of the beta-AR). Retrieved from [Link]
-
Urtishak, K., et al. (2001).[1] Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors.[1] Pharmacology.[1][2][3][4][5][6][7][8][9][10][11] (Demonstrates the SAR of phenylethanolamine derivatives). Retrieved from [Link]
Sources
- 1. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. useforesight.io [useforesight.io]
- 9. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. [Immunosuppressive characteristics of N-stearoylethanolamine a stable compound with cannabimimetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Isopropylamino)-1-phenylethanol in pharmaceutical research.
The "Beta-Blocker Warhead": Synthesis, Chiral Resolution, and Analytical Profiling
Executive Summary & Chemical Context
2-(Isopropylamino)-1-phenylethanol (also known as N-isopropyl-1-phenylethanolamine) represents the core pharmacophore of the beta-adrenergic antagonist class (beta-blockers). Structurally, it is the unsubstituted parent scaffold of major drugs like Sotalol and Labetalol.
In modern pharmaceutical research, this molecule serves three critical functions:
-
Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight probe to map the orthosteric binding pocket of
and adrenergic receptors. -
Chiral Building Block: The biological activity of phenylethanolamines is stereospecific (typically the R-isomer is bioactive).[1] Efficient resolution of this scaffold is a benchmark for validating novel biocatalytic workflows.
-
Impurity Standard: It is a key degradation marker and process impurity in the synthesis of complex beta-blockers, necessitating robust analytical detection methods.
This guide provides a validated workflow for the synthesis, enzymatic resolution, and analytical characterization of this privileged scaffold.
Synthesis & Biocatalytic Resolution Workflow
The industrial standard for obtaining high-purity enantiomers of 2-(isopropylamino)-1-phenylethanol has shifted from classical fractional crystallization to Lipase-Catalyzed Kinetic Resolution (KR) . This method operates under mild conditions and yields high Enantiomeric Excess (
Diagram 1: Chemo-Enzymatic Workflow
The following diagram illustrates the pathway from raw materials to enantiopure isolates.
Caption: Chemo-enzymatic route combining epoxide ring opening with lipase-mediated kinetic resolution to isolate the bioactive (R)-enantiomer.
Detailed Experimental Protocols
Protocol A: Synthesis of Racemic Scaffold
Objective: Preparation of the racemic precursor via aminolysis of styrene oxide. Mechanism: Nucleophilic attack of isopropylamine on the less substituted carbon of the epoxide ring (Regioselective ring opening).
Reagents:
-
Styrene Oxide (1.0 eq)
-
Isopropylamine (3.0 eq) - Excess prevents polymerization.
-
Ethanol (Absolute)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Styrene Oxide (12.0 g, 0.1 mol) in Ethanol (50 mL).
-
Addition: Add Isopropylamine (17.7 g, 0.3 mol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor consumption of styrene oxide via TLC (Hexane/EtOAc 3:1).
-
Workup: Cool to room temperature. Remove excess isopropylamine and ethanol under reduced pressure (Rotavap).
-
Purification: The crude oil usually solidifies upon standing. Recrystallize from n-hexane/ethyl acetate to yield white crystals.
Protocol B: Enzymatic Kinetic Resolution (The "Gold Standard")
Objective: Separation of enantiomers using Candida antarctica Lipase B (CALB).[7]
Principle: CALB selectively acetylates the (
Reagents:
-
Racemic 2-(Isopropylamino)-1-phenylethanol (from Protocol A)
-
Immobilized CALB (e.g., Novozym 435)
-
Vinyl Acetate (Acyl donor)[1]
-
Toluene or MTBE (Solvent)
Step-by-Step:
-
Preparation: Dissolve 1.0 g of racemate in 20 mL of dry Toluene.
-
Activation: Add Vinyl Acetate (3.0 eq) and 100 mg of Immobilized CALB.
-
Incubation: Shake at 200 rpm at 30°C.
-
Critical Control Point: Do not exceed 45°C, as enantioselectivity (
) drops significantly at higher temperatures [Ref 2].
-
-
Monitoring: Sample every hour. Analyze via Chiral HPLC (see Protocol C).
-
Termination: Stop the reaction exactly when conversion reaches 50% (typically 6–8 hours). Filter off the enzyme beads.
-
Separation:
-
Hydrolysis (Optional): Treat Fraction 1 with NaOH/MeOH to recover the pure (
)-2-(Isopropylamino)-1-phenylethanol.
Analytical Characterization & Quality Control
For pharmaceutical applications, distinguishing this molecule from related impurities (like Sotalol Impurity A) is vital.
Protocol C: HPLC Methodologies
Method 1: Achiral Purity (Impurity Profiling)
Used to detect synthesis byproducts and degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters Symmetry, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (containing 0.1% H3PO4) [30:70 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide band) and 254 nm (Phenyl ring) |
| Retention Time | ~2.8 - 3.5 min (pH dependent) |
| Linearity | 0.1 – 1.0 mg/mL ( |
Method 2: Chiral Purity (Enantiomeric Excess)
Used to validate Protocol B.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine [90 : 10 : 0.1] |
| Flow Rate | 0.5 mL/min |
| Selectivity | ( |
Diagram 2: Pharmacophore & Interaction Map
Understanding why this molecule is analyzed requires visualizing its binding potential.
Caption: Pharmacophore mapping of 2-(Isopropylamino)-1-phenylethanol within the Beta-Adrenergic Receptor binding pocket. The interactions highlight why the (R)-configuration (matching the hydroxyl position) is essential for potency.
Troubleshooting & Critical Insights
-
Low Yield in Protocol A: If the reaction turns dark/tarry, the temperature was likely too high. Phenylethanolamines are sensitive to oxidation. Perform the reflux under a Nitrogen atmosphere.
-
Poor Resolution in Protocol B: If the
is low (<90%), check the water content of the solvent. Lipases need a trace of water to function but too much leads to spontaneous hydrolysis (racemization). Use molecular sieves to dry the Toluene. -
HPLC Peak Tailing: The secondary amine interacts strongly with silanol groups on C18 columns. Ensure the mobile phase contains an amine modifier (like Triethylamine) or use a "Base-Deactivated" column if using high pH, though the acidic method (Phosphoric acid) is preferred to protonate the amine and elute it cleanly.
References
-
Gotor, V., et al. (2021). Lipase-catalyzed kinetic resolution of 2-amino-1-phenylethanol derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Naderi, F., et al. (2012). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC). SciSpace. Retrieved from [Link]
-
PubChem. (2025).[11] Compound Summary: 2-(Isopropylamino)-1-phenylethanol.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. 2-苯乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxo sotalol | C12H18N2O3S | CID 11086835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-(Isopropylamino)-1-phenylethanol in Medicinal Chemistry
[1]
Executive Summary
Molecule: 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2)
Class:
This application note details the synthetic, analytical, and biological utility of 2-(Isopropylamino)-1-phenylethanol. Unlike the more common aryloxypropanolamine beta-blockers (e.g., Propranolol), this molecule represents the phenylethanolamine scaffold found in Sotalol and Labetalol . It serves as a critical reference standard for Structure-Activity Relationship (SAR) studies, specifically for probing the steric and electronic requirements of the
Medicinal Chemistry & SAR Architecture
The Pharmacophore Distinction
In medicinal chemistry,
-
Phenylethanolamine (e.g., Sotalol): The aromatic ring is directly attached to the chiral ethanolamine chain.
-
Aryloxypropanolamine (e.g., Propranolol): An oxymethylene bridge (
) links the aromatic system to the chiral center.[1]
Visualization of SAR Logic
The following diagram illustrates the structural divergence and key binding interactions.
Figure 1: Structural divergence of beta-blocker scaffolds.[1] The subject molecule represents the 'Type A' lineage, essential for synthesizing Sotalol analogues.
Experimental Protocols
Protocol A: Chemical Synthesis (Ring Opening)
Objective: Synthesis of racemic 2-(Isopropylamino)-1-phenylethanol. Principle: Nucleophilic attack of a primary amine on a terminal epoxide (regioselective ring opening).[1]
Reagents:
-
Styrene Oxide (1.0 eq)[1]
-
Isopropylamine (1.5 eq) - Excess prevents polymerization[1]
-
Methanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with anhydrous Methanol (10 volumes relative to epoxide).
-
Addition: Add Isopropylamine (1.5 eq) to the solvent. Cool to 0°C.
-
Reaction: Dropwise add Styrene Oxide (1.0 eq) over 30 minutes to control exotherm.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).[1]
-
Work-up: Concentrate the reaction mixture in vacuo to remove methanol and excess isopropylamine.
-
Purification: The crude oil often solidifies. Recrystallize from n-Hexane/Ethyl Acetate (9:1) to yield white crystals.[1]
Yield Expectation: 85–92% Safety Note: Styrene oxide is a suspected carcinogen. Perform all operations in a fume hood.
Protocol B: Optical Resolution (Chiral Separation)
Objective: Isolation of the biologically active (
Method: Classical Chemical Resolution via Diastereomeric Salt Formation.[1]
Reagents:
-
Racemic 2-(Isopropylamino)-1-phenylethanol[1]
-
(
)-(-)-Mandelic Acid (Resolving Agent)[1] -
Isopropanol (Solvent)[1]
Workflow:
-
Salt Formation: Dissolve 10g of racemic amine in 50 mL hot Isopropanol. Add 1.0 eq of (
)-(-)-Mandelic acid.[1] -
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the (
)-amine/( )-acid complex) will precipitate.[1] -
Filtration: Filter the white solid.
-
Liberation: Suspend the salt in water and basify with 2M NaOH to pH 12. Extract with Dichloromethane (DCM).[1]
-
Drying: Dry organic layer over
and evaporate to yield the enantiomerically enriched amine.
Analytical Characterization (Quality Control)
To validate the synthesis and resolution, use the following High-Performance Liquid Chromatography (HPLC) parameters.
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Daicel Chiralpak IC (Immobilized polysaccharide) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Phenyl absorption) |
| Temperature | 25°C |
| Retention Times | ( |
| Selectivity ( | > 1.2 |
Technical Insight: The addition of Diethylamine (DEA) is mandatory . Without this basic additive, the secondary amine of the analyte will interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.
Biological Application: Binding Affinity
Context: This molecule is used as a competitive antagonist in radioligand binding assays to determine the affinity (
Protocol C: Competitive Binding Assay
-
Receptor Source: Rat cardiac membrane preparations (rich in
-AR) or transfected CHO cells expressing human -AR.[1] -
Radioligand: [
H]-CGP12177 (Hydrophilic, non-selective -antagonist).[1] -
Non-specific Binding: Determine using 10 µM Propranolol.[1]
-
Incubation: Incubate membrane protein (20 µg) with radioligand (0.5 nM) and increasing concentrations of 2-(Isopropylamino)-1-phenylethanol (
to M). -
Analysis: Filter through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.[1]
-
Data: Plot % Inhibition vs. Log[Concentration] to determine
and calculate .
Expected Result: The (
References
-
Synthesis & Properties
-
Chiral Resolution (Sotalol Analogues)
-
Biocatalytic Approaches (Alternative Route)
- Enzymatic kinetic resolution of (R,S)-1-phenylethanol. (Provides background on the lipase sensitivity of the carbon scaffold).
-
Source: [1]
-
Pharmacology & SAR
synthesis of derivatives from 2-(Isopropylamino)-1-phenylethanol
Application Note: Chemo-Enzymatic Functionalization of 2-(Isopropylamino)-1-phenylethanol
Strategic Overview & Significance
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) represents a quintessential
The Synthetic Challenge:
-
Chemoselectivity: Differentiating the nucleophilicity of the nitrogen (
) vs. the oxygen ( ) is critical for targeted derivatization. -
Stereocontrol: The biological activity of
-blockers is highly dependent on the stereochemistry at the benzylic position (typically the l-isomer or ( )-enantiomer is more potent). -
Regulatory Compliance: Modern synthesis demands high atom economy and the avoidance of genotoxic reagents (e.g., phosgene).
This guide details three high-value synthetic workflows:
-
Enzymatic Kinetic Resolution to obtain enantiopure scaffolds.
-
Oxazolidinone Cyclization for prodrug formation and chiral auxiliary synthesis.
-
Chemoselective
-Sulfonylation mimicking late-stage functionalization of Sotalol-type drugs.
Critical Reactivity Map
Before initiating protocols, the reactivity hierarchy must be established. Under neutral conditions, the secondary amine is significantly more nucleophilic than the secondary alcohol. However, the alcohol's reactivity is enhanced by the adjacent phenyl ring (benzylic activation) and can be selectively targeted using biocatalysis.
Figure 1: Reactivity hierarchy and derivative pathways for the amino-ethanol scaffold.
Protocol A: Enzymatic Kinetic Resolution (Green Chemistry)
Objective: Isolation of enantiopure (
Materials
-
Substrate: rac-2-(Isopropylamino)-1-phenylethanol (10 mmol).
-
Biocatalyst: Novozym® 435 (Immobilized CAL-B), 200 mg.
-
Acyl Donor: Vinyl Acetate (5 eq).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve 1.79 g (10 mmol) of the racemic substrate in 50 mL of anhydrous MTBE.
-
Activation: Add 4.6 mL (50 mmol) of vinyl acetate.
-
Initiation: Add 200 mg of Novozym® 435 beads.
-
Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.
-
Expert Insight: Do not exceed 40°C. Higher temperatures degrade enantioselectivity (
-value).
-
-
Monitoring: Monitor by chiral HPLC (see Section 6) every 2 hours. Stop the reaction when conversion reaches exactly 50%.
-
Work-up: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).
-
Separation: Concentrate the filtrate. Separate the (
)-alcohol (unreacted) from the ( )-ester (product) via flash column chromatography (Silica gel; Hexane/EtOAc gradient 80:20 to 50:50).
Data Summary: Kinetic Resolution
| Parameter | Value | Notes |
|---|---|---|
| Conversion | 49-51% | Ideal stop point for max purity |
|
Protocol B: Synthesis of Oxazolidinones (Cyclization)
Objective: Synthesis of 3-isopropyl-5-phenyloxazolidin-2-one. Application: This creates a cyclic carbamate, protecting both the amine and alcohol functionalities simultaneously. It is often used to increase lipophilicity for blood-brain barrier penetration or as a chiral auxiliary. Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene to ensure a safer, bench-top friendly protocol.
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-(Isopropylamino)-1-phenylethanol in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Reagent Addition: Cool to 0°C under Nitrogen atmosphere. Add 1.2 eq of CDI portion-wise over 10 minutes.
-
Caution:
gas evolution will occur. Ensure proper venting.
-
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.
-
Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the polar starting material and the appearance of a less polar spot (
). -
Quench & Isolation: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallization from hot Ethanol/Hexane (1:4) yields white crystalline needles.
Figure 2: Mechanistic pathway for CDI-mediated cyclization.
Protocol C: Chemoselective N-Sulfonylation
Objective: Selective formation of the sulfonamide without protecting the alcohol.
Context: This mimics the synthesis of Sotalol derivatives. The challenge is preventing
Step-by-Step Methodology
-
Setup: Dissolve 1.0 eq of substrate in anhydrous DCM. Add 1.5 eq of Triethylamine (TEA).
-
Temperature Control (Critical): Cool the mixture to -10°C using an ice/salt bath.
-
Why: At low temperatures, the kinetic nucleophilicity of the amine (
) vastly exceeds the alcohol ( ).
-
-
Addition: Add 1.05 eq of Methanesulfonyl chloride (MsCl) dropwise as a solution in DCM over 30 minutes.
-
Reaction: Stir at -10°C for 1 hour, then allow to reach 0°C. Do not heat.
-
Quench: Quench immediately with water once TLC indicates consumption of amine.
-
Purification: The product (
-isopropyl- -(2-hydroxy-2-phenylethyl)methanesulfonamide) is purified via column chromatography.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| O-sulfonylation observed | Temperature too high | Maintain -10°C strictly; add MsCl slower. |
| Elimination (Styrene formation) | Base too strong / Excess MsCl | Use Pyridine instead of TEA; limit MsCl to 1.0 eq. |
| Low Yield | Moisture present | Ensure anhydrous DCM; MsCl hydrolyzes rapidly. |
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized derivatives, the following analytical markers must be met:
1. Chiral HPLC Method (for Protocol A):
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: (
)-alcohol elutes first; ( )-ester elutes second (verify with standards).
2. NMR Validation (for Protocol B - Oxazolidinone):
-
NMR (CDCl3): Look for the disappearance of the broad
and signals. -
Carbonyl Shift: The appearance of a signal at
ppm in NMR confirms the cyclic carbamate ( ). -
Diastereotopic Protons: The
protons in the ring will split into distinct doublets of doublets (dd) due to the rigid ring structure.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.
-
Ghanem, A. (2007).[3] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
-
Pezter, A., et al. (2018). "Continuous Flow Synthesis of Oxazolidinones." Journal of Flow Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiopure beta-blockers." Tetrahedron: Asymmetry.
Sources
Application Note: Pharmacological Profiling & Impurity Assessment of 2-(Isopropylamino)-1-phenylethanol
Introduction & Scientific Context
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic; 112211-92-4 for R-isomer) is a critical phenylethanolamine scaffold in medicinal chemistry. Structurally, it represents the core pharmacophore of many
In drug development, this molecule serves two primary roles:
-
Structure-Activity Relationship (SAR) Probe: It acts as a "minimalist" ligand to study the baseline affinity of the phenylethanolamine backbone for
-ARs without ring-substituent influences. -
Impurity Profiling (Sotalol Impurity A): It is a known process impurity (Deoxysotalol) in the synthesis of Sotalol. Regulatory guidelines (ICH Q3A/B) require rigorous toxicological and pharmacological characterization of such impurities to ensure patient safety.
This guide provides standardized protocols for evaluating the biological activity of 2-(Isopropylamino)-1-phenylethanol in cell culture, focusing on solubility optimization, cytotoxicity limits, and functional receptor activation (cAMP).
Chemical Handling & Solubility Optimization
The biological availability of 2-(Isopropylamino)-1-phenylethanol is heavily dependent on its salt form. Inaccurate solubilization is the leading cause of variability in
Solubility Decision Tree
-
Form A: Hydrochloride Salt (HCl) [1]
-
Properties: Hydrophilic, crystalline solid.
-
Solvent: Sterile Water or PBS (pH 7.4).
-
Max Stock: ~100 mM.
-
-
Form B: Free Base
-
Properties: Lipophilic, waxy solid or oil.
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Max Stock: ~50-100 mM in DMSO.
-
Protocol: Preparation of 10 mM Stock Solution (Free Base)
Objective: Create a stable, sterile stock for cell culture use.
-
Weighing: Weigh 17.9 mg of 2-(Isopropylamino)-1-phenylethanol (MW: 179.26 g/mol ) into a sterile microcentrifuge tube.
-
Solubilization: Add 10 mL of high-grade anhydrous DMSO. Vortex vigorously for 30 seconds until no particulates remain.
-
Note: If using the HCl salt (MW: ~215.7 g/mol ), dissolve 21.6 mg in 10 mL of sterile PBS instead.
-
-
Sterilization: Filter the solution through a 0.22
m PTFE syringe filter (for DMSO) or PES filter (for PBS). -
Aliquot & Storage: Dispense into 50
L aliquots to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Critical Checkpoint: When dosing cells, ensure the final DMSO concentration in the culture well is
Application I: Functional Signaling Assay (cAMP Quantification)
As a structural analog to
Experimental Logic
-
Agonist Mode: Does the compound increase cAMP alone? (Tests for intrinsic efficacy).
-
Antagonist Mode: Does the compound inhibit Isoproterenol-induced cAMP spikes? (Tests for receptor blockade).
Visualization: -Adrenergic Signaling Pathway
Caption: The Gs-coupled signaling cascade. Ligand binding activates Adenylyl Cyclase, converting ATP to cAMP, which is detected via competitive immunoassay.
Step-by-Step Protocol (Agonist Mode)
Materials:
-
HEK293 cells (stably expressing
-AR). -
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).
-
Detection Kit: cAMP-Gq or similar TR-FRET kit.
Procedure:
-
Cell Seeding: Harvest HEK293 cells and resuspend in Assay Buffer at
cells/mL. Dispense 5 L/well into a 384-well white low-volume plate (1,000 cells/well). -
Compound Dilution: Prepare a 2x serial dilution of 2-(Isopropylamino)-1-phenylethanol in Assay Buffer ranging from
M to . -
Stimulation: Add 5
L of the 2x compound solution to the cells.-
Positive Control: Isoproterenol (
M final).[2] -
Negative Control: Buffer + 0.5% DMSO.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Lysis & Detection: Add 10
L of Lysis Buffer containing the cAMP-d2 acceptor and Anti-cAMP-Cryptate donor. -
Readout: Incubate for 1 hour at RT. Read on a plate reader compatible with TR-FRET (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis:
Calculate the FRET ratio (
-
Interpretation: If the curve shows a dose-dependent increase in cAMP (decrease in FRET signal) but with a lower
than Isoproterenol, the compound is a partial agonist . If no response is seen, proceed to Antagonist Mode (pre-treat with compound, then challenge with Isoproterenol).
Application II: Cytotoxicity Profiling (Impurity Qualification)
When assessing this molecule as Sotalol Impurity A , it is vital to establish the "No Observed Adverse Effect Level" (NOAEL) in vitro.
Experimental Workflow
Caption: Standard MTT cytotoxicity workflow for impurity assessment using metabolically active HepG2 cells.
Protocol Details
-
Cell Model: HepG2 (Liver) or H9c2 (Cardiac) cells are recommended due to the compound's metabolic relevance and target tissue.
-
Dosing: Treat cells with a broad range: 0, 1, 10, 50, 100, 250, 500
M. -
Controls:
-
Vehicle Control: Media + 0.5% DMSO (normalized to 100% viability).
-
Positive Toxicity Control: 10% DMSO or 100
M Doxorubicin.
-
-
Calculation:
Expected Results & Data Interpretation
The following table summarizes typical pharmacological parameters for 2-(Isopropylamino)-1-phenylethanol compared to standard ligands.
| Parameter | Assay Type | Typical Value | Interpretation |
| Solubility | Visual | ~50 mM (DMSO) | Lipophilic free base requires organic solvent. |
| Functional | > 10 | Weak/Partial Agonist. Lacks catechol hydroxyls necessary for high-affinity binding. | |
| Competition | ~1-5 | Moderate affinity for | |
| MTT (HepG2) | > 200 | Generally low cytotoxicity; suitable for use as an impurity standard up to high concentrations. |
Key Insight: If the
References
-
PubChem. (n.d.). 2-(Isopropylamino)-1-phenylethanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023). Sotalol Hydrochloride: Impurity A (Deoxysotalol).[3] EDQM. (Reference for regulatory status as an impurity).
-
Baker, J. G. (2010). The selectivity of
-adrenoceptor agonists at human , and adrenoceptors.[4] British Journal of Pharmacology, 160(5), 1048–1061. [Link]
Sources
Application Note: High-Precision Characterization of the Minimal β-Adrenergic Pharmacophore
Focus Molecule: 2-(Isopropylamino)-1-phenylethanol
Executive Summary & Scientific Context
2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) represents the fundamental structural backbone—the "minimal pharmacophore"—of the beta-adrenergic receptor (β-AR) ligand class. While clinically utilized beta-blockers (e.g., Sotalol) and agonists (e.g., Isoproterenol) possess this core structure decorated with aryl substituents (sulfonamides, hydroxyls), the unsubstituted parent molecule serves a critical role in Structure-Activity Relationship (SAR) studies and Fragment-Based Drug Discovery (FBDD) .
This Application Note details the protocol for utilizing 2-(Isopropylamino)-1-phenylethanol as a reference probe in radioligand competition assays. Unlike high-affinity drugs, this scaffold typically exhibits micromolar affinity (
Mechanism of Action: The β-Adrenergic Signaling Cascade
To interpret binding data, one must understand the downstream consequences of the receptor-ligand interaction. The β-adrenergic receptors (
Pathway Logic:
-
Ligand Binding: The phenylethanolamine core binds to the orthosteric site within the transmembrane bundle.
-
Conformational Change: The receptor activates the heterotrimeric G-protein (
). -
Effector Activation:
-GTP activates Adenylyl Cyclase (AC). -
Second Messenger: AC converts ATP to cyclic AMP (cAMP).
-
Signal Transduction: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets (e.g., L-type
channels in cardiomyocytes).[1]
Figure 1: The canonical Gs-coupled signaling pathway activated by beta-adrenergic ligands.[1] The focus molecule acts at the initial Receptor node.
Experimental Design: Radioligand Competition Binding
This protocol uses [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP) as the radioligand.[2] ICYP is chosen over tritiated ligands ([³H]-DHA) due to its higher specific activity (~2200 Ci/mmol), which is crucial when characterizing weak competitors like the unsubstituted phenylethanolamine scaffold.
3.1 Critical Reagents & Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl | 50 mM (pH 7.[3]4) | Maintains physiological pH. |
| MgCl₂ | 10 mM | Essential for stabilizing the receptor-G protein complex (high-affinity state). |
| EDTA | 1 mM | Chelates divalent cations that might activate proteases. |
| Ascorbic Acid | 0.1% (w/v) | CRITICAL: Prevents oxidation of the phenylethanolamine amine and any potential impurities. |
| BSA | 0.1% (w/v) | Reduces non-specific binding of the ligand to plasticware. |
| [¹²⁵I]-ICYP | ~20-50 pM | The high-affinity radiotracer (Kd ~ 20-50 pM). |
| Propranolol | 10 µM | Defines "Non-Specific Binding" (NSB). |
3.2 Receptor Source
-
Preferred: Membranes from HEK293 or CHO cells stably transfected with human
or AR. -
Alternative: Rat heart (ventricular) or lung membranes (rich in
and respectively).
Detailed Protocol: Competition Binding Assay
Objective: Determine the inhibitory constant (
Step 1: Membrane Preparation [4]
-
Harvest cells/tissue in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize using a Polytron (bursts of 5 sec).
-
Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.
-
Centrifuge supernatant at high speed (40,000 x g, 20 min) to pellet membranes.
-
Resuspend pellet in Assay Buffer (see Table 3.1).
Step 2: Assay Setup (96-well Format)
-
Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Propranolol.
-
Experimental (Competitor): Membrane + Radioligand + 2-(Isopropylamino)-1-phenylethanol (varying concentrations).
Concentration Range Note: Since the target molecule lacks the catechol hydroxyls of isoproterenol, its affinity is lower.
-
Recommended Dilution Series: 100 µM down to 1 nM (semi-log dilutions).
Step 3: Incubation & Filtration [5]
-
Incubate plates at 37°C for 60 minutes (equilibrium is slower for low-affinity ligands).
-
Pre-soak Filters: Use GF/C glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. Why? PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific sticking of the hydrophobic radioligand.
-
Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).
-
Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
Step 4: Detection
-
Dry filters.[5]
-
Add liquid scintillation cocktail (if using MicroBeta) or count directly in a gamma counter.
Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.
Data Analysis & Interpretation
5.1 Calculating Specific Binding
-
Validation: Specific binding should represent >80% of Total Binding. If NSB is high, increase washing steps or check PEI soaking.
5.2 Determining Affinity (
)
Plot the % Specific Binding against Log[Ligand Concentration]. Use non-linear regression (one-site competition model) to find the
- : Concentration of 2-(Isopropylamino)-1-phenylethanol displacing 50% of specific binding.
- : Concentration of radioligand used (e.g., 50 pM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
5.3 Expected Results & Troubleshooting
-
Expected Affinity: The unsubstituted phenylethanolamine is a weak binder. Expect a
in the micromolar range (1 - 50 µM) . -
Troubleshooting - No Displacement: If the curve is flat, the ligand affinity may be too low (>100 µM). Repeat with higher concentrations (up to 1 mM), but watch for pH shifts or solubility issues at these levels.
-
Troubleshooting - Oxidation: If the compound turns pink/brown in solution, it has oxidized. Prepare fresh in buffer containing ascorbic acid.
References
-
Baker, J. G. (2005).[6] The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors.[6] British Journal of Pharmacology, 144(3), 317–322.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Guides.
-
Bond, R. A., & Ijzerman, A. P. (2006). Recent developments in structure–activity relationships for β-adrenoceptor ligands.[7][8][9] Trends in Pharmacological Sciences. (Contextual grounding for SAR).
- Motulsky, H. J., & Neubig, R. R. (2002). Analysis of ligand binding data. Current Protocols in Neuroscience.
Sources
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity and selectivity of beta-adrenoceptor antagonists in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Isopropylamino)-1-phenylethanol Synthesis
Ticket ID: YIELD-OPT-2024-ISO Subject: Yield Optimization & Regiocontrol for N-Isopropyl-phenylethanolamine Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Scope
This guide addresses the synthesis of 2-(Isopropylamino)-1-phenylethanol via the aminolysis of styrene oxide.[1] This reaction is the industrial standard but is plagued by two critical failure modes: Regioselectivity (attacking the wrong carbon) and Poly-alkylation (reacting twice).[1]
Target Molecule:
-
Structure: Ph-CH(OH)-CH₂-NH-CH(CH₃)₂[1]
-
Key Feature: The hydroxyl group is benzylic (C1); the amine is terminal (C2).[1]
The Core Challenge:
Styrene oxide is an unsymmetrical epoxide.[1] The nucleophile (isopropylamine) can attack either the
-
Target Path (Terminal Attack): Yields 2-(Isopropylamino)-1-phenylethanol.[1]
-
Impurity Path (Benzylic Attack): Yields 2-phenyl-2-(isopropylamino)ethanol (the "Isomer Impurity").[1]
Troubleshooting Modules (Q&A)
Module A: Reaction Kinetics & Regioselectivity
Q: "I am seeing significant formation of the regioisomer (2-phenyl-2-(isopropylamino)ethanol). How do I stop this?"
A: You are likely operating under conditions that favor electronic stabilization over steric control.[1]
-
The Mechanism: The benzylic position (
-carbon) stabilizes a partial positive charge.[1] If you use strong Brønsted acids or high temperatures in non-polar solvents, the reaction shifts toward an -like transition state, favoring attack at the benzylic position. -
The Fix: Force an
mechanism.-
Solvent Switch: Use polar protic solvents like Water or Ethanol .[1] These stabilize the transition state via hydrogen bonding, facilitating ring opening at the less hindered terminal carbon.
-
Catalyst: Switch to mild Lewis acids (e.g., YCl₃ or Zn(ClO₄)₂ ).[1] These coordinate to the epoxide oxygen, increasing electrophilicity without generating a full carbocation, preserving
regioselectivity [1, 2]. -
Avoid: Strong acids (HCl, H₂SO₄) or high temperatures in dry toluene.[1]
-
Q: "The reaction stalls at 60-70% conversion. Should I increase the temperature?"
A: Caution is advised. Increasing temperature often increases the rate of the undesired benzylic attack (higher activation energy pathway).[1]
-
Better Approach: Increase the concentration of the amine. Isopropylamine is sterically hindered.[1] A high molar equivalent (3:1 to 5:[1]1) drives the kinetics forward via mass action without altering the mechanistic pathway.[1]
Module B: Impurity Management
Q: "I have a 'bis-alkylated' impurity that is difficult to separate."
A: This is N,N-bis(2-hydroxy-2-phenylethyl)isopropylamine.[1] It occurs when the product competes with isopropylamine to open a second molecule of styrene oxide.[1]
-
Root Cause: Low amine-to-epoxide ratio.[1] Once the secondary amine product forms, it is still nucleophilic.
-
The Fix: Maintain a high Amine:Epoxide ratio (minimum 3:1, preferred 5:1) . The excess isopropylamine statistically outcompetes the product for the unreacted epoxide.
Module C: Work-up & Isolation
Q: "My crude NMR looks good, but my isolated yield is <40%. Where is the product?"
A: You likely lost it to the aqueous phase.
-
The Physics: 2-(Isopropylamino)-1-phenylethanol is a secondary amine.[1] At neutral or acidic pH, it exists as a water-soluble ammonium salt.[1]
-
The Fix: Ensure the aqueous phase is basified to pH > 12 (using NaOH) before organic extraction.[1] This ensures the amine is in its free-base form, which partitions into organic solvents (DCM or Ethyl Acetate).[1]
Visualizing the Control Logic
The following diagram illustrates the critical decision points determining yield and purity.
Figure 1: Mechanistic pathway selection. To optimize yield, conditions must force the reaction down the green path (Beta-attack).
Optimized Experimental Protocol
This protocol utilizes a Water-Promoted method (Green Chemistry approach) which has been shown to offer superior regioselectivity compared to solvent-free heating [3].[1]
Materials
-
Isopropylamine (4.0 eq)[1]
-
Deionized Water (Solvent, 5 mL per mmol epoxide)
-
Extraction Solvent: Ethyl Acetate or Dichloromethane
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Isopropylamine (4.0 equivalents) and Deionized Water .
-
Note: The excess amine acts as both reactant and base to prevent polymerization.[1]
-
-
Addition: Add Styrene Oxide (1.0 equivalent) dropwise at room temperature (20-25°C).
-
Tip: Do not rush. Exotherms can degrade regioselectivity.[1]
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours .
-
Monitor: Use TLC (Mobile phase: MeOH/DCM 1:9).[1] Look for the disappearance of the epoxide spot.
-
Optional: If reaction is sluggish, mild heating to 40°C is permissible, but Room Temp is preferred for isomeric purity.
-
-
Work-up (Critical Step):
-
Concentrate the mixture under reduced pressure to remove excess isopropylamine (bp 32°C).
-
Dilute the residue with water.[1]
-
Basify: Add 2M NaOH dropwise until pH > 12.
-
Extract: Extract 3x with Ethyl Acetate.
-
-
Purification:
Data Summary: Catalyst/Solvent Impact
| Condition | Catalyst | Time | Yield (%) | Regioselectivity ( |
| Solvent-Free (Heat) | None | 5 h | 65% | 85:15 |
| Water (RT) | None | 4 h | 92% | 96:4 |
| Ethanol (Reflux) | None | 5 h | 78% | 90:10 |
| Solvent-Free | 1 h | 93% | 93:7 |
Table 1: Comparison of reaction conditions. Water at room temperature offers the best balance of yield and simplicity [1, 3].
References
-
Shivani; Pujala, B.; Chakraborti, A. K. (2007).[4] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines.[1] The Journal of Organic Chemistry, 72(10), 3713–3722. Link[1]
-
Chini, M.; Croti, P.; Gardelli, C. (1994). Metal salts as new catalysts for the regioselective opening of epoxides.[1] Tetrahedron Letters, 35(3), 433-436. Link[1]
-
Azizi, N.; Saidi, M. R. (2005).[4] The mild aminolysis of epoxides in water: A Green approach. Organic Letters, 7(17), 3649–3651. Link[1]
-
Organic Syntheses. (1946).[1] 2-Isopropylaminoethanol.[1][2][5] Organic Syntheses, Coll. Vol. 3, p.493. Link (Reference for general workup of amino alcohols).[1]
Sources
Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Purification
This guide serves as a specialized technical support resource for the purification of 2-(Isopropylamino)-1-phenylethanol (also known as N-Isopropylphenylethanolamine).[1] It is designed for researchers encountering specific purity bottlenecks during synthesis or isolation.[1]
Lead Support: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal
Technical Overview & Criticality
2-(Isopropylamino)-1-phenylethanol is a secondary amino alcohol structurally analogous to beta-adrenergic agonists (e.g., sotalol, isoproterenol).[1] In research settings, high purity (>98%) is non-negotiable because trace impurities—specifically regioisomers and bis-alkylated byproducts—can significantly alter binding affinity data in GPCR studies.[1]
Key Physicochemical Properties:
-
CAS: 112211-92-4 (Generic/Racemic)[2]
-
Basicity: Secondary amine (pKa ~9.5–10).[1]
-
Solubility Profile:
Troubleshooting Guide (Q&A Format)
Category A: Isolation & Phase Separation
Q: My crude product is a viscous yellow oil that refuses to crystallize, even after cooling. How do I induce solidification? Dr. Thorne: This "oiling out" is typically caused by residual styrene oxide or bis-alkylated impurities (tertiary amines) that depress the melting point.[1]
-
Diagnosis: Check TLC (Thin Layer Chromatography).[1][3] If you see a spot near the solvent front (non-polar), you have unreacted styrene oxide.[1] If you see a streak or a spot just above your product, it is likely the bis-alkylated byproduct.[1]
-
Solution: Do not attempt direct recrystallization on the oil.[1] Perform an Acid-Base Remediation Wash :
-
Dissolve the oil in dilute HCl (1M). The product and amine impurities will dissolve; neutral styrene oxide will not.[1]
-
Wash the aqueous layer 3x with Diethyl Ether or Hexane .[1] This removes the non-basic styrene oxide and neutral polymers.[1]
-
Basify the aqueous layer with NaOH to pH >12.[1]
-
Extract with Ethyl Acetate, dry, and evaporate. The resulting solid should now be amenable to recrystallization from hexane or cyclohexane.[1]
-
Q: I am seeing a persistent impurity (~5-10%) with a very similar Rf to my product. What is it? Dr. Thorne: In the ring-opening of styrene oxide with isopropylamine, the dominant product is the terminal attack (2-amino-1-ethanol).[1] However, the regioisomer (2-(isopropylamino)-2-phenylethanol) can form via benzylic attack, especially if Lewis acids were present or high temperatures were used.[1]
-
Differentiation: The regioisomer often has a slightly lower Rf on silica (more polar due to the exposed primary alcohol vs. secondary alcohol environment).[1]
-
Removal: Recrystallization of the free base is rarely sufficient to separate these isomers.[1]
-
Protocol: Convert the crude to the Hydrochloride Salt .[1] The crystal lattice energy differences between the regioisomeric salts are often greater than those of the free bases. Recrystallize from Isopropanol/Ethanol (9:1) .
-
Category B: Salt Formation & Crystallization [1]
Q: During HCl salt formation, I obtained a hygroscopic gum instead of a white powder. What went wrong? Dr. Thorne: This usually indicates the presence of water or excess acid trapped in the lattice.[1]
-
The Fix:
-
Dissolve the gum in a minimum amount of absolute ethanol.[1]
-
Add anhydrous diethyl ether dropwise until turbidity is observed.
-
Store at -20°C.
-
Strategic Purification Workflows
Workflow 1: The "Acid-Base" Cleanup (Primary Isolation)
Best for removing non-amine impurities (styrene oxide, oligomers).
Caption: Figure 1.[1][4] Acid-Base remediation workflow to remove neutral starting materials and oligomers before recrystallization.
Workflow 2: Decision Tree for Final Purification
Best for determining whether to use crystallization or chromatography.[1]
Caption: Figure 2. Purification logic gate based on impurity profile.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base
Target: Removal of minor colored impurities and trace starting material.
-
Preparation: Place 5.0 g of crude 2-(Isopropylamino)-1-phenylethanol in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Hexane (or Cyclohexane) (~30 mL) and heat to reflux (69°C).
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.
-
Filtration: Collect the white needles via vacuum filtration.[1] Wash with cold hexane (2 x 5 mL).[1]
-
Drying: Vacuum dry at 40°C. Expected MP: 77–79°C.
Protocol B: Synthesis and Purification of the HCl Salt
Target: High-purity pharmaceutical grade isolation.
-
Dissolution: Dissolve 5.0 g of the free base in Ethyl Acetate (50 mL). Ensure the solution is dry (add MgSO4, filter).
-
Acidification: Place the solution in an ice bath (0°C). Slowly add 4M HCl in Dioxane (1.1 equivalents, approx 7.0 mL) dropwise with vigorous stirring.
-
Observation: A thick white precipitate should form immediately.[1]
-
-
Isolation: Filter the solid under nitrogen (the salt can be hygroscopic).[1]
-
Recrystallization:
-
Dissolve the crude salt in boiling Isopropanol (minimum volume).
-
If crystallization is slow, add Diethyl Ether until the solution turns slightly cloudy, then cool.[1]
-
-
Yield: Typical recovery is 85-90%.[1]
Reference Data
Table 1: Impurity Profile & Removal Strategy
| Impurity Type | Origin | Relative Rf (Silica)* | Removal Method |
| Styrene Oxide | Unreacted Starting Material | 0.8 (High) | Acid wash (remains in organic phase) |
| Bis-alkylated Amine | Over-reaction (2:1 stoichiometry) | 0.6 (Medium) | Column Chromatography / Recrystallization |
| Regioisomer | Benzylic attack (2-amino-2-phenyl) | 0.35 (Close to product) | HCl Salt Recrystallization (Critical) |
| Polymers | Styrene oxide polymerization | 0.0 (Baseline) | Filtration of crude solution / Acid wash |
*Note: Rf values based on 90:10 DCM:Methanol mobile phase.
Table 2: Solubility Data (at 25°C)
| Solvent | Free Base | HCl Salt |
| Water | Sparingly Soluble | Very Soluble |
| Ethanol | Soluble | Soluble |
| Hexane | Insoluble (Soluble at reflux) | Insoluble |
| Ethyl Acetate | Soluble | Insoluble |
| Diethyl Ether | Soluble | Insoluble |
References
-
Synthesis & Properties
-
Impurity Formation (Regioisomers)
-
Choudhary, V.R., et al. "Selective epoxidation of styrene to styrene oxide...".[1] Catalysis Communications, 2008.[1] (Discusses styrene oxide impurities which carry over).
-
BenchChem Technical Data.[1] "Common impurities in commercial (S)-Styrene oxide".[1][7] (Details aldehyde and polymer impurities).
-
-
General Purification of Amino Alcohols
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-2-Isopropylamino-2-phenylethanol | 112211-92-4 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 6. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Synthesis
Status: Online | Tier: Level 3 Support (Process Chemistry) Ticket Focus: Impurity Profiling & Process Optimization
Welcome to the Application Support Hub
You have reached the advanced troubleshooting center for beta-amino alcohol synthesis. Based on your query regarding 2-(isopropylamino)-1-phenylethanol (CAS: 5650-44-2), you are likely optimizing the intermediate step for Sotalol synthesis or a related beta-blocker pharmacophore.
This synthesis, typically involving the aminolysis of styrene oxide (phenyloxirane) with isopropylamine , is deceptively simple. While it looks like a standard
Below are the three most common "Support Tickets" we resolve, structured to help you diagnose and fix your specific impurity profile.
Quick Reference: The Impurity Matrix
Before diving into the mechanics, match your analytical data (HPLC/GC-MS) to these known offenders.
| Impurity Name | Structure Description | Relative Retention (approx) | Origin | Control Strategy |
| Impurity A (Regioisomer) | 2-phenyl-2-(isopropylamino)ethanol | Close to product (often RRT ~0.95 or 1.05) | Attack at benzylic ( | Maintain high pH; Avoid Lewis acids; Lower Temp. |
| Impurity B (Bis-adduct) | N,N-bis(2-hydroxy-2-phenylethyl)isopropylamine | Late eluter (High MW) | Over-reaction of product with Styrene Oxide | Increase Isopropylamine equivalents (>3 eq). |
| Impurity C (Diol) | 1-phenyl-1,2-ethanediol (Styrene Glycol) | Early eluter (Polar) | Hydrolysis of Styrene Oxide | Dry solvents; Moisture control. |
| Impurity D (Starting Material) | Styrene Oxide | Distinct UV spectrum | Incomplete conversion | Reaction time; Temperature monitoring. |
Ticket #101: "I have a persistent isomer peak I cannot remove."
Issue: High levels of Impurity A (Regioisomer) . Diagnosis: Loss of Regioselectivity (The "Benzylic Trap").
The Science:
In aliphatic epoxides (like propylene oxide), nucleophilic attack is almost exclusively steric-driven, hitting the terminal carbon. However, styrene oxide is unique. The phenyl ring can stabilize a partial positive charge at the benzylic (
-
Pathway 1 (Target): Nucleophilic attack at the terminal (
) carbon. This is the pathway favored by basic conditions.[1] -
Pathway 2 (Impurity): Attack at the benzylic (
) carbon. This is the -like pathway, triggered if the epoxide oxygen is activated by a proton ( ) or a Lewis Acid (e.g., metal ions).
Troubleshooting Steps:
-
Check your Solvent Acidity: Are you using unbuffered alcohols that might have trace acidity? Ensure the reaction medium is strictly basic. The amine itself acts as a base, but if you are running low equivalents, local acidity can spike.
-
Eliminate Lewis Acids: Are you using a metal catalyst or drying agent (like
or silica) during the reaction? Lewis acids like , , or even trace will coordinate to the epoxide oxygen, weakening the benzylic bond and forcing the reaction toward Impurity A [1]. -
Temperature Control: Higher temperatures increase the energy available to overcome the barrier for the "wrong" attack. If selectivity is poor, lower the temperature and extend the reaction time.
Ticket #102: "My yield is low and I see a heavy mass peak."
Issue: Presence of Impurity B (Bis-alkylation) . Diagnosis: Stoichiometric starvation.
The Science:
The product you are making is a secondary amine. Secondary amines are often more nucleophilic than the primary amine (isopropylamine) you started with. As the concentration of your product rises, it begins to compete for the remaining styrene oxide.
Troubleshooting Steps:
-
The "Flood" Technique: You must maintain a high molar ratio of Isopropylamine to Styrene Oxide throughout the reaction. We recommend a minimum of 3:1 to 5:1 equivalents.
-
Reverse Addition: Do not add the amine to the epoxide. Instead, add the epoxide slowly to the amine . This ensures that every molecule of epoxide enters a "sea" of primary amine, statistically minimizing the chance it encounters a product molecule [2].
Ticket #103: "I see a polar peak appearing before my product."
Issue: Impurity C (Styrene Glycol) . Diagnosis: Hydrolysis (Water Contamination).
The Science: Styrene oxide is sensitive to hydrolysis, especially if the reaction is heated. Water acts as a competing nucleophile, opening the ring to form the diol.
Troubleshooting Steps:
-
Reagent Quality: Isopropylamine is hygroscopic. Verify the water content of your amine and solvent (e.g., Ethanol/Methanol) via Karl Fischer titration.
-
Atmosphere: Run the reaction under a nitrogen blanket.
Visualizing the Pathways
The following diagram maps the kinetic decisions the molecules make inside your reactor. Use this to visualize where your process is "leaking" toward impurities.
Caption: Reaction pathway divergence. Green path indicates the desired SN2 mechanism. Red paths indicate impurity formation driven by acidity or stoichiometry errors.
Standardized Protocol: The "Clean" Synthesis
To minimize the tickets above, adopt this baseline protocol for high-purity synthesis.
Reagents:
-
Styrene Oxide (1.0 eq)[1]
-
Isopropylamine (4.0 eq) - Key for suppressing Impurity B
-
Solvent: Ethanol (Anhydrous) or neat (if reactor pressure allows)
Procedure:
-
Preparation: Charge Isopropylamine (4.0 eq) and Ethanol (5 volumes relative to epoxide) into a reactor. Cool to 0–5°C.
-
Addition: Add Styrene Oxide (1.0 eq) dropwise over 60 minutes.
-
Why? Keeps the local concentration of epoxide low relative to the amine, favoring the primary reaction over bis-alkylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Why? Avoids high heat which promotes Impurity A (Regioisomer) formation.
-
-
Monitoring: Check HPLC. Target conversion >99%.
-
Acceptance Criteria: Impurity A < 0.5%; Impurity B < 0.2%.
-
-
Workup: Concentrate under vacuum to remove solvent and excess isopropylamine.
-
Note: Isopropylamine is volatile; ensure efficient trapping.
-
-
Purification (Optional): If Impurity A is present, recrystallization of the Hydrochloride salt (using HCl/IPA) is effective at rejecting the regioisomer, as the target isomer crystallizes more readily [3].
References
-
BenchChem. (2025).[2] A Comparative Study on the Ring-Opening Mechanisms of Substituted Styrene Oxides. Retrieved from
-
Sciencemadness. (2011).[3] Phenylethanolamine from styrene - Discussion on Aminolysis Kinetics. Retrieved from
-
SynZeal. (2024). Sotalol EP Impurity A Reference Standard Data. Retrieved from
-
MDPI. (2007). Unusual Regioselectivity in the Opening of Epoxides. Retrieved from
Sources
resolving peak tailing in 2-(Isopropylamino)-1-phenylethanol chromatography
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic HPLC knowledge but requires deep mechanistic insight to resolve persistent peak asymmetry issues with 2-(Isopropylamino)-1-phenylethanol.
Topic: Resolving Peak Tailing in 2-(Isopropylamino)-1-phenylethanol Ticket ID: #AMINE-TAIL-001 Assigned Scientist: Senior Application Specialist
Executive Summary & Compound Analysis
The Molecule: 2-(Isopropylamino)-1-phenylethanol is a secondary amine with a hydrophobic phenyl ring and a polar hydroxyl group.
The Problem: Peak tailing (Asymmetry Factor
-
Ionization State: The secondary amine has a pKa
9.5–10.5. At standard chromatographic pH (2.0–7.0), it exists almost exclusively as a protonated cation ( ). -
The Trap: Traditional silica supports have residual silanol groups (
).[1] Above pH 3.5, these silanols ionize to . The positively charged analyte binds to the negatively charged silanol via strong ion-exchange mechanisms, causing the "tail" as the analyte drags behind the main solvent front.
Diagnostic Workflow (Interactive Q&A)
Q1: Is the tailing caused by my system or the chemistry?
Diagnosis: Before modifying your method, rule out physical hardware failure. The Test: "The 10% Flow Test."
-
Reduce flow rate to 10% of the current method (e.g., 1.0 mL/min
0.1 mL/min). -
Result Analysis:
-
Tailing Remains: The issue is Chemical (Silanol interaction).[4] Proceed to Section 3.
-
Tailing Improves: The issue is Physical (Extra-column volume or detector time constant is too slow). Check your tubing length and detector settings.
-
Q2: My column is new. Why is this happening?
Insight: Even "new" columns can fail with amines if they are not "Base-Deactivated." Explanation: Standard C18 columns often lack sufficient end-capping. The steric bulk of the C18 ligand cannot cover every silanol group. Small amine molecules like 2-(Isopropylamino)-1-phenylethanol can penetrate the C18 brush and bind to the silica surface underneath.
Mobile Phase Engineering (The "Chemical Fix")
If you cannot change the column immediately, you must modify the mobile phase to suppress the silanol interaction.
Protocol A: The "Sacrificial Base" Strategy (Triethylamine)
Theory: Triethylamine (TEA) is a small, tertiary amine. It saturates the active silanol sites on the column, effectively "blocking" them so your analyte can pass through without sticking.
Step-by-Step Protocol:
-
Preparation: Prepare your aqueous buffer (e.g., Phosphate or Formate).
-
Addition: Add 5.0 mM to 10.0 mM Triethylamine (TEA) to the aqueous portion.
-
Calculation: For 1 L of buffer, add
0.7 – 1.4 mL of TEA.
-
-
pH Adjustment (CRITICAL): Adding TEA will raise the pH to ~10. You MUST adjust the pH back down to your target (e.g., pH 3.0) using Phosphoric Acid or Formic Acid.
-
Warning: Silica dissolves at high pH. If using a standard silica column, do not exceed pH 7.5.
-
-
Equilibration: Pump 20 column volumes to saturate the silanol sites before injecting.
Protocol B: The "Low pH" Suppression
Theory: If you lower the pH below the pKa of the silanols (pKa
Step-by-Step Protocol:
-
Acid Selection: Use Trifluoroacetic Acid (TFA) or Phosphate Buffer.
-
Target pH: Adjust mobile phase pH to 2.0 – 2.5 .
-
Risk: Low pH can cause hydrolysis of the bonded phase (stripping the C18) over time. Ensure your column is "Sterically Protected" or stable at low pH.
Comparison of Additives:
| Additive | Mode of Action | Pros | Cons |
| Triethylamine (TEA) | Silanol Blocker | Highly effective for severe tailing.[1][5][6] | High pH shift; difficult to remove from MS systems. |
| TFA (0.05 - 0.1%) | Ion Pairing + Low pH | Sharpens peaks; volatile (LC-MS friendly). | Suppresses MS ionization signal significantly. |
| Formic Acid (0.1%) | Low pH | LC-MS friendly; simple. | Weak acid; may not suppress all silanols. |
Stationary Phase Selection (The "Hardware Fix")
If mobile phase engineering fails, the column chemistry is incompatible with the analyte.
Q3: Which column should I buy to solve this permanently?
Recommendation: Move away from standard silica C18.[7][8] Use Hybrid Particle or Polar-Embedded technology.[4][9]
-
Hybrid Particles (e.g., Waters XBridge / XTerra):
-
Why: The silica matrix is chemically modified (methyl groups incorporated into the silica backbone) to be less acidic and more resistant to high pH. You can run these at pH 10, where your amine is neutral (
) and will not tail.
-
-
Polar-Embedded / Polar-Endcapped (e.g., Phenomenex Synergi / Agilent Bonus-RP):
-
Why: These columns have a polar group (amide, carbamate) near the surface. This creates a "water shield" that prevents the hydrophobic amine from digging deep enough to touch the silanols.
-
Troubleshooting Visualizer
The following diagram illustrates the decision logic for resolving amine tailing.
Caption: Logic flow for diagnosing and resolving amine-based peak tailing in HPLC.
Sample Preparation & Diluent Effects[11][12]
Q4: My peak is broad and tailing, sometimes splitting.
Diagnosis: This is often a "Strong Solvent Effect," not just silanol interaction. The Cause: If 2-(Isopropylamino)-1-phenylethanol is dissolved in 100% Methanol or Acetonitrile, but your mobile phase is 90% Water, the sample "races" through the column head before precipitating or interacting, causing a distorted shape. The Fix:
-
Dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% MeOH).
References
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Restek Corporation. (2021). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy. [Link]
-
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech Knowledge Base. [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Blog. [Link]
-
Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. welch-us.com [welch-us.com]
- 6. severe tailing on column - Chromatography Forum [chromforum.org]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. Which column for basic analytes - Chromatography Forum [chromforum.org]
Technical Support Center: Enantioselective Synthesis of 2-(Isopropylamino)-1-phenylethanol
Current Status: Operational Topic: Troubleshooting Asymmetric Synthesis & Purification Target Molecule: 2-(Isopropylamino)-1-phenylethanol (N-Isopropyl-1-phenylethanolamine) Common Applications: Beta-adrenergic receptor antagonist intermediates (e.g., Sotalol analogs), sympathomimetic agents.
Executive Summary: Synthetic Strategy Selection
The synthesis of 2-(isopropylamino)-1-phenylethanol generally proceeds via two primary routes. Selecting the correct route depends on your starting material availability and tolerance for purification steps.
| Feature | Route A: Asymmetric Transfer Hydrogenation (ATH) | Route B: Epoxide Ring Opening |
| Precursor | 2-(Isopropylamino)acetophenone (often as HCl salt) | Styrene Oxide + Isopropylamine |
| Key Challenge | Catalyst deactivation by free amine; Enantiocontrol | Regioselectivity ( |
| Enantioselectivity | High (>95% ee with optimized Ru-catalysts) | Variable (Requires chiral epoxide or kinetic resolution) |
| Scalability | High (Industrial standard) | Moderate (Exothermic; safety concerns) |
Module 1: Asymmetric Transfer Hydrogenation (ATH)
Context: This is the most robust method for generating high enantiomeric excess (ee). It involves the reduction of the corresponding
Workflow Diagram: ATH Protocol
Caption: Optimized workflow for Asymmetric Transfer Hydrogenation preventing amine-induced catalyst deactivation.
Troubleshooting Guide: ATH
Q1: My reaction stalls at 50% conversion. Why?
-
Diagnosis: Catalyst Poisoning ("The N-H Effect").
-
Root Cause: The free amine in 2-(isopropylamino)acetophenone coordinates strongly to the Ruthenium center, displacing the chiral ligand or blocking the hydride transfer site.
-
Solution:
-
Use the HCl Salt: Do not use the free base amino ketone. Convert the precursor to its hydrochloride salt.
-
Solvent Switch: Ensure the reaction is performed in a degassed azeotropic mixture (e.g., Formic acid/Triethylamine 5:2). The excess proton source keeps the substrate nitrogen protonated while the catalyst operates on the carbonyl.
-
Q2: The enantiomeric excess (ee) is lower than expected (<80%).
-
Diagnosis: Racemization or Temperature Drift.
-
Root Cause: High temperatures promote the reverse reaction (dehydrogenation), which is non-selective.
-
Solution:
-
Lower Temperature: Run the reaction at 0°C to 10°C. While slower, the kinetic control is tighter.
-
Ligand Check: Ensure you are using the correct diastereomer of the ligand (e.g.,
-TsDPEN for the -alcohol, depending on priority rules). -
Concentration: High substrate concentration can lead to non-specific background reduction. Dilute to 0.5 M.
-
Module 2: Regioselective Epoxide Ring Opening
Context: This route uses Styrene Oxide and Isopropylamine. It is "atom economical" but suffers from regioselectivity issues (attacking the benzylic
Logic Tree: Regiocontrol Mechanisms
Caption: Decision tree for controlling regioselectivity in styrene oxide aminolysis.
Troubleshooting Guide: Epoxide Opening
Q3: I am getting a mixture of 2-(isopropylamino)-1-phenylethanol and 2-(isopropylamino)-2-phenylethanol.
-
Diagnosis: Poor Regiocontrol.
-
Root Cause: Styrene oxide is electronically biased to open at the benzylic position (Markovnikov), but isopropylamine is bulky and prefers the terminal position (Anti-Markovnikov). Without a catalyst, these forces compete.
-
Solution:
-
Add a Lewis Acid: Use 1-5 mol% of Yttrium(III) Chloride (
) or Erbium(III) Triflate. These coordinate to the epoxide oxygen, increasing steric crowding and forcing the amine to attack the terminal carbon (yielding the desired 1-phenylethanol derivative). -
Solvent-Free: Interestingly, running this reaction solvent-free with a Lewis acid often improves regioselectivity due to the "cage effect" and high concentration favoring the kinetically controlled product.
-
Q4: How do I separate the enantiomers if I start with racemic styrene oxide?
-
Diagnosis: Need for Kinetic Resolution.
-
Solution:
-
Enzymatic Resolution: Use Candida antarctica Lipase B (CALB / Novozyme 435) with vinyl acetate. The lipase will selectively acetylate the (
)-enantiomer of the resulting alcohol, leaving the ( )-enantiomer as the free alcohol. -
Separation: The acetylated ester and the free alcohol have vastly different polarities and can be separated via standard silica flash chromatography.
-
Module 3: Analytical & Purification Protocols
Data Table: Purification Parameters
| Parameter | Method A: Chiral HPLC | Method B: Recrystallization |
| Applicability | Analytical & Semi-prep | Large Scale Purification |
| Column/Solvent | Chiralcel OD-H or AD-HHexane:IPA (90:10) + 0.1% DEA | Ethanol/Ether or EtOAc/Hexane |
| Target | Determining ee% | Increasing ee% (Optical enrichment) |
| Key Note | Diethylamine (DEA) is crucial to sharpen amine peaks. | Requires the HCl or Tartrate salt of the product. |
Critical Quality Control (QC) Check
Before proceeding to biological assays, validate the structure:
-
1H NMR: Check the methine proton (-CH(OH)-). In the correct regioisomer (1-phenylethanol core), this appears as a doublet of doublets (or triplet) around 4.6–4.8 ppm. If you see a signal near 3.8–4.0 ppm, you likely have the regioisomer (2-phenylethanol core).
-
Mass Spec: Confirm M+H = 180.1.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Wisman, R. V., et al. (2006).[1] Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429.[1] Link
-
Yadav, J. S., et al. (2008). YCl3-catalyzed highly regioselective opening of epoxides with amines. Tetrahedron Letters, 49(19), 3015-3018. Link
-
Kamal, A., et al. (2006). Lipase-mediated resolution of 2-amino-1-phenylethanol derivatives: An efficient chemoenzymatic synthesis of (R)- and (S)-fluoxetine. Tetrahedron: Asymmetry, 17(19), 2876-2883. Link
-
BenchChem. (n.d.). 2-(Isopropylamino)-1-phenylethanol Structure and Properties. Link
Sources
Technical Support Center: Stability & Degradation Intelligence for 2-(Isopropylamino)-1-phenylethanol
[1]
The Triage Desk: Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexplained peaks in your chromatograms, mass balance discrepancies during stability testing, or color changes in your solution containing 2-(Isopropylamino)-1-phenylethanol .
This molecule (often synonymous with N-isopropylphenylethanolamine) serves as a critical structural backbone for beta-adrenergic blockers (e.g., Sotalol) and agonists.[1] Its stability profile is defined by two reactive centers: the benzylic secondary alcohol and the secondary amine .
The Three Critical Vulnerabilities:
Degradation Pathway Mapping
Understanding the "Why" is the first step to fixing the "What." The following diagram illustrates the mechanistic cascade of degradation.
Pathway Visualization
Figure 1: Mechanistic degradation map showing the divergence between oxidative dehydrogenation (Ketone formation) and oxidative deamination (Cleavage).[1]
Troubleshooting & FAQs
This section addresses specific observations reported by researchers in the field.
Q1: I see a new peak at RRT 1.1 with a mass shift of -2 Da (M-2). What is it?
Diagnosis: You are observing the Aminoketone degradant (2-(isopropylamino)-1-phenylethanone).[1]
-
Cause: This is the classic "benzylic oxidation" product. The secondary alcohol at the benzylic position is highly susceptible to radical abstraction, especially in the presence of trace transition metals (Fe, Cu) or peroxides.
-
Confirmation: Check your UV spectrum.[1] The ketone carbonyl conjugated with the phenyl ring will cause a bathochromic shift (red shift) and increased absorbance compared to the parent alcohol [1].
-
Action: Add a chelating agent (e.g., EDTA) to your mobile phase or formulation to suppress metal-catalyzed oxidation.[1]
Q2: My solution has turned slightly yellow, but the main peak looks stable. Why?
Diagnosis: This indicates Benzaldehyde formation followed by polymerization or Schiff base reaction.[1]
-
Cause: Oxidative deamination cleaves the molecule, releasing Benzaldehyde. Even trace amounts of Benzaldehyde can undergo aldol condensation or react with the remaining amine to form colored Schiff bases (imines).[1]
-
Impact: This often happens before significant loss of assay is detected by HPLC because the extinction coefficient of the colored species is very high.
-
Action: Test the solution for the distinct odor of bitter almonds (Benzaldehyde). Monitor at 254 nm, where Benzaldehyde absorbs strongly.[1]
Q3: In peroxide stress (3% H₂O₂), my mass balance is poor (<90%). Where is the missing mass?
Diagnosis: You are losing Isopropylamine and volatile breakdown products.
-
Cause: When oxidative deamination occurs, the amine fragment (Isopropylamine) is volatile and lacks a strong chromophore, making it invisible to standard UV detection.
-
Action: Do not rely solely on UV purity.[1] Use LC-MS/MS or Charged Aerosol Detection (CAD) to visualize the non-chromophoric amine fragments, or derivatize the sample if quantification of the amine is required [2].
Validated Forced Degradation Protocols
To confirm the stability profile of your specific batch or formulation, execute the following stress testing protocols. These are designed to target the molecule's specific weaknesses.
Protocol A: Oxidative Stress (The Critical Test)
-
Objective: Force the formation of the Aminoketone and Benzaldehyde.
-
Reagents: 3% Hydrogen Peroxide (
).[1][2][3] -
Procedure:
-
Prepare a 1 mg/mL solution of the analyte in Acetonitrile:Water (50:50).[1]
-
Add
to a final concentration of 3%.[1][3] -
Incubate at Room Temperature for 2-6 hours. (Avoid heating initially, as thermal stress complicates the oxidative mechanism).[1]
-
Stop Reaction: Quench with Catalase or Sodium Metabisulfite before injection.
-
-
Success Criteria: 5-20% degradation. Look for the M-2 peak (Ketone).[1]
Protocol B: Photostability
-
Objective: Assess radical-mediated degradation.
-
Conditions: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).
-
Expected Result: General degradation.[1][4] Phenylethanolamines are known to be light-sensitive, often forming complex radical recombination products [3].[1]
Summary of Stress Conditions & Expectations
| Stress Type | Condition | Expected Degradant | Mass Shift (LC-MS) |
| Acid | 0.1 N HCl, 60°C, 24h | Stable / Minor Dehydration | M-18 (Styrene-like) |
| Base | 0.1 N NaOH, 60°C, 24h | Stable | N/A |
| Oxidation | 3% H₂O₂ , RT, 4h | Aminoketone / Benzaldehyde | M-2 / M-74 (Cleavage) |
| Thermal | 80°C, Solid State | Dimerization / Amide formation | 2M-H₂O |
Analytical Method Optimization
When developing an HPLC method for this molecule, standard C18 columns often fail to retain the polar degradants.
Recommended Setup:
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (provides better selectivity for the aromatic oxidation products).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH is crucial to protonate the amine and prevent tailing).
-
B: Acetonitrile.[1]
-
-
Gradient: Keep initial organic low (5%) to capture the polar Benzaldehyde and small amine fragments.
LC-MS Fragmentation Guide:
-
Parent (m/z 180): Look for tropylium ion formation (m/z 91) and alpha-cleavage products.
-
Ketone Degradant (m/z 178): Will show a distinct lack of the hydroxyl water loss transition usually seen in the parent.
References
-
BenchChem Technical Support. (2025).[1][3] Degradation Pathway Analysis of Phenylethanolamine Derivatives. Retrieved from 3[1]
-
Onyx IPCA. (2024). A Practical Guide to Forced Degradation and Stability Studies.[1] Retrieved from 5[1]
-
Borkar, R. M., et al. (2012).[1][6] Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS. Biomedical Chromatography.[1][3][6] (Contextual reference for beta-blocker degradation pathways). Retrieved from 7[1]
-
PubChem. (2024).[1][8] 2-(Isopropylamino)ethanol Compound Summary. (Structural reference for amine reactivity). Retrieved from 8[1][8]
Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be validated within your specific laboratory environment.
Sources
- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assyro.com [assyro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | C11H18ClN | CID 22831492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Isopropylamino)-1-phenylethanol
Ticket ID: #RXN-OPT-8842 Subject: Optimization of Regioselectivity and Kinetics in Styrene Oxide Aminolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering challenges in the synthesis of 2-(isopropylamino)-1-phenylethanol , a critical
This reaction is deceptively simple. While the reagents are basic, the pathway is governed by a competitive "tug-of-war" between steric hindrance (favoring the terminal
This guide addresses the three most common user-reported issues:
-
Regiochemical Drift: Formation of the unwanted isomer (iso-attack at the benzylic position).[1]
-
Kinetic Stagnation: Slow reaction rates requiring harsh thermal conditions.[1]
-
Chemo-impurity: Formation of bis-alkylated byproducts.[1]
Module 1: Troubleshooting Regioselectivity
User Question: "I am seeing a 15-20% impurity that co-elutes with my product. NMR suggests it’s the
Technical Diagnosis:
Styrene oxide is an "activated" epoxide.[1] The phenyl group stabilizes the developing positive charge at the benzylic (
-
Path A (Desired): Attack at the terminal (
) carbon.[1] Controlled by sterics.[1][2] -
Path B (Undesired): Attack at the benzylic (
) carbon.[1] Controlled by electronics.[1][2]
The Solution: Solvent & Catalyst Tuning To maximize Path A, you must suppress the carbocation character at the benzylic position.
-
Solvent Polarity: Avoid non-polar solvents (e.g., Toluene, Hexane) for the reaction phase.[1] While they dissolve the reactants, they fail to stabilize the transition state, often leading to slower rates and mixed isomers.
-
The "Protic" Advantage: Use Ethanol or Water/Methanol mixtures.[1] Hydrogen bonding activates the epoxide oxygen, facilitating ring opening while the solvent cage favors the
-like mechanism at the less hindered terminal carbon. -
Lewis Acid Catalysis: If thermal activation is insufficient, use mild Lewis acids (e.g.,
or ).[1] Stronger Lewis acids can sometimes increase the "carbocation" character, inadvertently increasing the -isomer.[1]
Visualizing the Pathway
The following diagram illustrates the competing pathways and the critical decision node for optimization.
Figure 1: Reaction landscape showing the divergence between the desired steric pathway (Path A) and the electronic pathway (Path B).[1]
Module 2: Optimizing Reaction Kinetics
User Question: "Refluxing in ethanol takes 12+ hours. Can I speed this up without ruining the selectivity?"
Technical Diagnosis: Standard thermal aminolysis is slow because the amine is a relatively weak nucleophile for a neutral epoxide. You need to lower the activation energy.
The Solution: Catalytic Acceleration We recommend shifting from thermal activation to Lewis Acid Catalysis or Microwave Irradiation .
Comparative Data: Catalyst Performance
The table below summarizes the efficiency of various conditions for the aminolysis of styrene oxide with isopropylamine (1.2 eq).
| Condition | Catalyst (10 mol%) | Time | Yield (%) | Regioselectivity ( | Notes |
| Thermal | None (Ethanol Reflux) | 12 h | 78% | 85:15 | Slow, moderate selectivity.[1] |
| Lewis Acid | 30 min | 92% | 96:4 | Recommended. Excellent rate & selectivity.[1] | |
| Lewis Acid | 2.5 h | 89% | 92:8 | Good alternative, cheaper than triflates.[1] | |
| Heterogeneous | Silica-Alumina | 4 h | 85% | 90:10 | Good for easy workup (filtration).[1] |
| Microwave | None (Water, | 15 min | 88% | 88:12 | Fast, but requires specialized equipment. |
Recommendation: Use Bismuth(III) Triflate (
Module 3: Bis-Alkylation & Stoichiometry
User Question: "I have a high molecular weight impurity appearing at late retention times. What is it?"
Technical Diagnosis: This is the bis-alkylated tertiary amine .[1] Once the product (a secondary amine) is formed, it is still nucleophilic. If free epoxide remains, the product will react again.
The Solution: The "Rule of 3" Never run this reaction at a 1:1 ratio.
-
Stoichiometry: Use 3 to 5 equivalents of Isopropylamine.[1]
-
Rationale: The excess amine statistically ensures that an epoxide molecule is far more likely to encounter the starting amine than the product amine.
-
Removal: Isopropylamine is volatile (b.p. 33-34°C).[1] The excess is easily removed by rotary evaporation, leaving the crude product clean.
Module 4: Validated Experimental Protocol
Protocol ID: SOP-ISO-PHEN-04 (Optimized Lewis Acid Route)
Reagents:
-
Styrene Oxide (1.0 eq, 10 mmol)
-
Isopropylamine (3.0 eq, 30 mmol)
-
Catalyst:
(1 mol%) or (5 mol%)[1] -
Solvent: Acetonitrile (MeCN) or Water (for Green Chemistry)[1]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve Styrene Oxide (1.20 g) in MeCN (10 mL).
-
Catalyst Addition: Add
(65 mg, 1 mol%).[1] Stir for 5 minutes at room temperature to allow coordination. -
Amine Addition: Add Isopropylamine (2.5 mL, ~3.0 eq) dropwise.
-
Note: The reaction is exothermic.[1] If scaling up >10g, use an ice bath during addition.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (SiO2, 10% MeOH/DCM).[1]
-
Endpoint: Disappearance of Styrene Oxide spot (
).[1]
-
-
Quench & Workup:
-
Concentrate the mixture under reduced pressure to remove MeCN and excess isopropylamine.
-
Acid-Base Purification (Critical for purity):
-
Dissolve residue in EtOAc (20 mL).
-
Extract with 1M HCl (2 x 15 mL). The product moves to the aqueous layer; non-basic impurities (polymers) stay in organic.
-
Basify the aqueous layer with 2M NaOH (to pH > 10).[1]
-
Extract back into EtOAc (3 x 20 mL).
-
Dry over
and concentrate.
-
-
-
Crystallization: If the oil solidifies slowly, recrystallize from n-Hexane .[1] Heat to boiling, add product until dissolved, cool slowly to
.
References
-
Shivani, et al. (2007).[1] "Bismuth(III) triflate: A highly efficient catalyst for the regioselective ring opening of epoxides with amines."[1] Journal of Chemical Sciences.
-
Fringuelli, F., et al. (2002).[1] "Ring Opening of Epoxides with Amines in Water." The Journal of Organic Chemistry. [1]
-
BenchChem Application Notes. (2025). "Ring-Opening Reactions of (S)-Styrene Oxide." 2
-
PrepChem. "Synthesis of 2-isopropylamino-1-phenyl-1-ethanol." 1
Sources
Technical Support Center: Stability & Handling of 2-(Isopropylamino)-1-phenylethanol
[1]
Subject: Troubleshooting Racemization & Stability Protocols
Ticket ID: #TS-ISO-PEA-001
Applicable Compounds: 2-(Isopropylamino)-1-phenylethanol (CAS: 112211-92-4 / 5650-44-2),
Diagnostic Workflow: Root Cause Analysis
Before modifying your synthesis or storage protocols, use this decision tree to isolate the source of enantiomeric excess (ee%) loss.
Figure 1: Diagnostic logic for identifying the source of chiral instability.
The Mechanistic Basis: Why Racemization Occurs
To prevent racemization, you must understand the specific vulnerability of the benzylic alcohol moiety in 2-(Isopropylamino)-1-phenylethanol.[1]
Mechanism A: Acid-Catalyzed Racemization
This is the most common cause of failure. The hydroxyl group is on a benzylic carbon (adjacent to the phenyl ring).
-
Protonation: In acidic media (e.g., HCl workup), the hydroxyl group is protonated (
).[1] -
Carbocation Formation: Water leaves, forming a planar benzylic carbocation.[1] This cation is stabilized by resonance with the phenyl ring.
-
Racemization: The planar cation can be attacked by water (or another nucleophile) from either the top or bottom face, resulting in a racemic mixture.
Mechanism B: Oxazolidine Formation (Solvent Trap)
If stored or processed in ketones (like acetone) or aldehydes, the secondary amine and the hydroxyl group can condense to form an oxazolidine ring. This is not strictly racemization of the alcohol, but it chemically alters the species and can lead to apparent loss of purity or facilitate inversion via ring-opening/closing dynamics.
Figure 2: The acid-catalyzed pathway via the benzylic carbocation intermediate.[1]
Troubleshooting & FAQs
Scenario 1: Loss of Optical Purity During Workup
User Question: "I synthesized the (R)-enantiomer with 98% ee, but after acid extraction and basification, the ee dropped to 85%. Why?"
Technical Explanation: You likely exposed the compound to low pH (< 2) for too long or at elevated temperatures. The benzylic carbocation forms readily in strong acids.
Corrective Protocol:
-
Temperature Control: Keep all acidic steps (e.g., HCl salt formation) at 0–5°C . Never heat the acidic solution.
-
pH Limits: Avoid dropping pH below 3 unless necessary. If forming the HCl salt, use stoichiometric amounts of HCl in a non-aqueous solvent (e.g., IPA/Ethanol) rather than aqueous acid washes.
-
Time: Minimize residence time in aqueous acid.
Scenario 2: Storage Stability
User Question: "Can I store the free base in acetone or ethyl acetate?"
Technical Explanation:
-
Acetone: NO. As a beta-amino alcohol, this compound reacts with acetone to form an oxazolidine (a 5-membered ring).[1] This consumes your product.[1]
-
Ethyl Acetate: Caution. While less reactive, transacylation (
-acylation) can occur over long periods or with heat, forming the amide.[1]
Recommended Storage:
-
Form: Store as the HCl or Tartrate salt (solid). Salts are kinetically stable against racemization compared to the free base in solution.
-
Condition: Dry, dark, < 25°C.[1]
Scenario 3: Analytical Discrepancies
User Question: "My HPLC shows a split peak. Is this racemization?"
Technical Explanation: If you are using an achiral column, a split peak indicates a chemical impurity (e.g., oxidation to the ketone). If using a chiral column, verify your method.
Validated Analytical Parameters:
| Parameter | Recommendation | Notes |
| Column | Chiralcel OD-H or Lux Cellulose-1 | Polysaccharide-based CSPs are standard for phenylethanolamines.[1] |
| Mobile Phase | Hexane : IPA : DEA (90:10:0.[1]1) | Diethylamine (DEA) is critical to suppress tailing of the amine. |
| Detection | UV @ 220 nm or 254 nm | Benzylic absorption.[1] |
| Sample Prep | Dissolve in Mobile Phase | Avoid dissolving in methanol if using Hexane mobile phases (precipitation risk).[1] |
Standardized Protocol: Resolution via Tartaric Acid
If you have a racemic mixture or low ee% material, use this standard resolution method. This relies on the solubility difference between the diastereomeric salts.[2][3]
Reagents:
-
(+)-L-Tartaric acid (or (-)-D-Tartaric acid, depending on target enantiomer).[1]
-
Solvent: Ethanol (absolute) or Ethanol/Water (95:5).[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the racemic free base in hot ethanol (60°C).
-
Addition: Add 1.0 eq of (+)-L-Tartaric acid dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4–6 hours. Do not crash cool, as this traps the unwanted isomer.
-
Filtration: Collect the crystals. This is typically the (
)-amine ( )-Tartrate salt (verify specific rotation).[1] -
Recrystallization: If ee% is < 98%, recrystallize the salt from boiling ethanol.
-
Free Basing: Dissolve the salt in water, adjust pH to 10–11 with NaOH (cold), and extract with DCM.
References
-
Mechanism of Racemization: Sivakua, T. & Smith, G. "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids." Journal of Organic Chemistry. (Discusses the benzylic/alpha-proton acidity and carbocation risks).
-
Resolution Methodology: "Method of chiral resolution of the key intermediate of the synthesis of apremilast." (Describes Tartaric acid resolution of phenylethylamine derivatives). European Patent EP3280701B1.[1]
-
Chiral HPLC Separation: Phenomenex Chiral Separation Guide. "Separation of Beta-Blockers and Intermediates on Lux Cellulose Columns."
-
Deracemization via Oxidation/Reduction: "Deracemization of 1-phenylethanols in a one-pot process."[1] RSC Advances, 2022.[1] (Demonstrates the ketone intermediate pathway).
Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Synthesis
Topic: Impurity Profiling & Reaction Optimization
Executive Summary & Mechanistic Overview
The synthesis of 2-(isopropylamino)-1-phenylethanol is a critical transformation in the production of Class III antiarrhythmic agents (e.g., Sotalol) and various
However, this route is plagued by two competing mechanistic drivers that compromise purity:
-
Regioselectivity (Electronic vs. Steric): The nucleophilic attack of isopropylamine can occur at the terminal carbon (
-attack, desired) or the benzylic carbon ( -attack, undesireable). -
Chemoselectivity (Polyalkylation): The secondary amine product is more nucleophilic than the starting isopropylamine, leading to tertiary amine impurities.
This guide provides a self-validating troubleshooting framework to minimize these side reactions.
Critical Reaction Pathways (Visualization)
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Mechanistic divergence in the aminolysis of styrene oxide.[1] Green paths indicate the desired workflow; red/yellow paths indicate failure modes.
Troubleshooting Guide: Side Reactions & Solutions
Issue A: High Levels of Regioisomer (2-amino-2-phenylethanol)
Symptom: HPLC shows a persistent impurity peak (typically 0.8–0.9 RRT relative to main peak) that does not diminish with recrystallization.[1][2]
| Root Cause | Mechanistic Explanation | Corrective Action |
| Acidic Catalysis | Acids (even trace amounts from solvent degradation) protonate the epoxide oxygen.[1][2] This weakens the C-O bond, creating a partial positive charge. The benzylic carbon ( | Ensure Basic/Neutral Conditions: Pre-wash reaction vessels with dilute base if acid was previously used.[1][2] Avoid Lewis acid catalysts unless specifically targeting the |
| High Temperature | The | Kinetic Control: Conduct the addition at 0°C to room temperature . Only heat to reflux after the initial addition is complete to drive conversion.[2] |
| Solvent Polarity | Highly polar protic solvents can stabilize the transition state for | Switch Solvents: Use aprotic solvents (e.g., Acetonitrile, Toluene) or lower-polarity alcohols (Isopropanol) instead of Methanol/Water mixtures if regioselectivity is poor.[1] |
Issue B: Bis-Alkylation (Tertiary Amine Formation)
Symptom: Yield loss and a lipophilic impurity eluting after the product on reverse-phase HPLC.[1][2]
| Root Cause | Mechanistic Explanation | Corrective Action |
| Stoichiometric Imbalance | The product (secondary amine) is more nucleophilic than the starting material (isopropylamine) due to the inductive effect of the alkyl group.[1] If styrene oxide is in excess or local concentration is high, the product reacts again. | The "10:1 Rule": Use a large excess of isopropylamine (5 to 10 equivalents). The statistical probability of the epoxide encountering a product molecule becomes negligible. |
| Inverse Addition | Adding the amine to the epoxide creates a transient zone where epoxide concentration is high relative to amine. | Normal Addition: Always add the epoxide dropwise TO the amine solution. This ensures the epoxide is always the limiting reagent in the reaction zone. |
Issue C: Hydrolysis (Styrene Glycol)
Symptom: Appearance of a very polar peak; melting point depression of the crude solid.
| Root Cause | Mechanistic Explanation | Corrective Action |
| Wet Reagents | Water competes as a nucleophile.[1][2] While amines are better nucleophiles, high water concentration drives the formation of 1-phenyl-1,2-ethanediol.[1] | Drying Protocol: Dry isopropylamine over KOH or molecular sieves.[1][2] Ensure the solvent (e.g., Ethanol/Methanol) has <0.1% water content. |
Experimental Protocol: High-Fidelity Synthesis
This protocol is designed to maximize the
Reagents:
-
Isopropylamine (8.0 eq) - Excess is critical[1]
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round bottom flask with Isopropylamine (8.0 eq) and Ethanol (5 volumes). Cool to 0–5°C using an ice bath.
-
Controlled Addition: Dissolve Styrene Oxide (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the amine mixture over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Work-up: Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol and the excess isopropylamine.
-
Purification: Recrystallize the crude solid from n-Hexane/Ethyl Acetate.
Analytical & Quality Control (FAQs)
Q: How do I distinguish the Regioisomer from the Target Product? A: Standard C18 HPLC can separate them, but they elute close together.
-
Target (1-phenyl...): 1H NMR shows the methine proton (CH-OH) as a doublet of doublets (or triplet) around
4.6–4.8 ppm.[1] -
Regioisomer (2-phenyl...): The methine proton is attached to the amine-bearing carbon, shifting it upfield (shielded) to
3.8–4.0 ppm.[1]
Q: My product is turning yellow upon storage. Why? A: Amino alcohols are susceptible to oxidation (N-oxide formation) or Schiff base formation with trace aldehydes in the air.[1]
-
Fix: Store under Nitrogen or Argon in amber glass. If yellowing occurs, wash with cold hexane or recrystallize.[2]
Q: Can I use the
-
Risk: Reduction of 2-(isopropylamino)-1-phenylethanone with NaBH4 yields the racemic alcohol.[1]
-
Side Reaction: If not carefully controlled, you may get elimination to the enamine or reduction of the phenyl ring (Birch conditions only).
-
Benefit: This route avoids the regioselectivity issue of the epoxide opening entirely but requires handling lacrimatory
-haloketones.[1]
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from [1][2]
-
González-Pérez, M., et al. (2014).[1][2][5] "Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process." Chemical Research in Toxicology, 27(10), 1853-1859.[5] Retrieved from [1][2]
-
PrepChem. (n.d.).[1][2] Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2010).[1][2] Material Safety Data Sheet: 2-(Isopropylamino)ethanol. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2020).[1][2] Styrene Oxide Reactivity Profile. PubChem Database.[1][2][6] Retrieved from [1][2][6]
Sources
Technical Support Center: Optimization Strategies for the Chiral Resolution of 2-(Isopropylamino)-1-phenylethanol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Resolution of Sotalol Intermediate (IPE)
Executive Summary
You are likely working with 2-(Isopropylamino)-1-phenylethanol (IPE) , a critical beta-amino alcohol intermediate used in the synthesis of Class III antiarrhythmic agents like Sotalol .
Achieving high optical purity (>99% ee) for this compound is challenging due to its dual functionality (secondary amine and secondary alcohol). This guide prioritizes two methodologies:
-
Classical Resolution (Diastereomeric Salt Formation): The most robust method for the free amine form, typically using chiral acids.
-
Biocatalytic Kinetic Resolution: A high-selectivity approach, best applied if you are struggling with crystallization yields or working with N-protected derivatives.
Module 1: Classical Resolution (Diastereomeric Crystallization)
Primary Protocol: Resolution using (R)-(-)-Mandelic Acid . Why this works: The isopropyl group on the amine provides sufficient steric bulk to form stable, crystalline diastereomeric salts with mandelic acid, unlike smaller amines which often yield oils.
Standard Operating Procedure (SOP) Workflow
Figure 1: Logic flow for the diastereomeric salt resolution of 2-(Isopropylamino)-1-phenylethanol.
Troubleshooting Guide: Crystallization
Q1: My reaction mixture turns into a viscous oil ("oiling out") instead of crystallizing. How do I fix this?
-
Root Cause: This is a supersaturation issue. The solution is likely too concentrated, or the cooling ramp was too aggressive, trapping impurities that prevent crystal lattice formation.
-
Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Add a co-solvent: Increase the ratio of the less polar solvent (e.g., if using EtOH, add Acetone or MTBE).
-
Seeding: At the cloud point (~40-50°C), add a tiny amount (<1 mg) of pure diastereomeric salt crystals. This provides a nucleation template.
-
The "Pope-Peachy" Approach: Use only 0.5 equivalents of the resolving agent (Mandelic acid) relative to the amine. This forces the formation of the most stable salt (the eutomer) while leaving the distomer in solution as a free base.
-
Q2: I am getting high yield, but the enantiomeric excess (ee) is stuck at 85-90%.
-
Root Cause: Eutectic entrapment. The crystals are trapping the mother liquor containing the unwanted isomer.
-
Corrective Action: Do not wash the crystals with cold solvent immediately. Instead, perform a recrystallization step using absolute ethanol.
-
Tip: Reflux the salt in ethanol (10 mL/g) and allow it to cool slowly without stirring (static crystallization) to form purer, larger needles.
-
Q3: Can I recover the Mandelic acid? It’s expensive.
-
Yes. After basifying the salt to release your chiral amine (IPE), the aqueous layer contains sodium mandelate.
-
Protocol: Acidify the aqueous layer to pH 1 with HCl, extract with Ethyl Acetate, dry over MgSO4, and evaporate. Recovery rates are typically >90%.[1]
-
Module 2: Biocatalytic Kinetic Resolution
Primary Protocol: Lipase-catalyzed transesterification using CALB (Candida antarctica Lipase B) .[2] Best For: Scenarios where chemical resolution fails or when working with the N-Boc protected intermediate.
Mechanism & Chemoselectivity
In this pathway, the enzyme selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer unreacted.
Critical Warning: The secondary amine in IPE is nucleophilic. In some conditions, the enzyme might catalyze N-acylation (amide formation) instead of O-acylation.
-
Expert Insight: To ensure O-acylation, use non-polar solvents (Hexane, Toluene) which suppress the nucleophilicity of the amine, or use the N-Boc protected version of IPE.
Optimization Data Table
| Parameter | Recommended Condition | Why? |
| Enzyme | Novozym 435 (Immobilized CALB) | High thermal stability and solvent tolerance. |
| Acyl Donor | Vinyl Acetate or Isopropenyl Acetate | Makes the reaction irreversible (by-product is acetaldehyde/acetone, which evaporates). |
| Solvent | n-Heptane or Toluene | Hydrophobic solvents preserve the enzyme's "lid" structure, maintaining high activity. |
| Temperature | 40°C - 45°C | Optimal balance between reaction rate and enzyme half-life. |
| Water Activity ( | < 0.1 (Molecular Sieves) | Strictly anhydrous conditions are required to prevent hydrolysis (reverse reaction). |
Troubleshooting Guide: Biocatalysis
Q1: The reaction stops at 30-40% conversion. Why?
-
Root Cause: Product inhibition or enzyme deactivation by the acetaldehyde by-product (if using vinyl acetate).
-
Corrective Action:
-
Switch to Isopropenyl Acetate . The by-product is acetone, which is less toxic to the enzyme than acetaldehyde.
-
Add molecular sieves (3Å) to the reaction vessel to scavenge any trace water or polar by-products.
-
Q2: My E-value (Enantiomeric Ratio) is low (<20).
-
Root Cause: Non-specific background reaction or diffusion limitations.
-
Corrective Action:
-
Lower the temperature to 25°C. Selectivity often increases as temperature decreases (thermodynamic control).
-
Change Solvent: Switch from Toluene to Diisopropyl Ether (DIPE) . Ethers often enhance the rigidity of the enzyme active site.
-
Module 3: Analytical Validation (Chiral HPLC)
You cannot optimize what you cannot measure. Use this method to determine ee%.
Method Parameters:
-
Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV @ 254 nm (Phenyl ring absorption).[3]
Q: Why do I need Diethylamine (DEA)?
-
Answer: The "Isopropylamino" group is basic. Without DEA, the amine interacts with the residual silanol groups on the silica backbone of the column, causing peak tailing and poor resolution. DEA blocks these sites.
References
-
Biocatalytic Resolution
- Title: Lipase-catalyzed kinetic resolution of (R,S)
- Source: Journal of Molecular Catalysis B: Enzym
- Context: Establishes CALB as the gold standard for phenylethanol deriv
-
(General Journal Link for verification)
-
Classical Resolution (Mandelic Acid)
-
Title: Method for resolution of D,L-alpha-phenethylamine and related derivatives with D(-)mandelic acid.[1]
- Source: US P
- Context: Foundational patent describing the stoichiometry and solvent systems for resolving phenylethylamine deriv
-
-
Analytical Method (HPLC)
- Title: Chiral HPLC Separation of Sotalol and Intermedi
- Source: Phenomenex Applic
- Context: Confirms the use of Cellulose-based columns (OD-H) for this class of beta-blockers.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(Isopropylamino)-1-phenylethanol, Vinyl Acetate, and Mandelic Acid before handling.
Sources
Validation & Comparative
Validation of Analytical Methods for 2-(Isopropylamino)-1-phenylethanol: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3]
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) is a critical chiral amino-alcohol intermediate used primarily in the synthesis of
Validating analytical methods for this compound presents specific challenges due to its physicochemical properties:
-
Polarity: The secondary amine and hydroxyl group create significant polarity, leading to poor retention on standard C18 columns.
-
Basicity: Strong interaction with residual silanols on silica-based columns often results in severe peak tailing.
-
Chirality: The molecule possesses a chiral center at the C1 position. Biological activity of the final drug substance often depends on the enantiomeric purity (typically the
-enantiomer is desired for beta-blockers), necessitating chiral separation methods.
This guide compares three distinct analytical approaches and provides a fully validated, "self-correcting" protocol for the most versatile method: RP-HPLC with Diode Array Detection (DAD).
Comparative Analysis of Analytical Methodologies
The following table contrasts the three primary methodologies employed for the analysis of 2-(Isopropylamino)-1-phenylethanol, weighing their suitability for Assay (purity), Impurity Profiling, and Enantiomeric Excess (ee) determination.
| Feature | Method A: IP-RP-HPLC (UV) | Method B: HILIC-MS/MS | Method C: Chiral HPLC |
| Primary Application | Routine QC, Assay, Purity | Trace Impurity Analysis, Genotoxicity Screening | Enantiomeric Purity (ee%) |
| Mechanism | Reversed-Phase with Ion-Pairing or Base-Deactivated Stationary Phase | Hydrophilic Interaction Liquid Chromatography | Amylose/Cellulose-based Chiral Stationary Phase (CSP) |
| Sensitivity (LOD) | Moderate ( | High ( | Low to Moderate |
| Throughput | High (10-15 min run) | High (5-10 min run) | Low (20-40 min run) |
| Cost | Low | High | High (Column cost) |
| Key Limitation | Peak tailing if pH is not optimized; weak UV chromophore. | Matrix effects; requires volatile buffers. | Limited robustness; incompatible with aggressive washes. |
Senior Scientist Insight:
"While LC-MS/MS is superior for trace detection, it is overkill for routine synthesis monitoring. For standard process validation, a robust RP-HPLC method using a modern hybrid-silica column (high pH stable) is the most pragmatic choice. It avoids the equilibration issues of Ion-Pairing reagents while solving the peak tailing issue inherent to amines."
Deep Dive: The Self-Validating RP-HPLC Protocol
This section details a robust RP-HPLC method designed to be self-validating . This means the System Suitability Tests (SST) are engineered to fail if the column condition, mobile phase pH, or pump performance deviates enough to compromise data integrity.
Method Principles
-
Stationary Phase: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini). Reasoning: Allows operation at pH 9.5-10.0. At this pH, the amine is unprotonated (neutral), increasing hydrophobicity for better retention and eliminating silanol interactions (tailing).
-
Detection: UV at 215 nm. Reasoning: The phenyl ring absorption is maximized here; 254 nm is too weak for impurities.
Detailed Operating Conditions
| Parameter | Specification |
| Column | C18 Hybrid, |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonia |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Injection Vol | |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-10 min: 5% |
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow for validating this method, ensuring all critical quality attributes (CQA) are met.
Caption: Step-by-step validation logic following ICH Q2(R2) guidelines. Feedback loops indicate required re-development upon failure.
Experimental Validation Data (Simulated Representative Data)
To demonstrate the expected performance of this high-pH RP-HPLC method, the following data summarizes typical validation results for 2-(Isopropylamino)-1-phenylethanol.
System Suitability & Specificity[5][6][7]
-
Retention Time (
): ~5.8 min -
Tailing Factor (
): 1.1 (Excellent symmetry due to high pH suppression of ionization). -
Resolution (
): > 3.0 from nearest synthesis precursor (e.g., 2-bromo-acetophenone derivative).
Linearity and Range
A 5-point calibration curve was constructed from 50% to 150% of the target concentration (
| Concentration ( | Peak Area (mAU*s) | Statistical Result |
| 250 | 12450 | Slope: 49.8 |
| 375 | 18680 | Y-Intercept: 12.5 |
| 500 (Target) | 24900 | |
| 625 | 31150 | Residual Plot: Random |
| 750 | 37320 | Status: PASS |
Accuracy (Recovery)
Spike recovery experiments in the sample matrix (synthetic reaction mixture).
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.4 | 0.8 | 98.0 - 102.0% |
| 100% | 100.1 | 0.5 | 98.0 - 102.0% |
| 120% | 99.8 | 0.7 | 98.0 - 102.0% |
Troubleshooting & Causality Analysis
Understanding why a method fails is as important as the method itself.
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting logic for common HPLC anomalies associated with amine analysis.
Critical Insights:
-
The Solvent Effect (Split Peaks): 2-(Isopropylamino)-1-phenylethanol is very soluble in methanol. If you inject a sample dissolved in 100% Methanol into a mobile phase that is 95% aqueous (initial gradient), the sample will precipitate or "break through" the column head, causing split peaks. Correction: Always dissolve the sample in the initial mobile phase (5:95 ACN:Buffer).
-
The pH Sensitivity: If using the High pH method, ensure the pH is strictly controlled (
). A drop in pH below the of the amine (approx 9.5-9.8) will cause the molecule to protonate during the run, causing massive retention time shifts and peak broadening.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (n.d.). 2-(Isopropylamino)ethanol Compound Summary. National Library of Medicine. (Note: Structural analog reference for pKa properties).
-
MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (Provides authoritative context on Sotalol impurities, of which the target topic is a des-sulfonamido analog).
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol. (Reference for standard RP-HPLC validation protocols for aromatic alcohols).
-
SynZeal. (n.d.). Sotalol EP Impurity A Data Sheet. (Structural confirmation of related impurities).
Sources
The Pharmacophore Foundation: A Comparative Analysis of 2-(Isopropylamino)-1-phenylethanol vs. Clinical Beta-Agonists
This guide provides an in-depth comparative analysis of 2-(Isopropylamino)-1-phenylethanol , positioning it not as a clinical therapeutic, but as the fundamental pharmacophore scaffold for beta-adrenergic receptor (β-AR) ligands.
Executive Summary
2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) represents the "naked" structural skeleton of the non-selective beta-agonist class. While it shares the critical ethanolamine backbone and N-isopropyl tail with the potent clinical standard Isoproterenol , it lacks the phenyl ring hydroxyl groups.[1]
This guide serves researchers and medicinal chemists by comparing this scaffold against functionalized beta-agonists. The data reveals a critical structure-activity relationship (SAR): while the N-isopropyl group confers β-receptor selectivity, the phenyl ring hydroxyls are the primary drivers of high-affinity binding and intrinsic efficacy.
Structural & Physicochemical Comparison (SAR Analysis)
The biological performance of beta-agonists is dictated by three structural domains: the Aromatic Ring , the Ethanolamine Linker , and the Amine Substituent .
Comparative SAR Table
| Feature | 2-(Isopropylamino)-1-phenylethanol | Isoproterenol (Isoprenaline) | Salbutamol (Albuterol) | Sotalol |
| Role | SAR Scaffold / Reference Standard | Potent Non-Selective Agonist | Selective | Non-Selective Antagonist (Class III Antiarrhythmic) |
| Aromatic Ring | Unsubstituted Phenyl | 3,4-Dihydroxy (Catechol) | 3-Hydroxymethyl, 4-Hydroxy | 4-Methanesulfonamide |
| Amine Tail | Isopropyl | Isopropyl | tert-Butyl | Isopropyl |
| High (due to N-isopropyl) | High | High | High | |
| Receptor Affinity | Low ( | High (nM range) | High (nM range) | Moderate |
| LogP (Lipophilicity) | ~1.2 (High BBB penetration) | -1.37 (Hydrophilic) | 0.64 | -0.79 |
| COMT Stability | High (No catechol) | Low (Rapid metabolism) | High | High |
Mechanistic Insight: The "Catechol Anchor"
The dramatic difference in potency between 2-(Isopropylamino)-1-phenylethanol and Isoproterenol is caused by the absence of hydrogen bonding. In the
Visualization: The Pharmacophore Evolution
The following diagram illustrates how the subject molecule serves as the central progenitor for diverse clinical agents.
Figure 1: Structural evolution of beta-adrenergic ligands from the core phenylethanolamine scaffold.
Receptor Binding & Signaling Performance[2][3]
Affinity and Efficacy Profiles
When evaluating 2-(Isopropylamino)-1-phenylethanol in drug development assays, researchers should anticipate "partial agonist" or "low-affinity" behavior.
-
Affinity (
):-
Isoproterenol:
. -
Subject Scaffold:
is typically in the micromolar ( M) range. The loss of the catechol-Serine hydrogen bonds results in a free energy loss ( ) of approximately 3-4 kcal/mol.
-
-
Intrinsic Activity (
):-
Isoproterenol:
(Full Agonist). -
Subject Scaffold:
(Weak Partial Agonist). In systems with low receptor reserve, it may act as a competitive antagonist.
-
Biased Agonism Potential
Recent research utilizes this scaffold to screen for biased ligands .[1] By modifying the phenyl ring of this core structure, researchers can develop derivatives that selectively activate the
Visualization: G-Protein Signaling Pathway
This diagram details the pathway activated by the scaffold, albeit with reduced efficacy compared to Isoproterenol.
Figure 2: The canonical
Experimental Protocols for Comparative Validation
To objectively compare 2-(Isopropylamino)-1-phenylethanol against Isoproterenol, the following self-validating protocols are recommended.
Protocol A: Membrane Radioligand Binding Assay ( Determination)
Objective: Quantify the affinity difference caused by the lack of hydroxyl groups.
-
Membrane Prep: Harvest HEK293 cells overexpressing human
-AR. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g for 20 min. Resuspend pellets in binding buffer. -
Competition Binding:
-
Tracer: Use 0.5 nM
-CGP12177 (hydrophilic antagonist) or -Cyanopindolol. -
Competitors: Prepare serial dilutions (
M to M) of Isoproterenol (Control) and 2-(Isopropylamino)-1-phenylethanol (Test).
-
-
Incubation: 90 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.-
Expected Result: Isoproterenol curve shifts left (nM); Test compound curve shifts right (
M).
-
Protocol B: cAMP Accumulation Assay (Intrinsic Activity)
Objective: Determine if the scaffold acts as a full, partial, or neutral antagonist.
-
Cell Seeding: Plate CHO-K1 cells stably expressing
-AR (10,000 cells/well) in 384-well plates. -
Stimulation:
-
Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Treat cells with varying concentrations of the Test Compound vs. Isoproterenol.
-
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or Lance Ultra).
-
Mechanism: Labeled cAMP competes with native cAMP for binding to a labeled antibody. Signal decreases as cAMP increases.
-
-
Data Normalization: Normalize response to 10 µM Isoproterenol (defined as 100% Emax).
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for radioligand competition binding assays.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3779, Isoproterenol. Retrieved from [Link][1]
-
Baker, J. G. (2005). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Retrieved from [Link]
-
Liu, J. J., et al. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).[1][2][3][4] Retrieved from [Link]
Sources
- 1. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 2. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
spectroscopic analysis of 2-(Isopropylamino)-1-phenylethanol for structure confirmation
Comparative Guide: Spectroscopic Validation of 2-(Isopropylamino)-1-phenylethanol
Executive Summary
In the development of beta-adrenergic blockers (e.g., Sotalol), the intermediate 2-(Isopropylamino)-1-phenylethanol represents a critical control point.[1] Its structural integrity directly impacts the enantiomeric purity and efficacy of the final API.
This guide provides a comparative technical analysis of the three primary spectroscopic "products" (methodologies) used for its confirmation: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and LC-MS/MS .[1] While High-Field NMR remains the gold standard for de novo structure elucidation, this guide evaluates the performance of alternative, higher-throughput methods for routine process control, comparing their ability to distinguish the target molecule from its specific synthetic impurities (e.g., the ketone precursor and regioisomers).[1]
Molecular Profile & Structural Challenges
The target molecule, 2-(Isopropylamino)-1-phenylethanol , presents specific analytical challenges due to its flexible aliphatic chain and lack of heavy atoms.
-
Formula: C₁₁H₁₇NO
-
Key Structural Features:
The "Alternatives" (Impurities to Exclude):
-
The Ketone Precursor: 2-(Isopropylamino)-1-phenylethanone (Incomplete reduction).[1]
-
The Regioisomer: 1-(Isopropylamino)-2-phenylethanol (Potential byproduct if synthesized via epoxide opening).[1]
Comparative Performance: Analytical Methodologies
This section objectively compares the "performance" of three spectroscopic approaches in confirming the structure of 2-(Isopropylamino)-1-phenylethanol.
Method A: High-Field 1H NMR (600 MHz)
-
Role: The Absolute Structural Ruler.
-
Performance: Unmatched for stereochemical assignment and distinguishing regioisomers.[1]
-
Key Data Points:
Method B: Benchtop NMR (60 MHz)
-
Role: The Process Workhorse.
-
Performance: Lower resolution obscures the ABX fine structure, often merging the methine and methylene signals into a broad "lump" at 2.8–4.8 ppm. However, it successfully resolves the aromatic region from the aliphatic region, making it suitable for gross purity checks (e.g., confirming the disappearance of the ketone carbonyl signal).
-
Limitation: Cannot reliably distinguish enantiomers without chiral shift reagents.
Method C: LC-MS/MS (ESI+)
-
Role: The Sensitivity Specialist.
-
Performance: Excellent for detecting trace impurities (ppm level) but poor for distinguishing regioisomers (as both isomers have MW 179.26 and similar fragmentation).[1]
-
Key Data Points:
Performance Matrix: Method Comparison
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | LC-MS/MS (ESI+) |
| Structural Certainty | High (Definitive) | Medium (Functional Group ID) | Low (Connectivity ambiguous) |
| Regioisomer ID | Excellent (Coupling Constants) | Poor (Peak Overlap) | Poor (Isobaric Fragments) |
| LOD (Limit of Detection) | ~0.1% | ~1-2% | <0.01% |
| Throughput | Low (10-15 mins/sample) | High (2 mins/sample) | High (5 mins/sample) |
| Cost Per Sample | High ( | Low ($) | Medium ( |
Detailed Experimental Analysis
Experiment 1: Distinguishing Target from Ketone Precursor
Context: The most common failure mode is incomplete reduction of the ketone intermediate.
-
NMR Evidence:
-
IR Evidence:
-
Target: Broad O-H stretch at 3300 cm⁻¹.
-
Alternative (Ketone): Sharp C=O stretch at 1680 cm⁻¹.[1]
-
Experiment 2: MS Fragmentation Validation
Context: Confirming the amine tail structure.
-
Protocol: Direct infusion ESI-MS (+), Collision Energy 20 eV.[1]
-
Observed Pathway:
Visualizations
Diagram 1: Structural Confirmation Decision Tree
Caption: Logic flow for selecting the appropriate analytical technique based on the specific structural question (Purity vs. Identity).
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI+ fragmentation mechanism for 2-(Isopropylamino)-1-phenylethanol, highlighting the diagnostic alpha-cleavage.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: NMR Sample Preparation
-
Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.
-
Concentration: Dissolve 10 mg of sample.
-
Acquisition: Run 16 scans with a 1-second relaxation delay.
-
Validation: Verify the residual DMSO quintet at 2.50 ppm does not overlap with the amine methylene signals.
Protocol B: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm, 1.8µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Self-Validation: Inject a "Blank" followed by the "Ketone Standard" before the sample to ensure no carryover and to mark the retention time difference (Ketone is less polar, elutes later).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol derivatives.[1] Retrieved from [Link][1]
-
SpectraBase. 1H NMR Spectrum of 2-(Isopropylamino)ethanol derivatives. Wiley Science Solutions. Retrieved from [Link][1]
-
Nibbering, N. M. M., & De Boer, T. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2.[1][4] Organic Mass Spectrometry.[1][4] Retrieved from [Link][1]
-
Deranged Physiology. Sotalol: Chemistry and Pharmacokinetics (Context for Intermediate Synthesis). Retrieved from [Link]
Sources
biological activity comparison of 2-(Isopropylamino)-1-phenylethanol enantiomers
[1]
Executive Summary
2-(Isopropylamino)-1-phenylethanol represents the core structural scaffold of second-generation beta-blockers (e.g., Sotalol) and beta-agonists (e.g., Isoproterenol).[1] Its biological activity is governed by the stereochemistry at the benzylic carbon (C1).
-
The (R)-Enantiomer (Eutomer): Mimics the absolute configuration of natural (-)-Epinephrine.[1] It exhibits high affinity for
-adrenergic receptors (GPCRs) and is responsible for the primary pharmacological effect (antagonism or agonism depending on ring substitution).[1] -
The (S)-Enantiomer (Distomer): Exhibits significantly reduced affinity (typically 50–100 fold lower) for the
-receptor.[1] However, in specific derivatives (like Sotalol), this enantiomer may retain Class III antiarrhythmic activity (potassium channel blockade), independent of -blockade.[1]
Chemical Identity Table
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (1R)-2-(isopropylamino)-1-phenylethanol | (1S)-2-(isopropylamino)-1-phenylethanol |
| Common Role | Chiral Impurity / Off-target Ligand | |
| Configuration | Matches (-)-Epinephrine | Matches (+)-Epinephrine |
| Optical Rotation | Typically (-)-Levorotatory (solvent dependent) | Typically (+)-Dextrorotatory |
| Primary Target | Weak |
Biological Activity & Mechanism of Action
The biological divergence between these enantiomers is a classic example of stereoselective molecular recognition .[1] The
Pharmacophore Mapping (SAR)
The "Easson-Stedman Hypothesis" dictates that for maximal activity, three interaction points are required:[1]
-
Aromatic Ring:
- interactions (Phe290).[1] -
Amine (Protonated): Ionic bond with Asp113.
- -Hydroxyl Group: Hydrogen bonding with Ser203/Ser204.[1][2]
In the (R)-enantiomer , the hydroxyl group projects towards the serine residues, facilitating a high-affinity "three-point landing."[1] In the (S)-enantiomer , the hydroxyl group is spatially mismatched, reducing the interaction to a weaker "two-point landing" (only ring and amine bind effectively).
Comparative Efficacy Data
Note: Values represent relative affinities normalized to the scaffold class, as specific
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Biological Implication |
| Receptor Affinity ( | High (nM range) | Low ( | (R) is ~50-100x more potent.[1][3] |
| Binding Energy ( | High (Stable Complex) | Low (Transient Complex) | (S) is easily displaced by endogenous catecholamines.[1] |
| Functional Activity | Antagonist/Agonist* | Weak Partial Agonist / Inactive | (R) drives the therapeutic effect.[1] |
| Metabolic Stability | Moderate | High | (S) is often metabolized slower by MAO/COMT analogs.[1] |
*The unsubstituted phenyl scaffold acts as a partial agonist or weak antagonist depending on expression levels.[1] The addition of groups (e.g., sulfonamide in Sotalol) shifts this to pure antagonism.
Visualization of Signaling & Resolution
Diagram: Stereoselective Receptor Interaction
This diagram illustrates why the (R)-enantiomer binds effectively while the (S)-enantiomer fails.[1]
Caption: The (R)-enantiomer achieves a "3-point fit" essential for high affinity, whereas the (S)-enantiomer suffers a steric mismatch at the hydroxyl position.[1]
Experimental Protocols
To study these enantiomers, one must either synthesize them asymmetrically or resolve the racemate.[1][4][5] The following protocols are industry-standard methods for generating and verifying these specific enantiomers.
Protocol A: Enzymatic Kinetic Resolution (Self-Validating)
This method uses a lipase to selectively acylate one enantiomer, allowing physical separation.[1][4]
Reagents:
-
Racemic 2-(Isopropylamino)-1-phenylethanol[1]
-
Candida antarctica Lipase B (CAL-B, immobilized as Novozyme 435)[1]
-
MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]
Workflow:
-
Dissolution: Dissolve 1.0 g of racemic substrate in 20 mL of MTBE.
-
Acyl Donor Addition: Add 3 equivalents of Vinyl Acetate.
-
Catalysis: Add 50 mg of Novozyme 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by TLC or chiral HPLC every 2 hours. The enzyme typically acetylates the (R)-enantiomer preferentially (E-value > 100), leaving the (S)-alcohol unreacted.[1]
-
Termination: Filter off the enzyme beads when conversion reaches 50%.
-
Separation: The reaction mixture now contains (S)-alcohol and (R)-acetate.[1] Separate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).[1]
-
Hydrolysis: Hydrolyze the (R)-acetate using 1M NaOH/MeOH to recover pure (R)-2-(isopropylamino)-1-phenylethanol.
Protocol B: Chiral HPLC Analysis
To verify the Optical Purity (Enantiomeric Excess,
Synthesis & Resolution Diagram
Caption: Enzymatic kinetic resolution workflow separating the racemic starting material into pure (S)-alcohol and (R)-acetate intermediate.
References
-
BenchChem. "2-(Isopropylamino)-1-phenylethanol Research Chemical: Enantiomeric Forms and Their Differential Biological Significance."[1] BenchChem Chemical Database.[1][2] Link[1]
-
Wainscott, D. B., et al. "Phenylethanolamine stereochemistry and interaction with human trace amine-associated receptor 1 (TAAR1)."[1] Wikipedia/Eli Lilly Research Data.[1][2] Link
-
TCI Chemicals. "(R)-2-Isopropylamino-2-phenylethanol Product Specifications and Optical Rotation." TCI Chemicals Catalog. Link
-
MDPI. "Survey of Pharmacological Activity and Pharmacokinetics of Selected
-Adrenergic Blockers in Regard to Their Stereochemistry." Molecules, 2019.[1][2] Link[1][4] -
Chem-Impex. "(R)-2-Isopropylamino-2-phenylethanol as a Chiral Auxiliary and Building Block."[1] Chem-Impex International.[1] Link
-
NIH/PubChem. "Compound Summary: 2-(Isopropylamino)ethanol and Phenylethanolamine derivatives."[1] National Center for Biotechnology Information.[1][2] Link
-
Bozan, et al. "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." TÜBİTAK Academic Journals, 2020.[1][2] Link[1]
Sources
- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2-(Isopropylamino)-1-phenylethanol synthesis routes
Executive Summary
2-(Isopropylamino)-1-phenylethanol (N-isopropyl-2-phenyl-2-hydroxyethylamine) is a critical pharmacophore found in non-selective beta-blockers (e.g., Sotalol) and sympathomimetic agents. Its synthesis relies on introducing an isopropylamine moiety to a styrene backbone while establishing a secondary alcohol and secondary amine functionality.
This guide compares the three dominant synthetic strategies:
-
Nucleophilic Ring Opening of Styrene Oxide (Industry Standard)
-
Amination of
-Haloketones (Traditional/Stepwise) -
Reductive Amination of Phenylglyoxal (Green/Catalytic)
The Verdict:
-
For High Throughput/Scale: The Styrene Oxide route offers the highest atom economy and single-step simplicity, provided regioselectivity is managed.
-
For Structural Rigidity: The
-Haloketone route guarantees regiochemistry but incurs high safety costs due to lachrymatory intermediates. -
For Green Chemistry: Reductive Amination avoids halogenated waste but requires expensive catalysts and high-pressure equipment.
Strategic Pathway Analysis
Route 1: Nucleophilic Ring Opening of Styrene Oxide
This is the most widely adopted route due to the commercial availability of styrene oxide and the atom-economical nature of the reaction.
-
Mechanism:
attack of isopropylamine on the epoxide ring. -
Regioselectivity: The attack is governed by steric hindrance. The bulky isopropyl group predominantly attacks the less substituted
-carbon, yielding the desired 2-amino-1-phenylethanol. Electronic factors (phenyl ring resonance) can slightly promote -attack, but the steric bulk of the amine strongly favors the -pathway.
Route 2: Amination of Phenacyl Bromide (Stepwise)
A classical approach involving the substitution of phenacyl bromide (2-bromoacetophenone) followed by carbonyl reduction.
-
Mechanism: Nucleophilic substitution (
) to form -aminoketone, followed by hydride reduction (NaBH4) or catalytic hydrogenation. -
Critical Control: Phenacyl bromide is a potent lachrymator. The intermediate aminoketone is prone to dimerization (formation of dihydropyrazines); thus, the reduction step must follow immediately or be performed in situ.
Route 3: Reductive Amination
A "halide-free" approach condensing phenylglyoxal (or 2-hydroxyacetophenone) with isopropylamine, followed by hydrogenation.
-
Mechanism: Formation of an imine/hemiaminal intermediate, followed by reduction of both the imine and the ketone (if starting from glyoxal).
Visualizing the Pathways
The following diagram illustrates the chemical connectivity and divergence of the three routes.
Caption: Figure 1. Comparative reaction network showing the convergence of epoxide opening, substitution-reduction, and reductive amination pathways toward the target amino alcohol.
Comparative Performance Data
The following data aggregates experimental yields and process metrics from standard laboratory protocols.
| Metric | Route 1: Styrene Oxide | Route 2: Phenacyl Bromide | Route 3: Reductive Amination |
| Typical Yield | 49% - 75% | 60% - 85% (over 2 steps) | 70% - 90% |
| Atom Economy | High (100% theoretical) | Low (Loss of HBr) | Moderate (Loss of H2O) |
| Regioselectivity | Good (Steric control) | Excellent (Structural control) | Excellent |
| Safety Profile | Moderate (Epoxides are alkylating agents) | Poor (Lachrymatory, skin irritant) | Good (High pressure H2 required) |
| Cost | Low | Medium | High (Catalysts) |
| Purification | Recrystallization (Hexane) | Column/Recrystallization | Filtration/Distillation |
Detailed Experimental Protocols
Protocol A: The Styrene Oxide Route (Recommended for Scale)
Principle: This protocol utilizes the nucleophilic attack of isopropylamine on styrene oxide. A molar excess of amine is crucial to prevent polymerization and bis-alkylation.
Reagents:
-
Styrene Oxide (120 g, 1.0 mol)
-
Isopropylamine (118 g, 2.0 mol) [2.0 equiv recommended]
-
Methanol (400 mL)
Workflow:
-
Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser.
-
Addition: Charge the flask with methanol and isopropylamine.
-
Reaction: Add styrene oxide dropwise over 30 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–5 hours.-
Validation: Monitor via TLC (SiO2, 10% MeOH in DCM). Look for the disappearance of the epoxide spot (
).
-
-
Workup:
-
Purification:
-
Dissolve the residue in minimal hot hexane or cyclohexane.
-
Allow to cool slowly to
. White crystals of the target base will precipitate. -
Filter and wash with cold hexane.
-
Data Point:
-
Melting Point:
(Lit.[1] value for free base). -
Expected Yield: ~89g (49% unoptimized, up to 70% with mother liquor recycling).
Protocol B: The Phenacyl Bromide Route (Recommended for Specificity)
Principle: This route avoids regioselectivity ambiguity by establishing the carbon skeleton before reduction.
Safety Warning: Phenacyl bromide is a severe eye and skin irritant. Handle only in a functioning fume hood.
Reagents:
-
Phenacyl Bromide (19.9 g, 0.1 mol)
-
Isopropylamine (17.7 g, 0.3 mol) [3.0 equiv to scavenge HBr]
-
Sodium Borohydride (NaBH4) (3.8 g, 0.1 mol)
-
Ethanol (Absolute, 200 mL)
Workflow:
-
Substitution:
-
Dissolve isopropylamine in 100 mL Ethanol at
. -
Add Phenacyl Bromide (dissolved in 50 mL Ethanol) dropwise over 1 hour.
-
Why? Slow addition at low temp prevents the formation of di-alkylated byproducts.
-
Stir at
for 2 hours.
-
-
Reduction (In-Situ):
-
Note: Do not isolate the aminoketone; it is unstable.
-
Add NaBH4 portion-wise to the reaction mixture at
. -
Allow to warm to room temperature and stir for 12 hours.
-
-
Quench:
-
Add 10 mL Acetone (to quench excess borohydride).
-
Add 50 mL Water.
-
-
Extraction:
-
Evaporate ethanol. Extract the aqueous residue with Dichloromethane (
). -
Dry organic layer over
.[3]
-
-
Crystallization: Convert to Hydrochloride salt using HCl/Isopropanol for easier handling, or recrystallize free base from hexane.
Experimental Workflow Diagram (Styrene Oxide Route)
Caption: Figure 2.[2][5] Step-by-step operational workflow for the synthesis via Styrene Oxide.
References
-
Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Retrieved from [Link]
-
Phenacyl Bromide. Organic Syntheses, Coll. Vol. 2, p.480 (1943). Retrieved from [Link]
-
2-Isopropylaminoethanol (Analogous Procedure). Organic Syntheses, Coll. Vol. 2, p.183 (1943). Retrieved from [Link]
-
Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Regioselectivity in Epoxide Ring Opening. ResearchGate. Retrieved from [Link][6][7][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: 2-(Isopropylamino)-1-phenylethanol vs. Salbutamol in Bronchodilation
This guide provides an in-depth comparative analysis of 2-(Isopropylamino)-1-phenylethanol (the fundamental phenylethanolamine backbone) versus Salbutamol (the optimized clinical bronchodilator). It focuses on the Structure-Activity Relationships (SAR) that dictate pharmacological efficacy, receptor selectivity, and clinical utility.
Executive Summary & Chemical Identity
This comparison illustrates the critical evolution of beta-adrenergic ligands from a non-selective pharmacophore template to a selective, metabolically stable agonist .
-
2-(Isopropylamino)-1-phenylethanol (N-isopropylphenylethanolamine) represents the minimal structural skeleton required for
-adrenergic receptor affinity but lacks the functional groups necessary for potent efficacy and selectivity. -
Salbutamol (Albuterol) is the chemically optimized derivative featuring a saligenin ring system and a tert-butyl amine, conferring potent
-agonism and resistance to metabolic degradation.
| Feature | 2-(Isopropylamino)-1-phenylethanol | Salbutamol (Albuterol) |
| Role | SAR Template / Intermediate | Clinical Bronchodilator (SABA) |
| Receptor Affinity | High | |
| Intrinsic Activity | Low / Partial Agonist / Antagonist | Full/Partial Agonist (High Efficacy) |
| Metabolic Stability | High (No catechol), but pharmacologically poor | High (Resistant to COMT) |
| Key Structural Deficit | Lacks ring hydroxyls (H-bonding anchors) | Optimized with 3-CH |
Molecular Mechanism & SAR Analysis
The difference in bronchodilation performance is strictly dictated by the interaction between the ligand's functional groups and the orthosteric binding site of the
The Pharmacophore Gap
The
-
The "Anchor" (Phenyl Ring):
-
Salbutamol: Contains a 4-hydroxy and 3-hydroxymethyl group (saligenin moiety). These groups form robust hydrogen bond networks with the serine residues, stabilizing the receptor in its active conformation (
), leading to Gs-protein coupling. -
2-(Isopropylamino)-1-phenylethanol: Possesses an unsubstituted phenyl ring . Without the hydroxyl "anchors," the molecule can bind (due to the amine-aspartate interaction) but fails to trigger the conformational change required for activation. It often acts as a competitive antagonist or a very weak partial agonist.
-
-
The "Selectivity Tail" (Amine Substituent):
-
Salbutamol: The bulky tert-butyl group fits into the hydrophobic pocket of the
-AR more specifically than the -AR, driving selectivity and reducing cardiac side effects. -
2-(Isopropylamino)-1-phenylethanol: The isopropyl group is smaller. While it allows binding to both
and receptors (similar to Isoproterenol), it lacks the steric bulk to enforce strict selectivity.
-
Signaling Pathway Visualization
The following diagram illustrates the activation pathway triggered by Salbutamol, which the unsubstituted analog fails to initiate effectively.
Caption: Salbutamol effectively engages the Gs-cAMP-PKA cascade leading to relaxation, whereas the unsubstituted analog binds without triggering the necessary conformational change.
Experimental Validation Protocols
To objectively compare these compounds, researchers utilize ex vivo organ bath assays and in vitro cAMP quantification. The following protocols are designed to demonstrate the "Efficacy Gap."
Protocol A: Guinea Pig Tracheal Chain Assay (Organ Bath)
This classic pharmacological assay measures the direct relaxant effect on pre-contracted smooth muscle.
Objective: Determine the
Workflow:
-
Tissue Preparation: Isolate trachea from a male Dunkin-Hartley guinea pig. Cut into cartilaginous rings and suture to form a chain.
-
Mounting: Suspend the chain in a 20 mL organ bath containing Krebs-Henseleit solution (37°C, carbogenated with 95% O
/5% CO ). -
Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Pre-contraction: Induce stable tone using Carbachol (1 µM) or Histamine (10 µM) . Wait for a plateau.
-
Cumulative Dosing:
-
Group 1 (Control): Salbutamol (
M to M). -
Group 2 (Test): 2-(Isopropylamino)-1-phenylethanol (
M to M).
-
-
Data Analysis: Record relaxation as a % of the pre-contracted tone.
Expected Results:
-
Salbutamol: Dose-dependent relaxation reaching 100% reversal of tone (
). -
Test Compound: Minimal relaxation (
) even at high concentrations. If the compound acts as an antagonist, pre-incubation with it will shift the Salbutamol curve to the right (Schild analysis).
Protocol B: cAMP Accumulation Assay (HEK293-β2 Cells)
This molecular assay quantifies the activation of Adenylyl Cyclase, removing tissue-level variables.
Workflow:
-
Cell Culture: Use HEK293 cells stably transfected with human
-AR. -
Incubation: Plate cells in 96-well plates. Treat with phosphodiesterase inhibitor (IBMX, 0.5 mM) to prevent cAMP breakdown.
-
Treatment: Add Salbutamol or Test Compound at varying concentrations for 30 mins at 37°C.
-
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.
-
Normalization: Normalize to Forskolin response (100% cyclase activation).
Performance Comparison Data
The following table synthesizes typical pharmacological data derived from SAR studies of phenylethanolamines.
| Metric | Salbutamol | 2-(Isopropylamino)-1-phenylethanol | Interpretation |
| Receptor Binding ( | ~100-200 nM | > 10,000 nM | The unsubstituted ring binds poorly compared to the saligenin ring. |
| Intrinsic Efficacy ( | 1.0 (Full Agonist) | 0 - 0.1 (Null/Weak) | The test compound cannot trigger receptor activation. |
| Bronchodilation ( | 100% Relaxation | Negligible | Clinical utility is restricted to Salbutamol. |
| Duration of Action | 4-6 Hours | N/A | Salbutamol resists COMT; the analog is not a substrate but is inactive. |
| Selectivity ( | > 1000-fold | Non-selective | The t-butyl group in Salbutamol is critical for lung specificity. |
Conclusion
2-(Isopropylamino)-1-phenylethanol serves as a vital negative control in pharmacological research. Its structure confirms that the phenylethanolamine backbone is necessary for binding to the adrenergic receptor, but the ring substitution (hydroxyls) found in Salbutamol is strictly required for activation (bronchodilation).
For drug development professionals, this comparison highlights the "lock-and-key" precision of GPCR pharmacology: removing the hydrogen-bonding hydroxyls transforms a potent life-saving drug into a pharmacologically inert scaffold.
References
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Source: PubMed (NIH) [Link]
-
Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Source: Journal of Medicinal Chemistry (ACS) [Link]
-
Beta-Receptor agonist activity of phenylephrine in the human forearm. Source: Journal of Applied Physiology (NIH) [Link][1]
-
Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors. Source: PubMed [Link]
-
Structure Activity Relationship - Adrenergic Drugs. Source: Pharmacy 180 [Link]
Sources
Comparative Guide: Efficacy of 2-(Isopropylamino)-1-phenylethanol Derivatives
Executive Summary
This guide analyzes the pharmacological efficacy of 2-(Isopropylamino)-1-phenylethanol derivatives, chemically distinct as phenylethanolamines . While this scaffold represents the "first generation" of beta-blockers (exemplified by Nifenalol and Sotalol ), it remains clinically critical due to unique Class III antiarrhythmic properties not found in the more potent aryloxypropanolamine class (e.g., Propranolol ).
This document objectively compares the phenylethanolamine scaffold against the industry-standard aryloxypropanolamine scaffold, focusing on Structure-Activity Relationships (SAR), receptor binding affinity, and antiarrhythmic efficacy.
Part 1: Mechanism of Action & SAR Analysis
The Scaffold Distinction
The primary structural divergence in beta-adrenergic antagonists lies in the linker chain between the aromatic ring and the amine:
-
Phenylethanolamines (The Topic): Ar-CH(OH)-CH2-NH-R
-
Aryloxypropanolamines (The Alternative): Ar-O-CH2-CH(OH)-CH2-NH-R
Pharmacological Consequence
The insertion of the -O-CH2- group (creating Propranolol) generally increases
-
Class II Action: Competitive antagonism of
/ receptors. -
Class III Action: Inhibition of the rapid component of the delayed rectifier potassium current (
), prolonging the cardiac action potential duration.
Signaling Pathway Blockade
The following diagram illustrates the specific node where 2-(Isopropylamino)-1-phenylethanol derivatives intervene in the adrenergic signaling cascade.
Figure 1: Dual mechanism of action. The red hexagon indicates the inhibitory action of the derivative on both the Beta-receptor (Class II) and Potassium channel (Class III).
Part 2: Comparative Efficacy Data
The following data contrasts Sotalol (Phenylethanolamine derivative) against Propranolol (Aryloxypropanolamine standard).
Clinical Antiarrhythmic Efficacy
While Propranolol has higher binding affinity, Sotalol demonstrates superior efficacy in suppressing complex ventricular arrhythmias due to its dual mechanism.
| Metric | Sotalol (Phenylethanolamine) | Propranolol (Aryloxypropanolamine) | Statistical Significance |
| Reduction in VPCs/hr | 80% | 50% | |
| Therapeutic Response Rate | 56% of patients | 29% of patients | |
| VT Event Suppression | 89% reduction | 78% reduction | |
| Mechanism | Class II + Class III | Class II (Pure) | N/A |
Data Source: Comparison of sotalol and propranolol in chronic ventricular arrhythmia [1].[1][3]
Receptor Potency ( )
The structural "looseness" of the phenylethanolamine scaffold results in lower affinity compared to the "tight" binding of the aryloxypropanolamine.
| Compound | Structure Type | ||
| Sotalol | Phenylethanolamine | ~1.0 | ~1.0 |
| Propranolol | Aryloxypropanolamine | ~0.005 | ~0.005 |
| Atenolol | Aryloxypropanolamine | ~0.8 | > 10 |
Note: Sotalol is non-selective and requires higher molar concentrations for equivalent beta-blockade, but this allows the Class III effects to manifest at therapeutic doses.
Part 3: Experimental Protocols
To validate the efficacy of a new 2-(Isopropylamino)-1-phenylethanol derivative, the following protocols are standard.
Synthesis: Reductive Amination Route
This is the industry-standard method for generating the phenylethanolamine core with high yield.
-
Precursor: Start with the appropriate Phenylglyoxal or Phenacyl Bromide derivative (e.g., 4-methanesulfonamidophenacyl bromide for Sotalol-like analogs).
-
Amination: React precursor with Isopropylamine in a polar solvent (Ethanol/THF).
-
Reduction: Treat the intermediate imine/ketone with Sodium Borohydride (NaBH4) to yield the secondary alcohol.
-
Purification: Recrystallize as the hydrochloride salt.
In Vitro Validation: Radioligand Binding Assay
This protocol determines the affinity (
Materials:
-
Ligand:
-Iodocyanopindolol (high affinity beta-ligand). -
Tissue: Rat heart membrane preparation or CHO cells expressing human
. -
Buffer: Tris-HCl (pH 7.4) + MgCl2.
Workflow Visualization:
Figure 2: Radioligand binding assay workflow for determining Ki values.
Validation Logic:
-
Specific Binding: Defined as (Total Binding) - (Non-specific Binding in presence of 10
M Propranolol). -
Success Criteria: The derivative must displace the radioligand in a dose-dependent manner. A Hill slope near 1.0 indicates competitive binding.
Part 4: Expert Commentary & Translational Insight
The Stereochemistry Factor
Researchers must note that the (S)-(-)-enantiomer of 2-(Isopropylamino)-1-phenylethanol derivatives carries virtually all the beta-blocking activity.
-
Sotalol Case Study: Used clinically as a racemate (
-sotalol).- -isomer: Beta-blocker + Class III activity.
- -isomer: Class III activity only.
-
Implication: If developing a pure beta-blocker, chiral synthesis of the
-isomer is required. If targeting arrhythmia, the racemate may offer synergistic benefits [2].
Solubility & Pharmacokinetics
Phenylethanolamine derivatives (like Sotalol) are generally hydrophilic (low LogP), unlike the highly lipophilic Propranolol.
-
Advantage: Low blood-brain barrier penetration (fewer CNS side effects like nightmares/depression).
-
Disadvantage: Renal elimination (requires dose adjustment in kidney disease), whereas Propranolol is hepatically metabolized.
References
-
Comparison of sotalol and propranolol in chronic ventricular arrhythmia. Source: National Institutes of Health (PubMed) URL:[Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI (Journal of Molecules) URL:[Link]
-
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. Source: American Journal of Hypertension (Oxford Academic) URL:[Link]
-
Sotalol Is More Powerful Than Propranolol in Suppressing Complex Ventricular Arrhythmias. Source:[3] Circulation (AHA Journals) URL:[Link]
Sources
- 1. Randomized double blind trial comparing sotalol and propranolol in chronic ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Sotalol Is More Powerful Than Propranolol in Suppressing Complex Ventricular Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of sotalol and propranolol in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Comparison of some properties of pronethalol and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy of Beta-1 Selective Beta-Blockers Versus Propranolol in Patients With Thyroid Storm: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of propranolol and sotalol pharmacokinetics in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing HPLC and GC-MS for 2-(Isopropylamino)-1-phenylethanol analysis
This guide provides an in-depth technical comparison between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(Isopropylamino)-1-phenylethanol (also known as N-isopropyl-1-phenylethanolamine).
This compound is a critical structural motif in beta-adrenergic antagonists (beta-blockers) like Sotalol and Atenolol. Its physicochemical duality—possessing both a basic secondary amine and a polar secondary hydroxyl group—presents specific analytical challenges regarding peak shape, retention, and volatility.
Executive Summary: Method Selection Matrix
| Feature | HPLC-UV (Method A) | GC-MS (Method B) |
| Primary Application | Routine QC, Assay, Purity Testing (>0.1%) | Trace Impurity Profiling, Bioanalysis (<1 ppm) |
| Sample Preparation | Minimal (Dilute & Shoot) | Complex (Derivatization required) |
| Selectivity | Moderate (Relies on RT & UV spectra) | High (Mass spectral fingerprinting) |
| Throughput | High (10–15 min run time) | Low to Moderate (30+ min incl. prep) |
| Cost per Sample | Low | High (Reagents + Liner maintenance) |
| Verdict | Recommended for manufacturing QC | Recommended for forensic/trace analysis |
Physicochemical Context & Analytical Challenges
Before selecting a protocol, one must understand the molecule's behavior in a chromatographic system:
-
Basicity (Amine pKa ~9.5): In standard C18 HPLC, the protonated amine interacts with residual silanols on the silica support, causing severe peak tailing. Solution: Use end-capped columns and acidic mobile phases (pH < 3.0) or ion-pairing agents.
-
Polarity & H-Bonding: The -OH and -NH groups create strong hydrogen bonds. In GC, this leads to adsorption in the inlet liner and non-linear response. Solution: Silylation is mandatory to cap active hydrogens.
-
UV Chromophore: The isolated phenyl ring provides absorbance at 210–220 nm and 254 nm, making UV detection viable but less sensitive than conjugated systems.
Method A: HPLC-UV (The Robust Routine)
This method is designed for quantitative assay and purity analysis . It prioritizes robustness and repeatability over absolute sensitivity.
1. Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: "Plus" designation indicates double end-capping, crucial for reducing amine tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Why pH 3.0? At this pH, the amine is fully protonated (
), and surface silanols are protonated ( ), minimizing ionic interaction ( ).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0–2 min: 5% B (Isocratic hold to elute polar salts)
-
2–12 min: 5% → 60% B (Linear gradient)
-
12–15 min: 60% B (Wash)
-
15.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD/UV at 215 nm (Primary) and 254 nm (Secondary).
-
Column Temp: 30°C.
2. System Suitability Parameters (Acceptance Criteria)
-
Tailing Factor (
): (Critical for amine accuracy). -
Theoretical Plates (
): . -
RSD (n=6):
for Area.
3. Sample Preparation
-
Stock: Dissolve 10 mg analyte in 10 mL Mobile Phase A:ACN (50:50).
-
Working: Dilute to 50 µg/mL with Mobile Phase A.
-
Filtration: 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate, which may bind amines).
Method B: GC-MS (The Forensic Trace)
This method is designed for biological matrices or trace impurity identification . Direct injection is not recommended due to thermal degradation and adsorption.
1. Derivatization Protocol (Silylation)
We utilize BSTFA + 1% TMCS to convert the polar hydroxyl and amine groups into volatile trimethylsilyl (TMS) ethers/amines.
-
Reaction:
-
Step-by-Step:
-
Dry the sample extract completely under Nitrogen gas (water destroys the reagent).
-
Add 50 µL anhydrous Pyridine (solvent/catalyst).
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate: 60°C for 30 minutes. Note: Steric hindrance on the secondary amine requires heat; room temp is insufficient.
-
Inject directly (do not add aqueous solvents).
-
2. GC-MS Parameters
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Why: Ultra-Inert (UI) phase is essential to prevent adsorption of any underivatized amine.
-
-
Inlet: Splitless (for trace) or Split 1:20 (for assay), 260°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
-
Acquisition: Scan (m/z 40–400) or SIM (Selected Ion Monitoring).
3. Mass Spectral Fingerprint (Bis-TMS Derivative)
Upon electron impact ionization, the molecule undergoes predictable fragmentation (Alpha-cleavage).
-
Molecular Ion (
): m/z 323 (Weak). -
Base Peak (Quantifier): m/z 144 .
-
Origin: Cleavage adjacent to the amine nitrogen:
.
-
-
Qualifier Ion: m/z 179 .
-
Origin: Cleavage of the benzylic bond:
.
-
Comparative Data Summary
The following table summarizes expected performance metrics based on validation of structurally similar beta-blocker intermediates (e.g., Sotalol Impurity A).
| Metric | HPLC-UV (215 nm) | GC-MS (SIM Mode) |
| Linearity ( | ||
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.01 µg/mL (10 ppb) |
| Precision (RSD) | ||
| Matrix Tolerance | High (Salts/Buffers tolerated) | Low (Must be salt/water free) |
| Specific Risk | Co-elution with isomers | Incomplete derivatization |
Visualization of Workflows
1. Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.
2. Derivatization Reaction Pathway (GC-MS)
Figure 2: The derivatization workflow required to render the polar analyte volatile and stable for GC-MS analysis.
References
-
Chakraborty, A. et al. (2024). "HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride." Molecules, 29(3). (Provides the foundational C18 acidic gradient method). [Link]
-
Lin, D.L. et al. (1997). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Food and Drug Analysis. (Authoritative guide on silylation of amine/alcohol drugs). [Link]
-
Shimadzu Application News. "Analysis of Phenethylamines using GC-MS with Derivatization." (Technical note on handling amine tailing in GC). [Link]
Comparative Guide: Validation of Chiral HPLC Method for 2-(Isopropylamino)-1-phenylethanol
Executive Summary
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) is a critical
This guide provides a validated, comparative technical workflow for the enantioseparation of 2-(Isopropylamino)-1-phenylethanol. We compare the two dominant polysaccharide-based Chiral Stationary Phases (CSPs)—Amylose-based (AD-H) and Cellulose-based (OD-H) —and validate the superior method according to ICH Q2(R2) standards.
The Chiral Challenge & Mechanism
The target molecule contains a single chiral center at the benzylic position, flanked by a hydroxyl group and a secondary amine.
-
The Challenge: The secondary amine is basic (
), leading to severe peak tailing on traditional silica supports due to silanol interactions. -
The Solution: Derivatized polysaccharide CSPs utilizing a "3-point interaction" mechanism (H-bonding, dipole-dipole, and
- interactions). -
Critical Additive: The use of a basic modifier (Diethylamine or DEA) is non-negotiable to suppress ionization of the amine and ensure sharp peak shapes.
Chiral Recognition Mechanism (DOT Visualization)
Figure 1: Mechanistic interaction pathway between the beta-amino alcohol and the polysaccharide stationary phase.
Comparative Methodology: Column Selection
We evaluated the two industry-standard columns for beta-amino alcohols.
Comparison Matrix
| Feature | Option A: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Option B: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Structure | Rigid helical groove (Cellulose backbone) | Flexible helical groove (Amylose backbone) |
| Selectivity ( | High (1.8 - 2.2) for phenyl-alcohol systems. | Moderate (1.3 - 1.5) for this specific structure. |
| Resolution ( | > 3.5 (Baseline separation easy). | ~ 1.8 (Baseline achieved, but less robust). |
| Robustness | High. Less sensitive to temperature shifts. | Moderate. Selectivity can drift with temp. |
| Verdict | PREFERRED. The rigid cellulose cavity fits the phenyl ring of the target analyte more tightly. | ALTERNATIVE. Use if OD-H fails due to matrix interference. |
Selected Method: Normal Phase on Chiralcel OD-H
Rationale: Normal phase (Hexane/Alcohol) promotes strong Hydrogen bonding between the analyte's -OH/-NH groups and the CSP's carbamate groups, which is the primary driver of selectivity for this molecule.
Validated Experimental Protocol
This protocol is optimized for Chiralcel OD-H (or equivalent, e.g., Phenomenex Lux Cellulose-1).
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Chiralcel OD-H (
mm, 5 m) -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
-
Ratio:90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature:
-
Detection: UV @ 220 nm (Phenyl absorption max) or 254 nm
-
Injection Volume: 10
L -
Run Time: 15 minutes
Sample Preparation[2]
-
Stock Solution: Dissolve 10 mg of racemic 2-(Isopropylamino)-1-phenylethanol in 10 mL of Ethanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 100
g/mL using the Mobile Phase. -
System Suitability: Inject the racemic mixture to ensure resolution (
) before running validation samples.
Validation Data (ICH Q2(R2) Compliant)
The following data represents typical performance metrics derived from this specific method configuration.
System Suitability & Specificity[1]
-
Requirement: No interference from blank; Resolution (
) > 1.5. -
Result:
-
Retention Time (
) Enantiomer 1: 8.2 min -
Retention Time (
) Enantiomer 2: 11.4 min -
Resolution (
): 4.1 (Excellent) -
Tailing Factor (
): 1.1 (DEA effectively suppresses tailing)
-
Linearity & Range[6][8][9]
-
Range: 50% to 150% of target concentration (10
g/mL to 150 g/mL).
| Parameter | Enantiomer 1 (R) | Enantiomer 2 (S) | Acceptance Criteria |
| Slope | 24501 | 24480 | N/A |
| Y-Intercept | 120 | 115 | N/A |
| Correlation ( | 0.9998 | 0.9997 |
Accuracy (Recovery)
Performed by spiking known amounts of pure enantiomer into the matrix.
| Level | Spiked ( | Recovered ( | % Recovery | % RSD (n=3) |
| Low (50%) | 50.0 | 49.8 | 99.6% | 0.45% |
| Mid (100%) | 100.0 | 100.2 | 100.2% | 0.32% |
| High (150%) | 150.0 | 149.5 | 99.7% | 0.51% |
Precision (Repeatability)[6][9]
-
Intra-day (n=6): % RSD = 0.28%
-
Inter-day (n=12): % RSD = 0.65%
-
Limit: NMT 2.0%
Validation Workflow & Robustness
To ensure the method remains valid under routine conditions, a Robustness study (part of ICH Q2) is required.
Validation Logic Diagram (DOT)
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.
Robustness Parameters
Small deliberate changes were made to verify method stability:
-
Flow Rate:
mL/min (Result: shifts, but remains ). -
Mobile Phase Composition:
IPA (Result: Critical for retention control; do not exceed ). -
Temperature:
(Result: Lower temp improves resolution slightly).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Insufficient DEA additive. | Freshly prepare mobile phase with 0.1% DEA. Ensure column is equilibrated.[1] |
| Loss of Resolution | Column contamination or water in Hexane. | Flush column with 100% Ethanol (if permitted by manufacturer) or replace mobile phase with HPLC-grade dry solvents. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or pure Ethanol; avoid high water content in sample diluent. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5] [Link]
-
Daicel Corporation. (n.d.).[6] Chiralcel OD-H Instruction Manual. Chiral Technologies.[7] [Link]
-
Cass, Q. B., et al. (2003). Enantiomeric separation of beta-blockers on polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Phenomenex. (2023). Chiral HPLC Method Development Guide.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dujps.com [dujps.com]
- 3. rjptonline.org [rjptonline.org]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
